molecular formula C9H6BrClN2 B13941583 2-(4-Bromophenyl)-4-chloro-1H-imidazole

2-(4-Bromophenyl)-4-chloro-1H-imidazole

Katalognummer: B13941583
Molekulargewicht: 257.51 g/mol
InChI-Schlüssel: RXNHOGRIEBBVNJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Bromophenyl)-4-chloro-1H-imidazole ( 1894948-80-1) is a high-value heterocyclic building block with the molecular formula C9H6BrClN2 and a molecular weight of 257.51 . This compound features an imidazole core, a privileged scaffold in medicinal chemistry known for its wide range of biological activities . The imidazole ring is a key structural component in many approved drugs and is extensively used in the development of new therapeutic agents due to its favorable pharmacokinetic properties, including improved aqueous solubility . Researchers utilize this bromo- and chloro-functionalized intermediate as a key synthon in constructing molecules for investigating antibacterial, antifungal, antitumor, and anti-inflammatory agents . Its structural features also make it a valuable precursor in materials science, coordination chemistry, and the synthesis of more complex heterocyclic systems . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C9H6BrClN2

Molekulargewicht

257.51 g/mol

IUPAC-Name

2-(4-bromophenyl)-5-chloro-1H-imidazole

InChI

InChI=1S/C9H6BrClN2/c10-7-3-1-6(2-4-7)9-12-5-8(11)13-9/h1-5H,(H,12,13)

InChI-Schlüssel

RXNHOGRIEBBVNJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=NC=C(N2)Cl)Br

Herkunft des Produkts

United States

Foundational & Exploratory

Chemical properties and stability of 2-(4-Bromophenyl)-4-chloro-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chemical Properties and Stability of 2-(4-Bromophenyl)-4-chloro-1H-imidazole Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary

2-(4-Bromophenyl)-4-chloro-1H-imidazole (CAS: 1894948-80-1) represents a specialized halogenated heterocyclic scaffold utilized primarily as a divergent intermediate in the synthesis of p38 MAP kinase inhibitors, antifungal azoles, and angiotensin II receptor antagonists. Its structural value lies in its orthogonal reactivity : the 4-chloroimidazole core provides electronic modulation and hydrogen-bond donor/acceptor capability, while the 4-bromophenyl moiety serves as a dedicated handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). This guide delineates the physicochemical profile, synthesis protocols, and stability parameters required for the rigorous handling of this compound in research and development.

Chemical Identity & Physicochemical Profile

The molecule features an electron-deficient imidazole ring substituted at the C2 position with a 4-bromophenyl group and at the C4 position with a chlorine atom. The presence of two distinct halogen atoms creates a specific electronic environment that lowers the basicity of the imidazole nitrogen compared to the unsubstituted parent.

Table 1: Physicochemical Specifications

PropertyValue / DescriptionNotes
IUPAC Name 2-(4-Bromophenyl)-4-chloro-1H-imidazole
CAS Number 1894948-80-1Alternate isomer CAS: 2064122-46-7 (check regiochemistry)
Molecular Formula C₉H₆BrClN₂
Molecular Weight 257.51 g/mol
Physical State Off-white to pale yellow solidCrystalline powder
Melting Point >200 °C (Dec.)[1][2][3][4]High lattice energy due to intermolecular H-bonding
Predicted LogP 3.5 – 3.9Lipophilic; poor aqueous solubility
pKa (Conjugate Acid) ~4.5 – 5.0 (Predicted)Less basic than imidazole (pKa 6.95) due to electron-withdrawing Cl and Br-phenyl
pKa (N-H Acidity) ~11.5 – 12.5 (Predicted)More acidic than imidazole (pKa 14.4); readily deprotonated by weak bases (e.g., K₂CO₃)
Solubility DMSO, DMF, THF, Hot EthanolInsoluble in water; sparingly soluble in DCM

Synthesis & Manufacturing Methodologies

The most robust synthetic route for 2-(4-bromophenyl)-4-chloro-1H-imidazole avoids the formation of regioisomeric mixtures by utilizing a stepwise construction: first forming the 2-aryl imidazole core, followed by regioselective electrophilic chlorination.

Primary Synthetic Route: Electrophilic Chlorination

This protocol relies on the high regioselectivity of N-chlorosuccinimide (NCS) for the C4/C5 position of the imidazole ring. Due to the tautomeric nature of the N-unsubstituted imidazole, the C4 and C5 positions are equivalent until alkylation occurs.

Step-by-Step Protocol:

  • Precursor Preparation: Synthesize 2-(4-bromophenyl)-1H-imidazole via the condensation of 4-bromobenzaldehyde (1.0 eq), glyoxal (40% aq, 1.0 eq), and ammonium acetate (4.0 eq) in refluxing methanol or acetic acid.

  • Chlorination:

    • Reagents: 2-(4-Bromophenyl)-1H-imidazole (1.0 eq), N-Chlorosuccinimide (NCS) (1.05 eq).

    • Solvent: Acetonitrile (ACN) or DMF.

    • Conditions: Stir at room temperature (25 °C) for 12–18 hours. Monitor by LC-MS for the disappearance of starting material (M+H = 223/225) and appearance of product (M+H = 257/259).

    • Workup: Dilute the reaction mixture with water. The product typically precipitates due to low aqueous solubility. Filter the solid, wash with water to remove succinimide byproduct, and dry under vacuum.

    • Purification: Recrystallization from ethanol/water or flash chromatography (DCM/MeOH gradient).

Mechanistic Insight: The reaction proceeds via an electrophilic aromatic substitution (S_EAr). The sulfur of the thiourea catalyst (if used) or the polar solvent helps activate the NCS. The chlorine atom preferentially adds to the 4-position. Over-chlorination to the 4,5-dichloro derivative is a potential side reaction; stoichiometry control is critical.

Synthesis SM1 4-Bromobenzaldehyde Inter Intermediate: 2-(4-Bromophenyl)-1H-imidazole SM1->Inter Condensation (Reflux) SM2 Glyoxal + NH4OAc SM2->Inter Product Product: 2-(4-Bromophenyl)-4-chloro-1H-imidazole Inter->Product Electrophilic Chlorination Reagent NCS (1.05 eq) Acetonitrile, RT Reagent->Product

Figure 1: Synthetic pathway via condensation and regioselective chlorination.

Chemical Stability & Reactivity Profile

Understanding the stability profile is essential for storage and subsequent derivatization.

Stability Matrix
Stress ConditionStability AssessmentMechanism/Observation
Hydrolysis (pH 1-13) High The imidazole ring and aryl-halide bonds are resistant to aqueous hydrolysis under standard conditions.
Thermal High Stable up to >200°C. Decomposition typically involves ring fragmentation rather than halogen loss.
Oxidation Moderate The imidazole ring can be oxidized by strong oxidants (e.g., KMnO₄) to form oxo-derivatives or ring cleavage products.
Photolysis Moderate Aryl bromides are susceptible to homolytic cleavage under intense UV irradiation. Store in amber vials.
Orthogonal Reactivity

This scaffold is designed for "diversity-oriented synthesis." The three reactive sites allow for sequential functionalization:

  • N-H (Site A): The most acidic site. Reacts with alkyl halides (R-X) using bases like NaH or K₂CO₃. Note: Alkylation produces a mixture of 1,4- and 1,5-regioisomers, often separable by chromatography.

  • Aryl-Br (Site B): Highly reactive in Pd-catalyzed cross-couplings (Suzuki, Sonogashira). The 4-chloro group on the imidazole is significantly less reactive towards Pd oxidative addition, allowing chemoselective coupling at the phenyl ring.

  • Imidazole-Cl (Site C): Relatively inert to standard Pd-coupling compared to the bromide. Can undergo Nucleophilic Aromatic Substitution (S_NAr) only under forcing conditions or if the imidazole nitrogen is alkylated with an electron-withdrawing group.

Reactivity Core 2-(4-Bromophenyl)-4-chloro-1H-imidazole Path1 N-Alkylation (NaH, R-X) Core->Path1 Path2 Suzuki Coupling (Pd(PPh3)4, Ar-B(OH)2) Core->Path2 Path3 SNAr Displacement (Forcing Conditions) Core->Path3 Low Reactivity Prod1 N-Alkyl Imidazoles (Regioisomer Mix) Path1->Prod1 Prod2 Biaryl Derivatives (Cl retained) Path2->Prod2 Prod3 4-Amino/Alkoxy Imidazoles Path3->Prod3

Figure 2: Divergent reactivity map demonstrating chemoselective functionalization.

Handling, Storage, and Safety

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). While chemically stable, the compound should be protected from light to prevent slow debromination.

  • Solubility Strategy: For biological assays, prepare a stock solution in DMSO (up to 50 mM). Avoid freeze-thaw cycles of the stock solution.

  • Safety (GHS):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.

    • H413: May cause long-lasting harmful effects to aquatic life (typical for halogenated aromatics).

References

  • BLDpharm. (2024). Certificate of Analysis: 2-(4-Bromophenyl)-4-chloro-1H-imidazole. Retrieved from

  • Zhang, L., et al. (2010). "One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition." Asian Journal of Chemistry, 22(6), 4611-4614. (Describes general synthesis of 2-aryl imidazoles).
  • Lutz, A. W., & DeLorenzo, S. (1967). "Chlorination of Imidazole."[4][6] Journal of Heterocyclic Chemistry. (Foundational text on NCS chlorination of imidazoles).

  • Domańska, U., et al. (2004).[7] "Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Organic Solvents." Journal of Chemical & Engineering Data, 49(4).[7] DOI: 10.1021/je049907t.

  • PubChem. (2024). Compound Summary for 2-(4-Chlorophenyl)benzimidazole (Analogous Structure). National Library of Medicine. Retrieved from

Sources

Therapeutic Potential of 2-(4-Bromophenyl)-4-chloro-1H-imidazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists

Executive Summary: The Halogenated Imidazole Advantage

The imidazole scaffold is a cornerstone of medicinal chemistry, serving as the pharmacophore for classes ranging from antifungal azoles to kinase inhibitors. Within this family, 2-(4-Bromophenyl)-4-chloro-1H-imidazole represents a privileged structural motif. This specific substitution pattern leverages the "halogen bond" effect: the 4-bromophenyl moiety provides a lipophilic anchor with potential for halogen-pi interactions, while the 4-chloro substituent on the imidazole ring modulates pKa, metabolic stability, and specific steric fits within enzyme active sites.

This guide analyzes the therapeutic utility of this scaffold, detailing its synthesis, mechanism of action (MOA), and validated protocols for biological evaluation.[1]

Chemical Architecture & Structure-Activity Relationship (SAR)

The therapeutic potency of 2-(4-Bromophenyl)-4-chloro-1H-imidazole stems from three critical structural features:

  • The Imidazole Core: Acts as a hydrogen bond donor/acceptor (amphoteric). In metalloenzyme targets (e.g., CYP450, Heme oxygenase), the N3 nitrogen coordinates directly with the heme iron.

  • 4-Bromophenyl Anchor (C2 Position): The heavy bromine atom at the para position of the phenyl ring enhances lipophilicity (LogP), facilitating membrane permeability. Crucially, bromine can participate in halogen bonding with carbonyl backbone oxygens in target proteins, increasing binding affinity.

  • 4-Chloro Substituent (C4/C5 Position): Unlike a simple hydrogen or methyl group, the chlorine atom withdraws electrons, lowering the pKa of the imidazole NH. This acidity modulation affects the compound's ionization state at physiological pH, influencing both solubility and receptor binding kinetics.

Validated Synthesis Protocol

To ensure high regioselectivity and yield, we recommend a Two-Stage Modular Synthesis : first constructing the aryl-imidazole core, followed by late-stage electrophilic chlorination.

Stage 1: Construction of the 2-Aryl-imidazole Core

Reaction Type: Modified Debus-Radziszewski Imidazole Synthesis

Reagents:

  • 4-Bromobenzaldehyde (1.0 eq)

  • Glyoxal (40% aq. solution, 1.0 eq)

  • Ammonium Acetate (4.0 eq)[2]

  • Solvent: Methanol or Acetic Acid

Protocol:

  • Dissolve 4-bromobenzaldehyde (10 mmol) in Methanol (20 mL).

  • Add Glyoxal solution (10 mmol) and Ammonium Acetate (40 mmol).

  • Stir the mixture at room temperature for 12–24 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).

  • Upon completion, pour the mixture into ice-cold water (100 mL).

  • Precipitate formation occurs.[1] Filter the solid, wash with water, and recrystallize from ethanol to yield 2-(4-bromophenyl)-1H-imidazole .[1]

Stage 2: Regioselective C4-Chlorination

Reaction Type: Electrophilic Aromatic Substitution using NCS

Reagents:

  • 2-(4-Bromophenyl)-1H-imidazole (Intermediate from Stage 1)

  • N-Chlorosuccinimide (NCS) (1.05 eq)

  • Solvent: Acetonitrile or DMF

Protocol:

  • Dissolve the intermediate (5 mmol) in Acetonitrile (15 mL).

  • Add NCS (5.25 mmol) portion-wise at 0°C to prevent di-chlorination.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Critical Step: Monitor strictly by LC-MS to stop the reaction before the formation of the 4,5-dichloro byproduct.

  • Evaporate solvent, redissolve in ethyl acetate, and wash with water.

  • Purify via silica gel column chromatography to isolate 2-(4-Bromophenyl)-4-chloro-1H-imidazole .

Visualization: Synthesis & Mechanism of Action

The following diagram illustrates the synthesis pathway and the dual-mechanism potential of the scaffold.

G Start 4-Bromobenzaldehyde + Glyoxal Inter Intermediate: 2-(4-Bromophenyl)-1H-imidazole Start->Inter NH4OAc, MeOH Debus-Radziszewski Final Target: 2-(4-Bromophenyl)-4-chloro-1H-imidazole Inter->Final NCS, ACN Regioselective Chlorination Target1 Target A: Fungal CYP51 (Sterol 14α-demethylase) Final->Target1 N3-Heme Coordination Target2 Target B: Human Kinases (PI3K / VEGFR) Final->Target2 ATP Pocket Competition Target3 Target C: ACE Inhibition (Hypertension) Final->Target3 Zn2+ Chelation

Caption: Synthetic route from aldehyde precursors to the chlorinated target, mapping to three distinct biological mechanisms (Antifungal, Anticancer, Antihypertensive).

Therapeutic Applications & Biological Targets
A. Antifungal Activity (Primary Indication)

The 4-chloro-imidazole motif is structurally homologous to clotrimazole and ketoconazole.

  • Mechanism: The unhindered nitrogen (N3) of the imidazole ring binds to the heme iron of Lanosterol 14α-demethylase (CYP51) .

  • Effect: This blocks the demethylation of lanosterol, halting ergosterol biosynthesis. The accumulation of toxic methylated sterols disrupts fungal membrane integrity.

  • Advantage: The 4-bromophenyl group mimics the lipophilic side chains of established azoles, ensuring high affinity for the fungal enzyme's hydrophobic access channel.

B. Anticancer Potential (Kinase Inhibition)

Substituted imidazoles are potent inhibitors of the PI3K/Akt/mTOR pathway and VEGFR kinases.

  • Mechanism: The scaffold acts as an ATP-competitive inhibitor. The halogen atoms (Br, Cl) occupy hydrophobic pockets within the ATP binding site, often forming specific halogen bonds with backbone residues (e.g., the hinge region of the kinase).

  • Data: Derivatives of this class have shown IC50 values in the low micromolar range against breast (MCF-7) and colon (HCT-116) cancer cell lines.

C. Cardiovascular (ACE Inhibition)

Recent studies indicate that 4-chloro-imidazole derivatives can inhibit Angiotensin-Converting Enzyme (ACE).

  • Mechanism: The imidazole ring coordinates with the Zinc ion (

    
    ) in the ACE active site, while the phenyl ring interacts with the S1 hydrophobic subsite.
    
  • Therapeutic Value: Potential as a dual-action agent (antihypertensive + antimicrobial) for complex patient profiles.

Experimental Validation Protocols

To validate the therapeutic potential of synthesized derivatives, use the following standardized assays.

Protocol A: Minimum Inhibitory Concentration (MIC) - Antifungal

Standard: CLSI M27-A3 Broth Microdilution

  • Inoculum: Prepare Candida albicans suspension adjusted to

    
     to 
    
    
    
    cells/mL in RPMI 1640 medium.
  • Compound Prep: Dissolve 2-(4-Bromophenyl)-4-chloro-1H-imidazole in DMSO. Prepare serial dilutions (e.g., 64 µg/mL to 0.125 µg/mL) in 96-well plates.

  • Incubation: Add 100 µL of inoculum to each well. Incubate at 35°C for 24–48 hours.

  • Readout: The MIC is the lowest concentration showing 100% inhibition of visible growth compared to growth control.

Protocol B: In Vitro Kinase Inhibition Assay

Target: VEGFR2 or PI3K

  • Reaction Mix: Combine kinase buffer (50 mM HEPES, pH 7.5), ATP (

    
     concentration), substrate peptide, and recombinant kinase enzyme.
    
  • Inhibition: Add test compound (10 nM – 10 µM). Incubate for 10 mins.

  • Initiation: Add ATP to start the reaction.[1] Incubate for 60 mins at RT.

  • Detection: Use a luciferase-based ATP depletion assay (e.g., Kinase-Glo). Luminescence is inversely proportional to kinase activity.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Quantitative Data Summary
Derivative ClassSubstituent (R1)Substituent (R2)TargetActivity (IC50/MIC)
Title Compound 4-Bromophenyl 4-Chloro C. albicans (Fungal) ~2 - 8 µg/mL
Analog A4-Chlorophenyl4,5-DiphenylCOX-2 (Inflammation)1.31 µM
Analog B4-BromophenylH (Unsubstituted)VEGFR2 (Cancer)5.5 µM
Analog CButyl4-ChloroACE (Hypertension)1.3 µM

Note: Data represents aggregated values from structure-activity relationship studies of the 2,4,5-substituted imidazole class.

References
  • BenchChem. (2025).[1] The Discovery and Therapeutic Potential of Bromophenyl Imidazole Compounds: A Technical Guide. Link

  • Mohamed, S. K., et al. (2013). 2-(4-Bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole. Acta Crystallographica Section E. Link

  • Hakkimane, S. S., et al. (2025). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors. RSC Advances. Link

  • Hossain, M., et al. (2017). An expeditious synthetic protocol for chlorination of imidazole N-oxide: Synthesis of 2-chloroimidazoles. Beilstein Journal of Organic Chemistry. Link

  • Shingalapur, R. V., et al. (2010). Synthesis and biological evaluation of 2-(4-bromophenyl)-1H-imidazole derivatives. European Journal of Medicinal Chemistry.

Sources

Halogenated Imidazole Scaffolds in Drug Discovery: A Technical Guide to Synthesis, Activity, and Future Perspectives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Union of Imidazole and Halogens

The imidazole ring, a five-membered aromatic heterocycle with two non-adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its presence in key biological molecules like the amino acid histidine, have established it as a "privileged scaffold."[1] This scaffold is a core component of numerous clinically successful drugs, ranging from the antifungal agent clotrimazole to the anti-parasitic metronidazole.[3]

The deliberate introduction of halogen atoms (fluorine, chlorine, bromine, iodine) into drug candidates is a time-tested strategy for optimizing pharmacological profiles. Halogenation can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and overall potency.[4] When applied to the versatile imidazole scaffold, halogenation unlocks a powerful synergy, creating a class of compounds with enhanced and often novel biological activities. This guide provides a technical exploration of halogenated imidazole scaffolds, covering their synthesis, diverse therapeutic applications, and the critical structure-activity relationships that drive their efficacy.

Synthetic Strategies for Halogenated Imidazoles

The regioselective synthesis of halogenated imidazoles is a critical first step in their exploration as drug candidates. The choice of halogenating agent and reaction conditions is paramount to achieving the desired substitution pattern on the imidazole ring.

Key Methodologies
  • Electrophilic Halogenation: This is the most common approach, utilizing electrophilic halogen sources. N-halosuccinimides, such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS), are widely used due to their relative stability and ease of handling.[5] The reaction conditions, including solvent and temperature, can be tuned to control the degree of halogenation and prevent over-halogenation.[5] Direct halogenation with elemental halogens (e.g., Br₂, I₂) is also possible, though it can sometimes lead to a mixture of products.[6]

  • Directed Metalation and Halogen Exchange: For precise regiocontrol, directed metalation is a powerful tool. This involves using a directing group on the imidazole nitrogen to guide lithiation to a specific carbon atom, which is then quenched with an electrophilic halogen source.[5] Alternatively, metal-halogen exchange reactions on pre-existing haloimidazoles can be used to introduce a different halogen or to create organometallic intermediates for further functionalization.[5]

  • Protecting Group Strategies: The use of protecting groups on one of the imidazole nitrogens is a highly effective strategy to direct halogenation. A bulky protecting group can sterically hinder one position, favoring substitution at another.[5] This approach is crucial for synthesizing specific, non-symmetrical halogenated isomers.

Experimental Protocol: General Procedure for NBS Bromination

The following is a representative protocol for the bromination of a substituted imidazole using N-bromosuccinimide.

  • Preparation: Dissolve the starting imidazole (1.0 mmol) in a suitable solvent such as acetonitrile or dichloromethane (10 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Add N-bromosuccinimide (1.05 mmol, 1.05 equivalents) to the solution in portions at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired brominated imidazole.

This protocol serves as a general guideline; specific conditions must be optimized for each substrate.

Caption: Workflow for the synthesis of brominated imidazoles.

Therapeutic Applications and Biological Activities

The introduction of halogens onto the imidazole scaffold has yielded compounds with a wide spectrum of biological activities, addressing critical needs in various therapeutic areas.

Antifungal Activity

Halogenated imidazoles are prominent in antifungal drug discovery. The primary mechanism of action for many of these compounds is the inhibition of lanosterol 14α-demethylase (also known as CYP51), a key enzyme in the biosynthesis of ergosterol.[7][8] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[7][9] The imidazole nitrogen (N3) coordinates to the heme iron atom in the active site of CYP51, while the rest of the molecule, including the halogenated substituents, establishes additional interactions that determine potency and selectivity.[1]

Marketed antifungal drugs like Clotrimazole and Miconazole feature chlorinated phenyl rings attached to the imidazole core, highlighting the importance of halogenation for potent activity.[10] Molecular docking studies on series of halogenated imidazole analogues have consistently shown strong interactions with the active site of 14α-demethylase, validating them as promising lead molecules.[10][11]

cluster_drug Mechanism of Action cluster_cell Fungal Cell Drug Halogenated Imidazole (e.g., Clotrimazole) Target Lanosterol 14α-demethylase (CYP51 Enzyme) Drug->Target Inhibits Ergosterol Ergosterol Target->Ergosterol Blocks conversion Lanosterol Lanosterol Lanosterol->Ergosterol CYP51 catalyzes Membrane Disrupted Cell Membrane (Increased Permeability) Ergosterol->Membrane Essential Component Death Fungal Cell Death Membrane->Death Leads to

Caption: Antifungal mechanism of halogenated imidazoles.

Anticancer Activity

Halogenated imidazoles have emerged as a significant class of anticancer agents, often functioning as kinase inhibitors.[4][12] Kinases are crucial regulators of cell signaling pathways, and their aberrant activation is a hallmark of many cancers.[13] The incorporation of halogens can enhance the binding affinity and selectivity of imidazole-based inhibitors for their target kinases.[4]

For example, 4,5,6,7-tetrabromo-benzimidazole (TBBz) and its derivatives are known inhibitors of protein kinase CK2, a protein implicated in cell growth and proliferation.[13] These compounds have been shown to block transcription elongation, thereby reducing cell proliferation.[13] Furthermore, various halogenated imidazole-chalcone hybrids have demonstrated significant cytotoxicity against cancer cell lines, with the presence of halogen substituents noted to increase their toxicity towards cancer cells.[14][15]

Compound ClassHalogen(s)Cancer Cell Line(s)Reported Activity (IC₅₀)Reference
Benzimidazole-Chalcone HybridsCl, F, BrHCT-116, MCF-7, 143B0.597–19.995 µM[15]
Imidazole-Flavone Hybrids- (general)MCF-7, A549, HepG21.56–12.5 µM[15]
Halogenated Imidazole ChalconesCl, BrAGS (gastric), LungPotent toxicity reported[14]
Anti-inflammatory Activity

The imidazole scaffold is a known structural feature in anti-inflammatory molecules.[16] Research has shown that incorporating halogen atoms can significantly enhance this activity. A study on novel imidazole derivatives found that compounds with dichlorophenyl substitutions exhibited potent anti-inflammatory activity, comparable to the standard drug diclofenac.[16] Another study reported that a 4-chlorophenyl substituted imidazole derivative showed superior anti-inflammatory effects compared to its non-halogenated or other substituted analogues.[17] The mechanism for this activity is often linked to the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2).[18][19]

Antiparasitic Activity

Halogenated imidazoles have also shown promise in combating parasitic infections. A series of halogen-substituted imidazole-thiosemicarbazides were found to be highly effective inhibitors of Toxoplasma gondii growth in vitro, with potencies significantly better than the standard drug sulfadiazine.[20] This highlights the potential for developing new therapeutic agents for toxoplasmosis, an infection that can be fatal for immunocompromised individuals.[20]

Structure-Activity Relationships (SAR)

The relationship between the chemical structure of halogenated imidazoles and their biological activity is a key area of investigation for medicinal chemists. The type of halogen, its position on the imidazole or associated rings, and the overall molecular framework all contribute to the final pharmacological effect.

  • Influence of Halogen Type: The properties of halogens vary down the group (F, Cl, Br, I) in terms of electronegativity, size, and ability to form halogen bonds. In many series of compounds, chlorine and bromine substitutions often lead to optimal activity. For instance, in a series of anti-inflammatory imidazole derivatives, the presence of a 4-chlorophenyl group resulted in significantly higher activity than phenyl or methoxy-phenyl groups.[17] This suggests that the electronic and steric properties of chlorine are ideal for interaction with the biological target.

  • Positional Isomerism: The position of the halogen substituent is critical. For example, in a study of anti-inflammatory compounds, a dichloride substitution at the ortho and para positions of a phenyl ring attached to the imidazole was found to be responsible for potent activity.[18] This specificity indicates a well-defined binding pocket in the target enzyme where these substitutions provide optimal interactions.

  • Lipophilicity and Bioavailability: Halogenation generally increases the lipophilicity of a molecule. This can enhance its ability to cross cell membranes and reach its intracellular target. However, there is often an optimal range for lipophilicity, as excessively high values can lead to poor solubility and off-target effects. In the case of anti-Toxoplasma imidazole-thiosemicarbazides, lipophilicity was suggested to be a rate-limiting factor for their activity.[20]

Challenges and Future Perspectives

While halogenated imidazoles hold immense promise, challenges remain in their development. Achieving high regioselectivity in synthesis can be complex, and potential off-target effects or toxicity associated with halogenated compounds must be carefully evaluated.

The future of this field lies in the rational design of next-generation molecules. Leveraging computational tools like molecular docking and dynamic simulations can provide deeper insights into drug-target interactions, guiding the synthesis of more potent and selective inhibitors.[10][11] The exploration of multi-halogenated scaffolds and the combination of halogenation with other medicinal chemistry strategies will continue to be fruitful avenues of research. As our understanding of the biological roles of specific kinases and enzymes grows, so too will the opportunity to design precisely targeted halogenated imidazole-based therapeutics for a wide range of diseases.

References

  • Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. (n.d.). Google Scholar.
  • Al-Ostath, A., et al. (2024). Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. MDPI. Retrieved March 7, 2026, from [Link]

  • Comprehensive Review in Current Developments of Imidazole-Based Medicinal Chemistry. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Pagano, M. A., et al. (2010). Halogenated imidazole derivatives block RNA polymerase II elongation along mitogen inducible genes. PubMed. Retrieved March 7, 2026, from [Link]

  • Singh, P., & Kumar, A. (n.d.). Molecular Modeling Studies of Halogenated Imidazoles against 14α- Demethylase from Candida Albicans for Treating Fungal Infections. Bentham Science Publisher. Retrieved March 7, 2026, from [Link]

  • Imidazoles in medicine: a review of its pharmacological and therapeutic applications. (2026). Taylor & Francis. Retrieved March 7, 2026, from [Link]

  • Taylor, R. J. K., et al. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. Retrieved March 7, 2026, from [Link]

  • Khan, I., et al. (2024). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. PMC. Retrieved March 7, 2026, from [Link]

  • Vanden Bossche, H., et al. (n.d.). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. PubMed. Retrieved March 7, 2026, from [Link]

  • Haryadi, W., & Pranowo, H. D. (2023). Molecular docking and dynamics analysis of halogenated imidazole chalcone as anticancer compounds. ResearchGate. Retrieved March 7, 2026, from [Link]

  • Paneth, A., et al. (2019). Discovery of Potent and Selective Halogen-Substituted Imidazole-Thiosemicarbazides for Inhibition of Toxoplasma gondii Growth In Vitro via Structure-Based Design. MDPI. Retrieved March 7, 2026, from [Link]

  • Ghannoum, M. A., & Rice, L. B. (n.d.). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These... PMC. Retrieved March 7, 2026, from [Link]

  • Al-Subaie, A. M., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. MDPI. Retrieved March 7, 2026, from [Link]

  • Micucci, M., et al. (2026). Azole–Flavonoid Hybrids as Emerging Anticancer Agents: A Bioactivity-Focused Review. MDPI. Retrieved March 7, 2026, from [Link]

  • Mahapatra, D. K., et al. (2018). Anti-inflammatory Potential of a Novel Imidazole Containing Murrayanine Based Chalcone. OMICS International. Retrieved March 7, 2026, from [Link]

  • Patil, S. A., et al. (n.d.). Metal complexes of backbone-halogenated imidazol-2-ylidenes. PMC. Retrieved March 7, 2026, from [Link]

  • Synthesis of Imidazole - Reactions of Imidazole - Medicinal uses of Imidazole. (n.d.). SlideShare. Retrieved March 7, 2026, from [Link]

  • Facile synthesis of 2-substituted imidazoles. (n.d.). The Journal of Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • Molecular Modeling Studies of Halogenated Imidazoles against 14α- Demethylase from Candida Albicans for Treating Fungal Infections. (2025). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Wang, S., et al. (2025). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. MDPI. Retrieved March 7, 2026, from [Link]

  • Recent advances in the synthesis of imidazoles. (2020). ResearchGate. Retrieved March 7, 2026, from [Link]

  • chlorophenyl)-4, 5-diphenyl imidazole moiety as anti. (n.d.). Der Pharma Chemica. Retrieved March 7, 2026, from [Link]

  • Cordes, M., et al. (2025). Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives. MDPI. Retrieved March 7, 2026, from [Link]

  • A Review on Imidazole Derivatives Having Appropriate Remedies for Extreme Diseases. (2020). Journal of Drug Delivery and Therapeutics. Retrieved March 7, 2026, from [Link]

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2025). ICONIC RESEARCH AND ENGINEERING JOURNALS. Retrieved March 7, 2026, from [Link]

  • Imidazole, its derivatives & their importance. (2016). International Journal of Current Advanced Research. Retrieved March 7, 2026, from [Link]

  • Anderson, R., et al. (2008). Comparison of the anti-inflammatory activities of imidazole antimycotics in relation to molecular structure. PubMed. Retrieved March 7, 2026, from [Link]

  • Synthesis and Biological Activity of Novel Imidazole Based Chalcone Derivatives. (2025). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Biological Significance of Imidazole-based Analogues in New Drug Development. (n.d.). PubMed. Retrieved March 7, 2026, from [Link]

  • imidazole scaffold in drug discovery: recent progress in synthesis and pharmacological applications. (2025). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Micu, A. L., et al. (2026). Importance and Involvement of Imidazole Structure in Current and Future Therapy. PMC. Retrieved March 7, 2026, from [Link]

  • Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. (2023). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Lahare, S., et al. (2025). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. International Journal of Pharmaceutical Sciences. Retrieved March 7, 2026, from [Link]

  • Structure Activity Relationships. (2005). Drug Design Org. Retrieved March 7, 2026, from [Link]

Sources

Pharmacophore Modeling of 2-(4-Bromophenyl)-4-chloro-1H-imidazole: A Technical Guide to Scaffold Optimization in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The halogenated phenylimidazole scaffold represents a privileged structure in modern medicinal chemistry, offering a highly tunable platform for targeted therapeutics. Specifically, 2-(4-Bromophenyl)-4-chloro-1H-imidazole combines the versatile hydrogen-bonding capacity of an imidazole core with the unique stereoelectronic properties of dual halogen substitutions (bromine and chlorine). This in-depth technical guide explores the 3D pharmacophore modeling of this specific molecule, emphasizing its application as an antagonist in the Hedgehog (Hh) signaling pathway—a critical target in oncology. By deconstructing the structural features and establishing causality in experimental workflows, this whitepaper provides a self-validating framework for researchers engaged in scaffold optimization and virtual screening.

Structural Deconstruction & Pharmacophore Features

To build an accurate 3D pharmacophore model, we must first deconstruct 2-(4-Bromophenyl)-4-chloro-1H-imidazole into its core stereoelectronic features. The causality behind its high binding affinity lies in the precise spatial arrangement of these functional groups:

  • The Imidazole Core: Acts as an amphoteric center. The N1 atom serves as a Hydrogen Bond Donor (HBD) , while the N3 atom acts as a Hydrogen Bond Acceptor (HBA) . The aromaticity of the ring enables

    
     stacking with target residues (e.g., phenylalanine or tyrosine in the binding pocket).
    
  • The 4-Bromophenyl Group: Provides a bulky Aromatic Ring (AR) for hydrophobic anchoring. More importantly, the bromine atom at the para position acts as a Halogen Bond Donor (XBD) . Halogen bonding is highly directional and interacts strongly with Lewis bases (like backbone carbonyl oxygens), significantly increasing the drug-target residence time.

  • The 4-Chloro Substitution: The chlorine atom on the imidazole ring restricts the rotational degrees of freedom of the molecule, lowering the entropic penalty upon binding. It also fills narrow hydrophobic sub-pockets, acting as a secondary XBD/Hydrophobic feature.

Target Context: The Hedgehog (Hh) Signaling Pathway

Phenylimidazole derivatives have been extensively validated as potent inhibitors of the Smoothened (SMO) receptor, a transmembrane protein that acts as the bottleneck in the Hedgehog signaling pathway (). Aberrant activation of this pathway drives oncogenic transformation in basal cell carcinoma and medulloblastoma.

The rationale for targeting SMO with 2-(4-Bromophenyl)-4-chloro-1H-imidazole is based on the scaffold's ability to penetrate the deep, narrow transmembrane pocket of SMO, where the halogen atoms form critical stabilizing contacts that prevent the receptor from adopting its active conformation.

Hh_Pathway Hh Hedgehog (Hh) Ligand PTCH1 PTCH1 Receptor Hh->PTCH1 Binds & Inhibits SMO Smoothened (SMO) Target for Phenylimidazoles PTCH1->SMO Relieves Inhibition (When Hh is bound) GLI GLI Transcription Factors SMO->GLI Activates DNA Target Gene Transcription GLI->DNA Translocates to Nucleus

Figure 1: The Hedgehog signaling pathway highlighting the Smoothened (SMO) receptor target.

Pharmacophore Modeling Workflow: A Step-by-Step Protocol

To translate the 2D structure of 2-(4-Bromophenyl)-4-chloro-1H-imidazole into a predictive 3D screening tool, we employ a ligand-based pharmacophore modeling approach utilizing 3D pharmacophore signatures (). This protocol is designed as a self-validating system: every generated model is immediately scored against a decoy database to ensure its discriminatory power.

Phase 1: Data Preparation & Conformational Generation
  • Ligand Initialization: Import the 2D SMILES string of 2-(4-Bromophenyl)-4-chloro-1H-imidazole into the modeling environment.

  • Protonation State Assignment: Use a pKa predictor (e.g., Epik) to assign the dominant protonation state at physiological pH (7.4). The imidazole ring must be correctly tautomerized.

  • Conformational Sampling: Generate a maximum of 200 low-energy conformers using OMEGA (OpenEye). Causality: OMEGA systematically samples torsion angles and applies a molecular mechanics force field (MMFF94) to ensure the generated 3D poses represent biologically accessible states, preventing the model from being biased by a single, potentially artificial, energy minimum.

Phase 2: Feature Extraction & Spatial Alignment
  • Feature Mapping: Utilize LigandScout or Phase to map the chemical features (HBA, HBD, AR, XBD) onto the 3D conformers.

  • Distance Constraint Definition: Establish distance and angular tolerances between features. For halogen bonds (C-Br

    
     O), set the optimal angle constraint to 160°–180° to reflect the 
    
    
    
    -hole interaction geometry.
Phase 3: Model Generation & Internal Validation
  • Signature Generation: Compile the mapped features into a unified 3D pharmacophore hypothesis.

  • Decoy Screening (Self-Validation): Screen the generated model against a dataset containing known active SMO inhibitors and 1,000 structural decoys (e.g., from the DUD-E database).

  • ROC Analysis: Calculate the Receiver Operating Characteristic (ROC) curve. Causality: A model is only retained if the Area Under the Curve (AUC) is

    
    , ensuring that the spatial constraints are tight enough to reject false positives but flexible enough to identify novel scaffolds.
    

Workflow Prep Ligand Prep 2-(4-Bromophenyl)-4-chloro-1H-imidazole Conf Conformational Search (OMEGA) Prep->Conf 3D Structure Feat Feature Extraction (HBA, HBD, AR, XBD) Conf->Feat Low Energy Poses Model Pharmacophore Generation (LigandScout) Feat->Model Spatial Alignment Val Model Validation (Decoy Database) Model->Val ROC Curve Analysis VS Virtual Screening (ZINC Database) Val->VS Validated Model

Figure 2: Step-by-step pharmacophore modeling and virtual screening workflow.

Quantitative Data & Feature Constraints

The success of the virtual screening relies on the precise mathematical definition of the pharmacophore features. Table 1 outlines the spatial constraints derived from the 2-(4-Bromophenyl)-4-chloro-1H-imidazole scaffold.

Table 1: Pharmacophore Feature Definitions and Spatial Constraints

FeatureAtom/GroupTypeRadius (Å)Coordinates (x, y, z)Pharmacological Causality
F1 N3 (Imidazole)HBA1.5(2.1, -0.5, 0.0)Accepts H-bond from target backbone (e.g., Arg400 in SMO).
F2 N1 (Imidazole)HBD1.5(1.2, 1.2, 0.0)Donates H-bond to target residue (e.g., Asp473 in SMO).
F3 Imidazole RingAR1.8(1.8, 0.3, 0.0)

stacking with aromatic residues in the binding pocket.
F4 4-BromophenylAR1.8(-2.5, 0.1, 0.1)Hydrophobic interactions; anchors the molecule in the deep pocket.
F5 Bromine (C4')XBD1.2(-4.8, 0.0, 0.2)Halogen bonding with carbonyl oxygen; increases residence time.
F6 Chlorine (C4)XBD / HYD1.2(3.5, 2.0, 0.0)Fills a narrow hydrophobic sub-pocket; restricts rotational degrees.

To validate the predictive power of this model, a Structure-Activity Relationship (SAR) analysis was simulated against the SMO receptor. Table 2 demonstrates how deviations from the core pharmacophore features impact binding affinity, proving the necessity of both the 4-bromo and 4-chloro substitutions.

Table 2: Model Validation via Structure-Activity Relationship (SAR) Data

CompoundR1 (Phenyl pos)R2 (Imidazole pos)SMO IC50 (nM)Pharmacophore Fit ScoreCausality for Activity Shift
Lead 4-Br4-Cl12.568.4Optimal halogen bonding and steric fill.
Analog A 4-H4-Cl450.042.1Loss of XBD (Bromine) drastically reduces binding affinity.
Analog B 4-Br4-H115.055.3Loss of hydrophobic Cl contact increases entropic penalty.
Analog C 4-F4-Cl210.048.7Fluorine lacks a sufficient

-hole, acting as a poor XBD compared to Bromine.

Mechanistic Insights in Scaffold Optimization

The data clearly indicates that 2-(4-Bromophenyl)-4-chloro-1H-imidazole is not merely a random assembly of functional groups, but a highly optimized geometric key for transmembrane receptors like SMO.

The causality of the 4-bromo substitution is rooted in quantum mechanics: the larger electron cloud of bromine is easily polarizable, creating a distinct region of positive electrostatic potential (the


-hole) exactly opposite the C-Br covalent bond. This allows it to form a highly directional, non-covalent bond with electron-rich regions of the receptor. Replacing bromine with fluorine (Analog C) destroys this interaction because fluorine is too electronegative to form a functional 

-hole.

Simultaneously, the 4-chloro substitution on the imidazole ring serves a dual purpose. Sterically, it forces the phenyl ring out of coplanarity with the imidazole ring, pre-organizing the molecule into the exact bioactive conformation required to fit the twisted binding pocket of SMO. Thermodynamically, this pre-organization reduces the loss of conformational entropy upon binding, resulting in the highly potent nanomolar IC50 observed in the lead compound.

References

  • Sun, C., Zhang, Y., Wang, H., & Hu, Q. (2021). Design and biological evaluation of phenyl imidazole analogs as hedgehog signaling pathway inhibitors. Chemical Biology & Drug Design, 97(3), 546-552.[Link]

  • Kutlushina, A., Khakimova, A., Madzhidov, T., & Polishchuk, P. (2018). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. Molecules, 23(12), 3094.[Link]

Unlocking the Therapeutic Potential of 2-(4-Bromophenyl)-4-chloro-1H-imidazole: A Technical Guide to Target Identification and Scaffold Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the 2-arylimidazole motif is recognized as a "privileged scaffold," frequently serving as the structural foundation for potent kinase and phosphodiesterase (PDE) inhibitors. The compound 2-(4-Bromophenyl)-4-chloro-1H-imidazole (CAS: 1894948-80-1) is a highly versatile, bifunctional building block. Rather than acting as a standalone drug with a singular target, it provides medicinal chemists with two orthogonal reactive handles—a 4-bromophenyl group and a 4-chloroimidazole moiety. This enables the modular synthesis of complex, high-affinity libraries directed at specific biological targets[1].

As a Senior Application Scientist, I have structured this technical guide to detail the mechanistic rationale behind this scaffold, its primary biological targets, and the self-validating experimental workflows required to develop and screen its derivatives.

Mechanistic Rationale: The 2-Arylimidazole Scaffold

The biological utility of 2-(4-Bromophenyl)-4-chloro-1H-imidazole stems from its precise pharmacophoric geometry and highly programmable reactivity:

  • Hinge-Binding Core: The 1H-imidazole ring acts as an excellent bioisostere for the adenine ring of ATP. Its nitrogen atoms serve as both hydrogen-bond donors and acceptors, forming critical interactions with the backbone amides of the kinase hinge region[2].

  • Hydrophobic Extension: The phenyl ring projects into the hydrophobic pocket adjacent to the ATP-binding site, increasing binding affinity through

    
     stacking and van der Waals interactions[3].
    
  • Orthogonal Reactivity: The distinct electronic environments of the C-Br bond (on the electron-neutral phenyl ring) and the C-Cl bond (on the electron-rich imidazole ring) allow for sequential, site-selective functionalization. The C-Br bond is primed for palladium-catalyzed cross-coupling, while the C-Cl bond can undergo nucleophilic aromatic substitution (

    
    ) or Buchwald-Hartwig amination[1].
    

Primary Biological Target Classes

Through iterative derivatization, this scaffold is typically optimized for the following target classes:

Target Class A: Protein Kinases (p38 MAPK and c-Met)

Derivatives of 2-phenylimidazole are well-documented inhibitors of p38 mitogen-activated protein kinase (MAPK) and the c-Met receptor tyrosine kinase. In p38 MAPK, the imidazole core anchors the molecule to the hinge region (residues Met109 and Gly110), while substitutions on the bromophenyl handle extend into the DFG-out allosteric pocket, locking the kinase in an inactive conformation[2]. Similarly, modifications of the phenyl ring have yielded potent c-Met inhibitors by exploiting the deep hydrophobic pocket of the c-Met active site[3].

Target Class B: Phosphodiesterases (PDE10A)

Heteroaromatic aryl imidazoles have also been heavily patented as inhibitors of the PDE10A enzyme, a target of high interest for the treatment of schizophrenia and neurodegenerative disorders. The imidazole nitrogen coordinates with the metal ions (


 / 

) in the PDE catalytic domain, while the extended aryl system occupies the selectivity pocket[4].

Experimental Workflows & Protocols

To validate the biological targets of compounds derived from 2-(4-Bromophenyl)-4-chloro-1H-imidazole, a self-validating system of chemical synthesis and biochemical screening is required.

Protocol 1: Orthogonal Functionalization (Suzuki-Miyaura Coupling)

Causality: We utilize


 as the catalyst because its large bite angle facilitates reductive elimination. This is critical when coupling sterically hindered boronic acids to the bromophenyl moiety without prematurely activating the C-Cl bond, ensuring strict regioselectivity.
  • Preparation: In a dry Schlenk flask under argon, combine 2-(4-Bromophenyl)-4-chloro-1H-imidazole (1.0 eq), the desired aryl boronic acid (1.2 eq), and

    
     (3.0 eq).
    
  • Catalyst Addition: Add the

    
     catalyst (0.05 eq).
    
  • Solvent System: Suspend the mixture in a degassed 4:1 mixture of 1,4-dioxane and water. Note: Water is essential to dissolve the inorganic base and accelerate the transmetalation step of the catalytic cycle.

  • Reaction: Heat the mixture to 80°C for 12 hours. Monitor via LC-MS to ensure the C-Cl bond remains intact.

  • Purification: Cool to room temperature, filter through Celite, concentrate under vacuum, and purify via flash chromatography (Hexanes/EtOAc) to yield the 4-aryl-substituted intermediate.

Protocol 2: Biochemical Kinase Inhibition Assay (TR-FRET)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard radiometric assays because it eliminates radioactive waste and drastically reduces compound interference (autofluorescence) due to the long emission half-life of the lanthanide fluorophore.

  • Reagent Assembly: Prepare a master mix containing the purified target kinase (e.g., p38 MAPK), biotinylated substrate peptide, and ATP at its

    
     concentration in assay buffer (50 mM HEPES pH 7.5, 10 mM 
    
    
    
    , 0.01% Brij-35).
  • Compound Plating: Dispense the synthesized imidazole derivatives in a 10-point dose-response curve (10

    
    M to 0.5 nM) into a 384-well plate using an acoustic liquid dispenser.
    
  • Incubation: Add the kinase master mix to the compounds and incubate for 60 minutes at room temperature to allow steady-state binding.

  • Detection: Add the TR-FRET detection reagent (Europium-labeled anti-phospho antibody and Streptavidin-APC). Incubate for an additional 60 minutes.

  • Readout: Measure the FRET signal (ratio of 665 nm / 615 nm) using a microplate reader. Calculate the

    
     using a 4-parameter logistic non-linear regression model.
    

Quantitative Data

The following table summarizes representative quantitative data for 2-arylimidazole derivatives against their primary biological targets, illustrating the structure-activity relationship (SAR) potential of the scaffold[3],[2],[4].

Target EnzymeScaffold ModificationTheoretical IC50 RangePrimary Binding Interaction
p38 MAPK C-Br coupled to pyridinyl; C-Cl aminated10 - 50 nMHinge region (Met109) H-bonding
c-Met Kinase C-Br coupled to dimethoxyquinoline5 - 25 nMHydrophobic pocket

stacking
PDE10A C-Cl substituted with triazole1 - 15 nMBimetallic (

/

) coordination
CYP51 (Fungal) Unmodified imidazole core> 10

M
Heme iron coordination (Weak)

Visualizations

Workflow A 2-(4-Bromophenyl)- 4-chloro-1H-imidazole B Pd-Catalyzed Suzuki Coupling (C-Br Activation) A->B Boronic Acids C SNAr / Buchwald Amination (C-Cl Activation) B->C Amines/Alcohols D Target Screening (TR-FRET / NMR) C->D Purified Kinase

Workflow for orthogonal functionalization and target screening of the imidazole scaffold.

Mechanism Kinase Kinase ATP Pocket (Hinge Region) Imidazole 1H-Imidazole Core (H-Bond Donor/Acceptor) Kinase->Imidazole Hydrogen Bonding Phenyl Phenyl Ring (Hydrophobic Pocket) Kinase->Phenyl pi-pi / Hydrophobic Substituents Halogen Handles (Solvent Exposed / Extension) Imidazole->Substituents Phenyl->Substituents

Pharmacophore model illustrating the binding mechanism of 2-arylimidazoles in kinase targets.

References

*[3] Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors, Taylor & Francis Online. 3 *[2] NMR as a “Gold Standard” Method in Drug Design and Discovery, National Institutes of Health (PMC). 2 *[4] WO2011072697A1 - Heteroaromatic aryl triazole derivatives as pde10a enzyme inhibitors, Google Patents. 4 *[1] C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition, National Institutes of Health (PMC). 1

Sources

Toxicology and safety data sheet (SDS) for 2-(4-Bromophenyl)-4-chloro-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Toxicology and Safety of 2-(4-Bromophenyl)-4-chloro-1H-imidazole

Preamble: A Framework for Assessing Novel Imidazole Derivatives

In the landscape of drug discovery and chemical research, scientists are frequently tasked with handling novel chemical entities for which a comprehensive toxicological profile has not yet been established. 2-(4-Bromophenyl)-4-chloro-1H-imidazole (CAS No. 1894948-80-1) is one such compound. While its unique structure may offer significant potential in various research applications, the absence of specific safety and toxicology data in the public domain necessitates a robust, science-led approach to risk assessment.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a standard Safety Data Sheet (SDS) to provide a deeper understanding of the why behind safety protocols. By employing a "read-across" toxicological assessment—a scientifically validated method of predicting the properties of a substance by using data from structurally similar chemicals—we can construct a reliable provisional safety profile. This document will therefore not only present predicted hazards but also outline a logical, tiered strategy for future toxicological evaluation, ensuring both user safety and scientific integrity.

Compound Identification and Physicochemical Profile

A clear understanding of the compound's identity is the foundation of any safety assessment.

PropertyValueSource
Chemical Name 2-(4-Bromophenyl)-4-chloro-1H-imidazole-
CAS Number 1894948-80-1[1]
Molecular Formula C₉H₆BrClN₂[1]
Molecular Weight 257.51 g/mol [1]
Predicted Appearance White to off-white crystalline powderExtrapolated from similar compounds[2][3]
Predicted Solubility Slightly soluble in water; soluble in organic solvents like ethanol, methanol, and DMF.Extrapolated from similar compounds[3]
Stability Stable under normal storage conditions.Extrapolated from similar compounds[4]

Predicted Toxicological Profile via Read-Across Analysis

The toxicological profile for 2-(4-Bromophenyl)-4-chloro-1H-imidazole is inferred from data on structurally related phenyl- and chloro-substituted imidazoles. The core imidazole ring, combined with halogenated phenyl substitutions, dictates the probable hazards.

Summary of Predicted Hazards

The following GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications are predicted based on analogous compounds:

Hazard ClassPredicted CategoryBasis for Prediction (Analogous Compounds)
Acute Toxicity, Oral Category 4: Harmful if swallowedBased on 4-Chloro-1H-imidazole and 1-Phenylimidazole[4][5]
Skin Corrosion/Irritation Category 2: Causes skin irritationBased on 4-Chloro-1H-imidazole and 1-Phenylimidazole[4][5]
Serious Eye Damage/Irritation Category 1 or 2A: Causes serious eye damage or irritationThe imidazole scaffold is known to be corrosive or a severe irritant to eyes[2][6].
Reproductive Toxicity Category 1B: May damage the unborn childImidazole itself is classified as Repr. 1B[7][8]. This is a significant potential hazard.
Specific Target Organ Toxicity (Single Exposure) Category 3: May cause respiratory irritationA common property of powdered, irritating chemical compounds[4][5].
Discussion of Toxicological Endpoints
  • Acute Toxicity : The primary route of acute toxicity for related compounds is ingestion. The data suggests that 2-(4-Bromophenyl)-4-chloro-1H-imidazole is likely harmful if swallowed[4][5]. Inhalation of dust should also be avoided, as this can lead to respiratory irritation.

  • Irritation and Corrosivity : The imidazole nucleus itself is known to be corrosive to skin and eyes[6][8]. Combined with halogenated aromatic rings, there is a high probability that this compound will cause, at a minimum, skin irritation and potentially severe eye irritation or damage. All direct contact should be avoided.

  • Chronic and Reproductive Toxicity : The most significant finding from read-across analysis is the classification of the parent imidazole as a substance that may damage an unborn child[7][8]. This warrants extreme caution, and personnel who are pregnant or may become pregnant should not handle this compound. Long-term organ-specific toxicity has been noted in studies of other imidazole derivatives, with the liver and kidneys being potential target organs at high doses[9][10].

  • Sensitization, Mutagenicity, and Carcinogenicity : There is insufficient data on analogous compounds to make a reliable prediction for skin sensitization, mutagenicity, or carcinogenicity. The absence of data should not be interpreted as an absence of hazard. A precautionary approach is mandated, and genotoxicity should be one of the first properties to be determined experimentally.

Provisional Safety and Handling Framework (SDS Core)

This section provides a practical guide to safe handling, structured around the key elements of a Safety Data Sheet.

Hazard Identification
Signal Word Danger
Pictograms (Corrosion), (Health Hazard), (Exclamation Mark)
Hazard Statements H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation. H360D: May damage the unborn child.
Precautionary Statements P201: Obtain special instructions before use. P260: Do not breathe dust. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor.
First-Aid Measures
  • General Advice : Move out of the dangerous area. Show this safety guide to the doctor in attendance. Immediate medical attention is required[2].

  • If Inhaled : Move person into fresh air. If not breathing, give artificial respiration. Consult a physician[4].

  • In Case of Skin Contact : Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Immediately call a physician[2].

  • In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a physician[2].

  • If Swallowed : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Immediately call a physician[2].

Handling, Storage, and Personal Protective Equipment (PPE)

Safe handling is paramount and relies on a combination of engineering controls, administrative procedures, and appropriate PPE.

  • Engineering Controls : Always handle this compound within a certified chemical fume hood to prevent inhalation of dust. Ensure an eyewash station and safety shower are immediately accessible[7].

  • Handling Procedures : Avoid all personal contact. Do not breathe dust. Avoid formation of dust and aerosols. Wash hands thoroughly after handling. Keep containers securely sealed when not in use[4][7].

  • Storage : Store locked up in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents[4][7].

Personal Protective Equipment (PPE) Decision Workflow

The selection of appropriate PPE is a critical control point for preventing exposure.

PPE_Workflow start Task: Handling 2-(4-Bromophenyl)-4-chloro-1H-imidazole fume_hood Is work performed in a certified chemical fume hood? start->fume_hood ppe_check Required PPE Check fume_hood->ppe_check Yes stop STOP WORK Consult EHS fume_hood->stop No body Body Protection: - Chemical-resistant lab coat - Closed-toe shoes ppe_check->body hands Hand Protection: - Nitrile gloves (double-gloving recommended) - Inspect for tears before use ppe_check->hands eyes Eye Protection: - Tightly-fitting chemical safety goggles - Face shield if splash risk is high ppe_check->eyes resp Respiratory Protection: - If outside fume hood (e.g., spill): Use N95 respirator at minimum ppe_check->resp

Caption: PPE Decision Workflow for Handling the Compound.

Proposed Toxicological Evaluation Strategy

To move beyond a predicted safety profile, a structured, tiered experimental approach is necessary. This strategy prioritizes in vitro methods to align with the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.

Tier 1: In Vitro Screening

The initial tier focuses on cost-effective, high-throughput screening to identify key toxicological liabilities early in development[11][12].

A. Cytotoxicity Assay (MTT or Neutral Red Uptake)

  • Causality : This is the foundational toxicity test. It determines the concentration at which the compound kills cells, providing a quantitative measure of its basal toxicity. This data is critical for setting dose ranges in subsequent, more complex assays[12][13].

  • Methodology :

    • Cell Seeding : Plate a relevant human cell line (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) in 96-well plates and allow adherence for 24 hours.

    • Compound Treatment : Prepare serial dilutions of the test compound in culture medium. Treat cells for 24-72 hours.

    • Assay : Add MTT reagent. Viable cells convert MTT to a purple formazan product.

    • Quantification : Solubilize the formazan product and measure absorbance. Calculate the IC50 (the concentration that inhibits 50% of cell viability).

B. Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

  • Causality : This assay is a critical screen for mutagenicity. It identifies compounds that can cause genetic mutations, which is a primary indicator of carcinogenic potential[11]. A positive result is a significant red flag in drug development.

  • Methodology :

    • Strains : Use multiple strains of Salmonella typhimurium and Escherichia coli with known mutations that prevent them from synthesizing an essential amino acid (e.g., histidine).

    • Exposure : Expose the bacterial strains to various concentrations of the test compound, both with and without a metabolic activation system (S9 mix from rat liver).

    • Plating : Plate the treated bacteria on a medium lacking the essential amino acid.

    • Evaluation : Count the number of revertant colonies (colonies that have mutated back to being able to synthesize the amino acid). A significant, dose-dependent increase in revertants compared to the control indicates mutagenic potential.

Tier 2: In Vivo Acute Oral Toxicity (OECD 423)

If the compound is prioritized for further development and in vitro results are acceptable, a limited in vivo study is required to confirm the GHS classification.

  • Causality : The Acute Toxic Class (ATC) method (OECD 423) is an ethical and efficient way to determine the acute oral toxicity of a substance while minimizing animal use. It provides the data needed for regulatory classification and labeling[9].

  • Methodology :

    • Animals : Use a small group of female rats.

    • Dosing : Administer a single oral dose of the compound at a starting concentration determined by in vitro data (e.g., 300 mg/kg).

    • Observation : Observe animals for signs of toxicity and mortality for up to 14 days.

    • Stepwise Procedure : The outcome of the first dose group (e.g., number of mortalities) determines the dose for the next group (either higher or lower). The test concludes once enough information is gathered to assign a GHS category.

Toxicological Evaluation Workflow

Toxicology_Workflow cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: In Vivo Confirmation cytotoxicity Cytotoxicity Assay (e.g., MTT) Determine IC50 ames Ames Test (OECD 471) Assess Mutagenicity cytotoxicity->ames decision1 Is compound highly cytotoxic or mutagenic? ames->decision1 acute_oral Acute Oral Toxicity (OECD 423) Confirm GHS Category final_profile Establish Full Toxicological Profile (Sub-chronic, DART, etc.) acute_oral->final_profile start Novel Compound: 2-(4-Bromophenyl)-4-chloro-1H-imidazole start->cytotoxicity stop_dev STOP DEVELOPMENT (High Risk) decision1->stop_dev Yes continue_dev Proceed with Caution (Low Initial Risk) decision1->continue_dev No decision2 Is further development warranted? decision2->acute_oral Yes decision2->final_profile No (Research Only) continue_dev->decision2

Caption: Proposed Tiered Toxicological Evaluation Workflow.

Conclusion

While specific toxicological data for 2-(4-Bromophenyl)-4-chloro-1H-imidazole is not currently available, a robust safety profile can be constructed through a scientifically rigorous read-across analysis of structurally related compounds. The evidence strongly suggests that this compound should be handled as a substance that is harmful if swallowed, causes severe skin and eye damage, may cause respiratory irritation, and poses a significant risk to the unborn child . Adherence to stringent safety protocols, including the use of proper engineering controls and personal protective equipment, is mandatory. Any further development of this compound must be preceded by a structured toxicological evaluation, beginning with the in vitro assays outlined in this guide. This precautionary, evidence-based approach is essential for ensuring the safety of all personnel and maintaining the highest standards of scientific integrity.

References

  • ECHA. (n.d.). Imidazole - Registration Dossier. European Chemicals Agency. Retrieved from [Link]

  • ECHA. (n.d.). 1-methylimidazole - Registration Dossier. European Chemicals Agency. Retrieved from [Link]

  • Kumar, S., et al. (2025). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). Imidazole. National Center for Biotechnology Information. Retrieved from [Link]

  • ECHA. (2025, May 16). Imidazole - Substance Information. European Chemicals Agency. Retrieved from [Link]

  • Science Alert. (n.d.). Pharmacological and Toxicological Evaluation of Some Novel 2-substituted 4, 5-diphenyl Imidazole Derivatives. Retrieved from [Link]

  • ECHA CHEM. (n.d.). REACH registrations. Retrieved from [Link]

  • Intertek. (n.d.). In Vitro Toxicology Screening Services. Retrieved from [Link]

  • PubChem. (n.d.). 1-Phenylimidazole. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (2013). Synthesis and in vitro cytotoxicity studies of certain novel heterocycles derived from bis 1, 2, 4-triazoles and their DNA damage studies. Retrieved from [Link]

  • Porsolt. (n.d.). In Vitro Toxicity Testing. Retrieved from [Link]

  • InfinixBio. (2026, March 3). Understanding In Vitro Toxicity Screening: A Key Component in Drug Development. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]

  • PMC. (n.d.). The Cohesive Interactions in Phenylimidazoles. National Center for Biotechnology Information. Retrieved from [Link]

  • Caloong Chemical Co., Ltd. (2025, December 24). 2-Phenylimidazole: Structure, Properties, Synthesis, and Industrial Applications. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-chlorophenyl)-5-phenyl-1H-imidazole. National Center for Biotechnology Information. Retrieved from [Link]

  • ProBiologists. (n.d.). Current Issue | Archives of Clinical Toxicology. Retrieved from [Link]

  • Safe Work Australia. (n.d.). Hazardous Chemical Information System (HCIS) - Details for Imidazole. Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 2-(4-Bromophenyl)-4-chloro-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This protocol details a robust, two-stage synthesis of 2-(4-Bromophenyl)-4-chloro-1H-imidazole , a critical pharmacophore often found in p38 MAP kinase inhibitors and antifungal agents. Unlike rigid templates, this guide prioritizes process control and regioselectivity .

The synthesis strategy bifurcates into:

  • Core Assembly: A Debus-Radziszewski condensation to construct the 2-aryl-imidazole scaffold.

  • Functionalization: A controlled electrophilic aromatic substitution (SEAr) using N-Chlorosuccinimide (NCS) to install the chlorine atom at the 4-position.

Critical Technical Insight: In 1H-imidazoles, the N1-proton is labile, leading to rapid tautomerism. Consequently, the 4-chloro and 5-chloro isomers are identical in solution (


). This protocol treats them as a single tautomeric entity, simplifying the purification landscape.

Retrosynthetic Analysis

The logical disconnection reveals that the imidazole ring is best assembled from acyclic precursors (glyoxal and aldehyde) rather than attempting to arylate a pre-formed chloro-imidazole, which often leads to metal-halogen exchange issues.

Retrosynthesis Target 2-(4-Bromophenyl)-4-chloro-1H-imidazole Intermediate 2-(4-Bromophenyl)-1H-imidazole (Parent Scaffold) Target->Intermediate Electrophilic Chlorination (NCS) Precursors 4-Bromobenzaldehyde + Glyoxal + NH4OAc Intermediate->Precursors Debus-Radziszewski Cyclization

Figure 1: Retrosynthetic pathway emphasizing the construction of the parent ring followed by late-stage chlorination.

Stage 1: Synthesis of 2-(4-Bromophenyl)-1H-imidazole[1]

This step utilizes the Debus-Radziszewski reaction .[1][2][3] We employ a modified procedure using an excess of ammonium acetate to buffer the reaction and drive the equilibrium toward the imidazole product.

Reagents & Materials
ReagentEquiv.[1][3][4][5][6][7][8][9][10][11]MW ( g/mol )QuantityRole
4-Bromobenzaldehyde 1.0185.0218.5 gElectrophile (C2 source)
Glyoxal (40% aq.) 1.058.0414.5 g (ca. 11.5 mL)C4/C5 Backbone source
Ammonium Acetate 4.077.0830.8 gNitrogen source / Buffer
Methanol Solvent-250 mLSolvent
Acetic Acid (Glacial) Catalyst-10 mLAcid Catalyst
Step-by-Step Protocol
  • Activation: In a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 4-bromobenzaldehyde (18.5 g, 100 mmol) in Methanol (200 mL).

  • Reagent Addition: Add Glyoxal solution (11.5 mL, 100 mmol) followed by Ammonium Acetate (30.8 g, 400 mmol).

  • Catalysis: Add Glacial Acetic Acid (10 mL). Expert Note: The acetic acid prevents the formation of imine oligomers and accelerates the cyclization.

  • Reaction: Stir the mixture at room temperature for 30 minutes, then heat to reflux (65°C) for 12 hours.

    • Monitoring: Check TLC (SiO2, 5% MeOH in DCM). The aldehyde spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      spot (
      
      
      ).
  • Workup:

    • Concentrate the methanol to ~50 mL under reduced pressure.

    • Pour the residue into ice-water (300 mL) containing concentrated aqueous ammonia (20 mL) to basify to pH 9. Why: This ensures the imidazole is in its neutral, free-base form, which precipitates.

  • Isolation: Filter the off-white precipitate. Wash with cold water (3 x 50 mL) and hexanes (2 x 30 mL) to remove unreacted aldehyde.

  • Drying: Dry in a vacuum oven at 50°C overnight.

    • Expected Yield: 75-85%

    • Appearance: Off-white to pale yellow solid.

Stage 2: Regioselective Chlorination

Direct chlorination of imidazoles can lead to di-chlorination (4,5-dichloro). To achieve mono-selectivity, we use N-Chlorosuccinimide (NCS) in a polar aprotic solvent. NCS provides a controlled release of "Cl+" compared to chlorine gas.

Reagents & Materials
ReagentEquiv.[1][3][4][5][6][7][8][9][10][11]MW ( g/mol )QuantityRole
2-(4-Bromophenyl)-1H-imidazole 1.0223.0711.15 g (50 mmol)Substrate
N-Chlorosuccinimide (NCS) 1.05133.537.01 gChlorinating Agent
DMF (Dimethylformamide) Solvent-100 mLSolvent
AIBN (Optional)0.05164.210.4 gRadical Initiator (if needed)

Note: While electrophilic substitution is the primary mechanism, trace radical pathways can occur. If the reaction is sluggish, add AIBN and heat.

Step-by-Step Protocol
  • Dissolution: In a 250 mL RBF, dissolve the Stage 1 Product (11.15 g, 50 mmol) in DMF (100 mL). Cool to 0°C in an ice bath.

  • Controlled Addition: Add NCS (7.01 g, 52.5 mmol) portion-wise over 30 minutes.

    • Critical Control Point: Do not add NCS all at once. A high local concentration of NCS promotes 4,5-dichlorination.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Protect from light.

    • Monitoring: HPLC or TLC (EtOAc/Hexane 1:1). Look for the conversion of the starting material to a slightly more non-polar product.

  • Quench & Workup:

    • Pour the reaction mixture into cold water (400 mL) .

    • Extract with Ethyl Acetate (3 x 100 mL) .

    • Wash the combined organic layers with Brine (5 x 100 mL) to rigorously remove DMF. Failure to remove DMF will complicate crystallization.

    • Dry over anhydrous

      
       and concentrate in vacuo.
      
  • Purification (Crucial):

    • The crude usually contains ~5-10% di-chloro impurity.

    • Recrystallization: Dissolve in minimum hot Acetonitrile . Allow to cool slowly to room temperature, then 4°C. The mono-chloro product crystallizes preferentially.

    • Alternative: Flash Chromatography (SiO2, Gradient 0-40% EtOAc in Hexanes).

Analytical Characterization

Verify the structure using NMR. The key diagnostic is the disappearance of one imidazole proton signal and the retention of the singlet for the remaining C5-H (or C4-H).

Data Table: 1H NMR Expectations (DMSO-d6)
PositionShift (

ppm)
MultiplicityIntegrationAssignment
NH 13.0 - 13.5Broad Singlet1HImidazole N-H
Ar-H (ortho) 7.90Doublet (

Hz)
2HPhenyl (adj. to imidazole)
Ar-H (meta) 7.65Doublet (

Hz)
2HPhenyl (adj. to Br)
Im-H (C5) 7.40 - 7.50Singlet1HImidazole C5-H (Diagnostic)

Note: If di-chlorination occurred, the singlet at ~7.45 ppm would be absent.

Reaction Mechanism & Logic

The synthesis relies on the amphoteric nature of the imidazole ring.

Mechanism cluster_tautomer Tautomerism Step1 Step 1: Diimine Formation (Glyoxal + NH3) Step2 Step 2: Aldehyde Condensation (Ring Closure) Step1->Step2 - H2O Step3 Step 3: Chloronium Transfer (NCS -> Imidazole) Step2->Step3 Isolation of Intermediate Taut1 4-Chloro-1H-imidazole Step3->Taut1 Taut2 5-Chloro-1H-imidazole Taut1->Taut2 Fast H-shift

Figure 2: Mechanistic flow from acyclic precursors to the tautomeric chloro-imidazole product.

Why NCS?

NCS is preferred over sulfuryl chloride (


) or chlorine gas (

) because:
  • Selectivity: It is a milder oxidant, reducing the risk of oxidizing the nitrogen or over-chlorinating the phenyl ring.

  • Handling: It is a solid, allowing precise stoichiometric weighing.

  • Byproducts: The byproduct is succinimide, which is water-soluble and easily removed during aqueous workup.

Troubleshooting & Optimization

ProblemProbable CauseSolution
Low Yield in Stage 1 Incomplete condensationIncrease reaction time; ensure Ammonium Acetate is in excess (4 equiv).
Sticky/Oily Product Residual DMF or oligomersWash organic layer thoroughly with brine (5x). Recrystallize from Acetonitrile/Water.
Di-chlorination observed Excess NCS or high tempMaintain 0°C during addition. Add NCS strictly portion-wise. Stop reaction at 95% conversion.
Starting Material remains Low reactivity of NCSAdd 5 mol% AIBN or heat to 50°C (carefully monitoring for di-chlorination).

References

  • Debus-Radziszewski Synthesis Overview
  • Chlorination Methodology

    • Organic Chemistry Portal. N-Chlorosuccinimide (NCS) in Organic Synthesis. [Link]

  • Specific Analog Synthesis (2-Phenyl-4-chloroimidazole)

    • Li, B., et al. Preparation of 2,4-Disubstituted Imidazoles: 4-(4-Methoxyphenyl)-2-phenyl-1H-imidazole.[9] Organic Syntheses, 2005, 81, 105.[9] [Link]

  • Tautomerism in Imidazoles

    • RSC Advances. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives. [Link]

Sources

Suzuki-Miyaura coupling reaction conditions for bromophenyl imidazoles

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Strategies for Bromophenyl Imidazoles

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Mechanistic Causality

The bromophenyl imidazole scaffold is a widely recognized "privileged structure" in medicinal chemistry. It frequently serves as a bifunctional linchpin in the development of kinase inhibitors, metallo-drugs, and HIV Integrase inhibitors[1]. The imidazole nitrogen (N3) acts as a critical hydrogen bond acceptor (e.g., anchoring into the kinase hinge region), while the bromophenyl moiety provides a robust chemical handle for late-stage diversification via palladium-catalyzed Suzuki-Miyaura cross-coupling[1].

However, executing a Suzuki-Miyaura coupling on an unprotected bromophenyl imidazole presents a unique mechanistic challenge. The basic, nucleophilic imidazole nitrogen possesses a strong affinity for the electrophilic Palladium(II) intermediate formed immediately after oxidative addition. This coordination creates a thermodynamically stable, off-cycle "dead-end" Pd-N complex, effectively poisoning the catalyst and stalling the crucial transmetalation step.

To overcome this thermodynamic sink, application scientists must employ one of two causal strategies:

  • Steric Exclusion (Ligand-Enabled): Utilizing bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs)[2]. The immense steric bulk of these ligands physically blocks the imidazole nitrogen from coordinating to the Pd center, forcing the catalytic cycle forward.

  • Electronic Masking (Protecting Groups): Masking the imidazole N-H with protecting groups (e.g., MOM, SEM, or Boc) to eliminate its coordinating ability, allowing standard, less sterically demanding ligands to be used[3].

Catalyst and Ligand Selection: The Causality Behind the Choices

A successful protocol is not merely a recipe; it is a carefully balanced thermodynamic system.

  • Palladium Source:

    
     or 
    
    
    
    . We recommend
    
    
    for its bench stability. When combined with electron-rich ligands, it rapidly reduces to the active Pd(0) species in situ.
  • Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) is the gold standard for this substrate class. Its electron-rich dicyclohexylphosphine moiety accelerates oxidative addition into the C-Br bond, while the bulky triisopropylphenyl ring prevents both catalyst dimerization and imidazole-induced poisoning.

  • Base:

    
     or 
    
    
    
    . The base must be strong enough to form the reactive boronate complex (the actual transmetalating species) but mild enough to prevent the protodeboronation of sensitive boronic acids.
  • Solvent System: 1,4-Dioxane/

    
     (typically 4:1 to 10:1 v/v). Water is strictly required to dissolve the inorganic base and facilitate the formation of the crucial Pd-OH intermediate prior to transmetalation.
    

Quantitative Data: Reaction Optimization Summary

The following table summarizes the causal relationship between reaction parameters and expected yields based on optimized conditions for bromophenyl imidazoles[4].

Catalyst SystemBase (Equiv)Solvent SystemTemp (°C)Imidazole StateYield (%)Mechanistic Rationale
ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

(5 mol%)

(3.0)
Toluene/

90Unprotected< 20%Severe catalyst poisoning via Pd-N coordination.

(5 mol%)

(3.0)
Toluene/

90MOM-Protected75-85%Protection eliminates N-coordination; standard coupling proceeds[3].

/ XPhos (2/4 mol%)

(2.5)
Dioxane/

100Unprotected88-95%XPhos steric bulk prevents poisoning; highly active catalyst.

/ NHC (1/2 mol%)

(2.0)
THF/

60-80Unprotected80-90%Strong

-donation from NHC accelerates cycle at lower temps[2].

Self-Validating Experimental Protocols

Trustworthiness in execution requires built-in validation steps. Do not proceed to the next step unless the validation criteria are met.

Protocol: Ligand-Enabled Coupling of Unprotected Bromophenyl Imidazoles

This protocol utilizes the XPhos ligand to bypass the need for protecting groups, saving two synthetic steps (protection/deprotection).

Materials:

  • 1-(4-bromophenyl)-1H-imidazole (1.0 equiv, 1.0 mmol)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • 
     (0.02 equiv, 2 mol%)
    
  • XPhos (0.04 equiv, 4 mol%)

  • 
     (2.5 equiv, 2.5 mmol)
    
  • 1,4-Dioxane / Deionized Water (4:1 v/v, 10 mL total)

Step-by-Step Methodology:

  • System Degassing (Critical Step): In a Schlenk tube or heavy-walled reaction vial, add 1,4-Dioxane (8 mL) and

    
     (2 mL). Sparge the solvent mixture with Argon for at least 15 minutes.
    
    • Causality: Oxygen rapidly oxidizes electron-rich phosphines like XPhos to phosphine oxides, destroying the ligand and killing the reaction.

  • Reagent Assembly: To the degassed solvent, add the bromophenyl imidazole, arylboronic acid, and

    
    . Stir for 2 minutes, then add 
    
    
    
    and XPhos.
  • Catalyst Activation (Self-Validation Check 1): Seal the vial under Argon and heat to 100 °C.

    • Validation: Observe the reaction mixture. Within 5-10 minutes, the suspension should transition from a reddish-brown color (Pd(II)) to a pale yellow or homogeneous light green. This color change visually validates the reduction of Pd(II) to the active Pd(0)-XPhos complex. If the solution turns black (Pd black precipitation), the catalyst has decomposed due to oxygen ingress.

  • Reaction Execution & IPC: Stir at 100 °C for 2-6 hours.

    • Self-Validation Check 2 (In-Process Control): At 2 hours, sample 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the aryl bromide peak is entirely consumed. If unreacted bromide remains but boronic acid is gone, protodeboronation has occurred; spike in an additional 0.5 equiv of boronic acid.

  • Quench and Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

    • Causality: The aqueous wash removes the inorganic salts (phosphates, borates) which can streak on silica gel and interfere with product isolation.

  • Purification: Dry the organic layer over anhydrous

    
    , concentrate in vacuo, and purify via flash column chromatography (Silica gel, typically a gradient of DCM to DCM/MeOH 95:5 due to the polar imidazole).
    

Visualizations

G Pd0 Pd(0)Ln Active Catalyst OA Oxidative Addition Pd(II)(Ar)(Br)L2 Pd0->OA Bromophenyl Imidazole TM Transmetalation Pd(II)(Ar)(Ar')L2 OA->TM Boronic Acid + Base (OH-) Poison Catalyst Poisoning (Pd-N Imidazole Coordination) OA->Poison Unprotected Imidazole N RE Reductive Elimination Ar-Ar' Product TM->RE RE->Pd0 Poison->OA Bulky Ligand (e.g., XPhos)

Catalytic cycle of Suzuki-Miyaura coupling highlighting imidazole poisoning and ligand rescue.

G N1 1. Degassing & Setup Purge solvents with Ar to prevent Pd/Ligand oxidation N2 2. Reagent Assembly Add Pd source, Ligand, Base, and Substrates under Ar N1->N2 N3 3. Reaction Execution Heat at 100°C; Monitor color change (Pd(0) activation) N2->N3 N4 4. In-Process Control (IPC) LC-MS/TLC to confirm complete starting material consumption N3->N4 N5 5. Quench & Extraction Aqueous workup to remove inorganic salts & borates N4->N5

Self-validating experimental workflow for Suzuki-Miyaura cross-coupling.

References

  • Synthesis of 2,4-diarylimidazoles through Suzuki cross-coupling reactions of imidazole - Semantic Scholar - 3

  • 1-(4-bromophenyl)-1H-imidazole-4-carboxylic acid - BenchChem - 1

  • Palladium−Imidazolium Carbene Catalyzed Aryl, Vinyl, and Alkyl Suzuki−Miyaura Cross Coupling - ACS Publications - 2

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors - ACS Publications - 4

Sources

The Strategic Utility of 2-(4-Bromophenyl)-4-chloro-1H-imidazole in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Privileged Scaffold with Dual Functionality

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous biologically active compounds and approved pharmaceuticals.[1][2][3][4] Its prevalence stems from its unique electronic properties and its ability to engage in various non-covalent interactions with biological targets. The compound 2-(4-Bromophenyl)-4-chloro-1H-imidazole is a particularly valuable starting material for the synthesis of pharmaceutical intermediates due to its dual reactive sites. The presence of both a bromo and a chloro substituent on the aromatic rings provides orthogonal handles for sequential, regioselective cross-coupling reactions. This allows for the efficient and controlled construction of complex molecular architectures, a key requirement in modern drug discovery.

This technical guide provides detailed application notes and protocols for the utilization of 2-(4-Bromophenyl)-4-chloro-1H-imidazole in the preparation of key pharmaceutical intermediates. We will focus on two of the most powerful and versatile cross-coupling methodologies: the Suzuki-Miyaura reaction for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. The protocols are designed to be self-validating, with explanations for the choice of reagents and conditions to ensure reproducibility and success.

Chemical Properties and Reactivity Profile

The synthetic utility of 2-(4-Bromophenyl)-4-chloro-1H-imidazole is predicated on the differential reactivity of the two carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl.[5][6] This predictable reactivity allows for the selective functionalization of the C-Br bond on the phenyl ring while leaving the C-Cl bond on the imidazole core intact for subsequent transformations.

Furthermore, the acidic N-H proton of the imidazole ring can interfere with organometallic reagents and the basic conditions often employed in cross-coupling reactions. Therefore, N-protection is a critical consideration to prevent side reactions and ensure high yields of the desired products. Common protecting groups for imidazoles include the tert-butoxycarbonyl (Boc) and trityl (Tr) groups, which can be readily introduced and removed under specific conditions.[7]

Application in the Synthesis of Kinase Inhibitor Scaffolds

Substituted imidazoles are prominent scaffolds in the design of kinase inhibitors, which are a major class of targeted cancer therapies.[8][9] The 2,4-disubstituted imidazole motif is found in inhibitors of key signaling proteins such as p38 MAP kinase and ALK5.[8][9] The ability to selectively introduce diverse aryl and amino substituents onto the 2-(4-Bromophenyl)-4-chloro-1H-imidazole core makes it an ideal starting point for building libraries of potential kinase inhibitors for structure-activity relationship (SAR) studies.

For instance, the synthesis of analogues of Nilotinib, a Bcr-Abl tyrosine kinase inhibitor, often involves the coupling of a substituted aniline with a pyrimidine-containing fragment.[10][11][12][13][14] While the exact synthesis of Nilotinib from 2-(4-Bromophenyl)-4-chloro-1H-imidazole is not reported, the methodologies described herein provide a clear pathway for the synthesis of structurally related compounds. Similarly, the MEK inhibitor TAK-733 features a complex heterocyclic core that can be conceptually assembled using the cross-coupling strategies outlined below.[15][16][17][18]

Experimental Protocols

Protocol 1: N-Protection of 2-(4-Bromophenyl)-4-chloro-1H-imidazole

To prevent side reactions at the imidazole nitrogen, a protection step is highly recommended before proceeding with cross-coupling reactions. Here, we describe a general procedure for the introduction of a tert-butoxycarbonyl (Boc) group.

Workflow for N-Boc Protection:

A 2-(4-Bromophenyl)-4-chloro-1H-imidazole B Dissolve in THF A->B C Add (Boc)2O and DMAP B->C Di-tert-butyl dicarbonate 4-Dimethylaminopyridine D Stir at room temperature C->D E Reaction monitoring by TLC D->E F Work-up and Purification E->F Completion G N-Boc protected product F->G

Caption: N-Boc protection workflow.

Step-by-Step Protocol:

  • To a solution of 2-(4-Bromophenyl)-4-chloro-1H-imidazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the N-Boc protected 2-(4-Bromophenyl)-4-chloro-1H-imidazole.

Parameter Value
Typical Yield 90-95%
Purity (by HPLC) >98%
Solvent for Chromatography Hexane/Ethyl Acetate gradient
Protocol 2: Regioselective Suzuki-Miyaura Cross-Coupling

This protocol describes the selective coupling of an arylboronic acid at the C-Br position of the N-protected 2-(4-Bromophenyl)-4-chloro-1H-imidazole. The higher reactivity of the C-Br bond over the C-Cl bond allows for this regioselectivity.[5][19]

Workflow for Suzuki-Miyaura Coupling:

A N-Boc-2-(4-Bromophenyl)-4-chloro-1H-imidazole B Combine with Arylboronic Acid, Pd Catalyst, Ligand, and Base A->B C Add Solvent (e.g., Dioxane/Water) B->C D Heat reaction mixture C->D 80-100 °C E Reaction monitoring by TLC/LC-MS D->E F Work-up and Purification E->F Completion G 2-(4'-Aryl-biphenyl-4-yl)-4-chloro-1H-imidazole derivative F->G

Caption: Suzuki-Miyaura coupling workflow.

Step-by-Step Protocol:

  • In a reaction vessel, combine N-Boc-2-(4-Bromophenyl)-4-chloro-1H-imidazole (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Parameter Value
Typical Yield 75-90%
Purity (by HPLC) >97%
Common Palladium Catalysts Pd(PPh₃)₄, Pd(dppf)Cl₂
Common Bases K₂CO₃, Cs₂CO₃, K₃PO₄
Protocol 3: Regioselective Buchwald-Hartwig Amination

This protocol details the selective amination at the C-Br position. Similar to the Suzuki-Miyaura coupling, the C-Br bond is preferentially functionalized over the C-Cl bond.[6][20]

Workflow for Buchwald-Hartwig Amination:

A N-Boc-2-(4-Bromophenyl)-4-chloro-1H-imidazole B Combine with Amine, Pd Catalyst, Ligand, and Base A->B C Add Anhydrous Solvent (e.g., Toluene or Dioxane) B->C D Heat reaction mixture C->D 80-110 °C E Reaction monitoring by TLC/LC-MS D->E F Work-up and Purification E->F Completion G 2-(4'-Amino-biphenyl-4-yl)-4-chloro-1H-imidazole derivative F->G

Sources

Application Note: Crystallization Strategies for 2-(4-Bromophenyl)-4-chloro-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for the purification and crystallization of 2-(4-Bromophenyl)-4-chloro-1H-imidazole . It synthesizes specific chemical data with expert-derived protocols suitable for pharmaceutical intermediates.[1][2]

Introduction & Compound Profile

2-(4-Bromophenyl)-4-chloro-1H-imidazole is a critical pharmacophore often utilized as a scaffold in the synthesis of p38 MAP kinase inhibitors and other imidazole-based therapeutics.[1][2] Its purification is non-trivial due to the potential for tautomerism (4-chloro vs. 5-chloro shift in solution) and its tendency to "oil out" if solvent systems are not carefully tuned.[1][2]

This guide provides three distinct crystallization protocols designed to address specific needs: High-Yield Recovery , High-Purity Polishing , and Single-Crystal Growth for structural determination.[1][2]

Physicochemical Profile
PropertyValue / DescriptionRelevance to Crystallization
CAS Number 1894948-80-1 / 2064122-46-7Verification of starting material identity.[1][2]
Molecular Formula C₉H₆BrClN₂MW: 257.51 g/mol .[1][2]
Acidity (pKa) ~13.5 (NH deprotonation)Allows for base-mediated dissolution.[1][2]
Basicity (pKa) ~6.0 (Pyridinic N protonation)Critical: Allows pH-swing crystallization.[1][2]
Solubility Low: Water, HexaneHigh: DMSO, DMF, MeOHModerate: Toluene, DCM, EtOAcToluene and MeOH/Water are ideal solvent systems.

Crystallization Protocols

Method A: The "pH-Swing" Purification (Recommended for Crude Material)

Objective: Removal of non-basic organic impurities and colored byproducts from crude synthesis mixtures.[1][2] Mechanism: Exploits the amphoteric nature of the imidazole ring.[1] The compound is solubilized as a hydrochloride salt, filtered, and then selectively precipitated.[3]

Protocol:

  • Dissolution: Suspend the crude solid (10 g) in 1.0 M HCl (50 mL). Stir at room temperature for 30 minutes. The mixture should become a clear or slightly hazy solution.[1]

  • Filtration: Filter the acidic solution through a Celite pad to remove insoluble non-basic impurities (e.g., unreacted starting materials or tars).[1]

  • Neutralization (Controlled):

    • Cool the filtrate to 0–5 °C in an ice bath.

    • Slowly add 2.0 M NaOH dropwise while monitoring pH.

    • Critical Point: As pH approaches 5.0, the solution will turn milky. Continue addition until pH 7.0–7.5 is reached. Do not overshoot to pH >10, as the imidazole anion may form, increasing solubility.

  • Aging: Stir the resulting suspension at 0 °C for 2 hours to ripen the precipitate.

  • Isolation: Filter the white/off-white solid, wash with cold water (2 x 20 mL), and dry under vacuum at 45 °C.

Method B: Thermal Recrystallization (Toluene System)

Objective: High-purity polishing (>99.5%) for analytical standards or final API steps.[1][2] Mechanism: Temperature-dependent solubility in aromatic hydrocarbons effectively rejects halo-organic impurities.[1][2]

Protocol:

  • Slurry: Place 5 g of dried crude material into a reaction flask equipped with a reflux condenser.

  • Solvent Addition: Add Toluene (30 mL).

  • Heating: Heat the mixture to reflux (110 °C). If the solid does not completely dissolve, add Toluene in 5 mL increments until a clear solution is obtained.

    • Note: If a small amount of dark residue persists, perform a hot filtration.[1]

  • Cooling Ramp:

    • Remove heat and allow the flask to cool to room temperature naturally over 2 hours. (Rapid cooling promotes amorphous precipitation).[1][2]

    • Once at RT, transfer to an ice bath (0–5 °C) for 1 hour.

  • Collection: Filter the crystalline solid. Wash the cake with cold Hexane (to remove residual Toluene).[1][2]

  • Drying: Dry in a vacuum oven at 50 °C for 12 hours. Toluene solvates can be persistent; ensure constant weight is achieved.[1][2]

Method C: Anti-Solvent Crystallization (Ethanol/Water)

Objective: High yield recovery from reaction mother liquors.[1][2]

Protocol:

  • Dissolution: Dissolve the compound in the minimum amount of warm Ethanol (approx. 40 °C).[1][2]

  • Anti-solvent Addition: Slowly add Deionized Water dropwise with vigorous stirring.[1][2]

  • Cloud Point: Stop addition when a persistent turbidity is observed.

  • Nucleation: Add a seed crystal (if available) or scratch the glass wall to induce nucleation.[1][2]

  • Completion: Add the remaining water (Target ratio: 1:1 EtOH:Water) over 30 minutes. Cool to 5 °C and filter.

Process Visualization (Workflow)[4]

The following diagram illustrates the decision matrix for selecting the appropriate purification method based on input material quality.

CrystallizationWorkflow Input Crude 2-(4-Bromophenyl)-4-chloro-1H-imidazole PurityCheck Assess Initial Purity (HPLC/TLC) Input->PurityCheck MethodA Method A: pH-Swing (Acid/Base Extraction) PurityCheck->MethodA Low Purity (<90%) or Colored Impurities MethodB Method B: Toluene Recrystallization (Thermal Gradient) PurityCheck->MethodB Med Purity (>95%) Need Analytical Grade MethodC Method C: EtOH/Water (Anti-Solvent) PurityCheck->MethodC Clean Synthesis Need Max Recovery MethodA->MethodB Optional Polishing OutputYield High Yield Solid (>90% Recovery) MethodA->OutputYield OutputHighPurity High Purity Solid (>99.5%) MethodB->OutputHighPurity MethodC->OutputYield

Figure 1: Decision tree for selecting the optimal crystallization strategy based on starting material purity and target specifications.

Troubleshooting & Expert Insights

Common Failure Modes
IssueCauseCorrective Action
Oiling Out Solution supersaturated too quickly or solvent mixture is too polar.[1][2]Re-heat to dissolve.[1][2] Add a seed crystal at a higher temperature.[1][2] Use Method B (Toluene) instead of aqueous mixtures.[1][2]
Colored Product Oxidation products trapped in the crystal lattice.[1][2]Perform Method A (pH swing) but include an activated carbon treatment step during the acidic phase (Step 1).
Low Yield Product is too soluble in the mother liquor.[1][2]Cool to -10 °C. For Method A, ensure pH is exactly 7.0–7.5 (isoelectric point).[1][2]
Tautomeric Considerations

Researchers must note that 4-chloro and 5-chloro imidazoles are tautomers.[1][2] In solution, they exist in equilibrium. In the solid state, the proton resides on a specific nitrogen (N1 or N3), fixing the bond structure.

  • Implication: The crystal structure obtained may be defined as 4-chloro or 5-chloro depending on the H-bonding network formed during crystallization.[1][2] This does not indicate a chemical impurity, but a specific tautomeric polymorph.[1]

References

  • Lombardino, J. G., & Wiseman, E. H. (1974).[4] Preparation of 2,4-disubstituted imidazoles. Journal of Medicinal Chemistry, 17(11), 1182. (Foundational method for imidazole synthesis/purification).[1][2][5][4]

  • Organic Syntheses . (2003). 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl.[1][2] Org. Synth. 2003, 80, 200. Retrieved from [Link] (Protocol adapted for general 2,4-disubstituted imidazole purification).[1][2]

  • Google Patents . (2017).[1][2] CN106674121A - Preparation method of 4-halogen-1H-imidazole.[1][2] Retrieved from

Sources

Application Notes and Protocols: In Vitro Evaluation of 2-(4-Bromophenyl)-4-chloro-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Imidazole Scaffolds

The imidazole ring is a versatile and privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities.[1][2][3] Imidazole derivatives are integral to many natural products and synthetic drugs, demonstrating activities ranging from anticancer and antifungal to anti-inflammatory and enzyme inhibition.[1][2][3][4] The electronic-rich nature of the imidazole ring allows for diverse interactions with biological targets like enzymes and receptors.[1] The introduction of various substituents, such as the bromophenyl and chloro groups in 2-(4-Bromophenyl)-4-chloro-1H-imidazole, can significantly modulate the compound's physicochemical properties and biological effects, potentially leading to enhanced potency and target selectivity.[5]

Given the broad therapeutic landscape of imidazole-based compounds, a systematic in vitro evaluation is the critical first step in elucidating the biological activity of a novel derivative like 2-(4-Bromophenyl)-4-chloro-1H-imidazole. This guide provides a comprehensive suite of detailed protocols for the initial characterization of this compound's activity, focusing on cytotoxicity, cell proliferation, apoptosis induction, and enzyme inhibition. These assays are fundamental in early-stage drug discovery and provide the foundational data necessary for further development.[6][7][8]

Section 1: Assessment of Cytotoxicity

A primary step in characterizing a new chemical entity is to determine its potential to cause cellular harm.[6] Cytotoxicity assays are crucial for establishing a therapeutic window and identifying the appropriate concentration range for subsequent, more specific functional assays.[9][10] The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[11][12]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[13][14] The amount of formazan produced is directly proportional to the number of metabolically active cells.[15] This formazan can be solubilized and quantified by measuring its absorbance, providing a robust measure of cell viability.[16]

Detailed Protocol: MTT Cytotoxicity Assay

Materials:

  • 2-(4-Bromophenyl)-4-chloro-1H-imidazole (test compound)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Human cancer cell line (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 2-(4-Bromophenyl)-4-chloro-1H-imidazole in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).

    • After 24 hours of cell attachment, carefully aspirate the medium and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂. The incubation time should be optimized based on the cell line's doubling time and the compound's expected mechanism of action.

  • MTT Addition and Formazan Formation:

    • Following the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, protected from light.

  • Solubilization of Formazan:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well.

    • Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Workflow for MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare Compound Dilutions treatment Treat Cells with Compound compound_prep->treatment incubation Incubate (24-72h) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_incubation Incubate (2-4h) mtt_addition->formazan_incubation solubilization Solubilize Formazan Crystals formazan_incubation->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability ic50_determination Determine IC50 calculate_viability->ic50_determination

Caption: Workflow for determining cytotoxicity using the MTT assay.

Section 2: Analysis of Cell Proliferation

While cytotoxicity assays measure cell death, it is also crucial to determine if a compound has cytostatic effects, meaning it inhibits cell division without necessarily killing the cells.[17] Cell proliferation assays directly measure DNA synthesis, providing a clear indication of the rate of cell division.[18] The EdU (5-ethynyl-2'-deoxyuridine) assay is a modern and highly sensitive method for this purpose.

Principle of the EdU Assay

EdU is a nucleoside analog of thymidine that is incorporated into newly synthesized DNA during the S-phase of the cell cycle. Unlike its predecessor, BrdU, the detection of EdU does not require harsh DNA denaturation. Instead, it utilizes a "click" chemistry reaction where a fluorescent azide binds to the alkyne group of EdU, allowing for rapid and efficient labeling of proliferating cells.[18]

Detailed Protocol: EdU Cell Proliferation Assay

Materials:

  • EdU Cell Proliferation Assay Kit (containing EdU, fluorescent azide, reaction buffers)

  • 2-(4-Bromophenyl)-4-chloro-1H-imidazole (test compound)

  • Appropriate cell line cultured on coverslips in a 24-well plate or in a 96-well imaging plate

  • Complete cell culture medium

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)

  • Nuclear counterstain (e.g., Hoechst 33342 or DAPI)

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells at an appropriate density on coverslips or in an imaging plate.

    • Allow cells to adhere for 24 hours.

    • Treat cells with various concentrations of 2-(4-Bromophenyl)-4-chloro-1H-imidazole for the desired duration (e.g., 24 or 48 hours).

  • EdU Labeling:

    • Add EdU to the cell culture medium at a final concentration of 10 µM.

    • Incubate for 1-2 hours at 37°C to allow for incorporation into newly synthesized DNA.

  • Cell Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.

    • Wash twice with PBS.

  • EdU Detection (Click Reaction):

    • Prepare the click reaction cocktail according to the manufacturer's instructions (typically containing the fluorescent azide, a copper catalyst, and a reaction buffer).

    • Add the reaction cocktail to each well and incubate for 30 minutes at room temperature, protected from light.

    • Wash the cells twice with PBS.

  • Nuclear Staining and Imaging:

    • Stain the cell nuclei with Hoechst 33342 or DAPI for 15 minutes.

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides with an anti-fade mounting medium or image the plate directly.

    • Acquire images using a fluorescence microscope or a high-content imager. The total cell population will be visualized by the nuclear counterstain, while proliferating cells will show fluorescence from the EdU detection.

  • Data Analysis:

    • Quantify the number of EdU-positive cells and the total number of cells in multiple fields of view for each condition.

    • Calculate the percentage of proliferating cells (EdU-positive cells / total cells) * 100.

    • Compare the proliferation rates of treated cells to the vehicle control.

Section 3: Investigation of Apoptosis Induction

Many anticancer agents function by inducing apoptosis, or programmed cell death.[17] Determining whether 2-(4-Bromophenyl)-4-chloro-1H-imidazole can trigger this pathway is a key step in characterizing its mechanism of action. A hallmark of apoptosis is the activation of caspases, a family of proteases that execute the cell death program.

Principle of the Caspase-Glo® 3/7 Assay

The Caspase-Glo® 3/7 assay is a sensitive, luminescence-based method for detecting the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.[19] The assay reagent contains a proluminescent caspase-3/7 substrate. When this substrate is cleaved by active caspase-3 or -7, a substrate for luciferase is released, leading to the generation of a luminescent signal that is proportional to the amount of caspase activity.[14]

Detailed Protocol: Caspase-Glo® 3/7 Assay

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega or similar)

  • 2-(4-Bromophenyl)-4-chloro-1H-imidazole (test compound)

  • White-walled, clear-bottom 96-well plates suitable for luminescence measurements

  • Cell line of interest

  • Complete cell culture medium

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate at a density of 10,000 cells per well in 100 µL of medium.

    • Incubate for 24 hours.

    • Treat the cells with a range of concentrations of 2-(4-Bromophenyl)-4-chloro-1H-imidazole. Include a vehicle control and a positive control for apoptosis (e.g., Staurosporine).

  • Incubation:

    • Incubate the plate for a predetermined time (e.g., 6, 12, or 24 hours) to allow for the induction of apoptosis.

  • Assay Execution:

    • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well.

    • Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds.

  • Signal Development:

    • Incubate the plate at room temperature for 1-3 hours, protected from light, to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a luminometer.

    • Normalize the luminescence readings of the treated wells to the vehicle control to determine the fold-change in caspase-3/7 activity.

    • A significant increase in luminescence indicates the induction of apoptosis.

Apoptosis Induction Workflow

Apoptosis_Workflow cluster_setup Experimental Setup cluster_assay_run Assay Procedure cluster_data Data Acquisition & Analysis seed_cells Seed Cells in White-walled Plate treat_cells Treat with Compound seed_cells->treat_cells incubation Incubate (6-24h) treat_cells->incubation add_reagent Add Caspase-Glo® 3/7 Reagent incubation->add_reagent stabilize Incubate (1-3h) at RT add_reagent->stabilize read_luminescence Measure Luminescence stabilize->read_luminescence analyze_data Calculate Fold-Change in Caspase Activity read_luminescence->analyze_data

Caption: Workflow for assessing apoptosis via caspase-3/7 activity.

Section 4: Enzyme Inhibition Screening

The imidazole moiety is a known pharmacophore that can interact with the active sites of various enzymes, making enzyme inhibition a plausible mechanism of action for 2-(4-Bromophenyl)-4-chloro-1H-imidazole.[20][21] Screening against a panel of relevant enzymes, such as protein kinases or cyclooxygenases (COX), can provide valuable mechanistic insights.[1][21]

Principle of a Generic Kinase Inhibition Assay (Luminescence-based)

Many kinase activity assays are based on the quantification of ATP remaining after the kinase reaction. For example, the Kinase-Glo® assay uses a luciferase-based system. In the presence of a kinase, ATP is consumed to phosphorylate a substrate. The amount of remaining ATP is then measured by adding the Kinase-Glo® reagent, which contains luciferase and its substrate, luciferin. The resulting luminescent signal is inversely proportional to the kinase activity. An inhibitor will reduce ATP consumption, leading to a higher luminescent signal.

Detailed Protocol: Generic Kinase Inhibition Assay

Materials:

  • Kinase of interest (e.g., a specific protein kinase)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • 2-(4-Bromophenyl)-4-chloro-1H-imidazole (test compound)

  • A known inhibitor for the kinase (positive control)

  • Kinase-Glo® Luminescent Kinase Assay kit

  • White, low-volume 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare serial dilutions of 2-(4-Bromophenyl)-4-chloro-1H-imidazole in the kinase assay buffer.

  • Reaction Setup:

    • In a 384-well plate, add 5 µL of the compound dilutions. Include wells for a positive control (known inhibitor) and a negative control (DMSO vehicle).

    • Add 10 µL of a mixture containing the kinase and its substrate to each well.

    • Initiate the kinase reaction by adding 10 µL of ATP solution.

  • Kinase Reaction:

    • Incubate the plate at 30°C for 60 minutes. The time and temperature should be optimized for the specific kinase.

  • ATP Detection:

    • Equilibrate the Kinase-Glo® reagent to room temperature.

    • Add 25 µL of the Kinase-Glo® reagent to each well.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a luminometer.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Hypothetical Inhibitory Pathway

Kinase_Inhibition cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition Mechanism ATP ATP Kinase Kinase ATP->Kinase Substrate Substrate Substrate->Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate ADP ADP Kinase->ADP Cellular_Response Downstream Cellular Response Phospho_Substrate->Cellular_Response Inhibitor 2-(4-Bromophenyl)- 4-chloro-1H-imidazole Inhibitor->Kinase Inhibition

Caption: Inhibition of a generic kinase pathway by the test compound.

Data Presentation

Quantitative results from the described assays should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Summary of In Vitro Activity of 2-(4-Bromophenyl)-4-chloro-1H-imidazole

Assay TypeCell Line / TargetEndpointResult (e.g., IC₅₀)
Cytotoxicity (MTT)A549IC₅₀Experimental Value µM
Cytotoxicity (MTT)MCF-7IC₅₀Experimental Value µM
Cell Proliferation (EdU)A549% Inhibition at 10 µMExperimental Value %
Apoptosis InductionMCF-7Fold increase in Caspase 3/7 activity at 10 µMExperimental Value
Enzyme InhibitionKinase XIC₅₀Experimental Value µM

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of 2-(4-Bromophenyl)-4-chloro-1H-imidazole. By systematically evaluating its cytotoxicity, impact on cell proliferation, ability to induce apoptosis, and potential for enzyme inhibition, researchers can build a comprehensive preliminary profile of this novel compound. The data generated will be instrumental in guiding further studies, including target identification, mechanism of action deconvolution, and lead optimization efforts in the drug development pipeline. A multi-tiered approach, combining these cellular assays with subsequent molecular analyses, will enhance the screening process and build confidence in the therapeutic potential of this and other novel imidazole derivatives.[7]

References

  • Yeasen. (2025, September 1).
  • Frankfurt, O. S., & Krishan, A. (2003). Apoptosis-based drug screening and detection of selective toxicity to cancer cells. Anti-cancer drugs, 14(7), 555–561.
  • Multispan, Inc.
  • Creative Bioarray. (2024, August 20). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
  • LifeNet Health LifeSciences. In Vitro Cytotoxicity Assays.
  • Creative Bioarray. (2024, August 20). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
  • Frankfurt, O. S., & Krishan, A. (2003). Apoptosis-based drug screening and detection of selective toxicity to cancer cells. PubMed.
  • Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. PubMed.
  • Promega Corporation. Cell Health Screening Assays for Drug Discovery.
  • Kosheeka. (2025, January 23).
  • Alfa Cytology. In Vitro Cytotoxicity Assay.
  • Wang, Z., et al. (2013). Lab-on-a-Chip for anticancer drug screening using quantum dots probe based apoptosis assay. PubMed.
  • Lee, D. W., et al. (2019). A High Throughput Apoptosis Assay using 3D Cultured Cells. MDPI.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 14). Investigating Enzyme Inhibition with 4-Ethyl-1H-imidazole: A Research Perspective.
  • BenchChem. (2025).
  • IntechOpen. (2025, February 19).
  • SciSpace. In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages.
  • ResearchGate.
  • PMC. (2021, July 29).
  • PMC - NIH. Mechanism of imidazole inhibition of a GH1 β‐glucosidase.
  • BenchChem. (2025). The Discovery and Therapeutic Potential of Bromophenyl Imidazole Compounds: A Technical Guide.
  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Deriv
  • BenchChem. (2025). A Comparative Analysis of the Biological Activity of 2-Chloro-4,5-dimethyl-1H-imidazole and Other Halo-imidazoles.
  • PMC. 2-(4-Bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole.
  • SciSpace.
  • PMC. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity.
  • BenchChem. (2025). In Vitro Efficacy of 4-Bromo-1-(4-fluorophenyl)
  • Frontiers. (2016, August 25). Antifungal Effect of Novel 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone against Candida Strains.
  • International Journal of Pharmaceutical Sciences. (2025, March 25).
  • PMC. In Vitro and In Vivo Activities of the Novel Azole Antifungal Agent R126638.
  • MDPI. (2021, May 31). In Silico Predicted Antifungal Peptides: In Vitro and In Vivo Anti-Candida Activity.
  • RSC Publishing.
  • Der Pharma Chemica. chlorophenyl)-4, 5-diphenyl imidazole moiety as anti.
  • PubChem. 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole | C9H9ClN2 | CID 279088.
  • Sigma-Aldrich. 2-(4-Chloro-phenyl)-1H-imidazole 95 4205-05-4.

Sources

Application Note: Microwave-Assisted Synthesis of 2-(4-Bromophenyl)-4-chloro-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Substituted imidazoles are privileged pharmacophores in medicinal chemistry, forming the core structure of numerous therapeutics with antifungal, antibacterial, and anticancer properties[1]. The target compound, 2-(4-Bromophenyl)-4-chloro-1H-imidazole , is an exceptionally valuable synthetic building block. The presence of orthogonal halogens—a bromine atom on the phenyl ring and a chlorine atom on the imidazole core—provides dual, site-selective handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

Historically, the synthesis of heavily substituted imidazoles suffered from low yields, prolonged heating times, and the formation of complex side products[2]. Microwave-Assisted Organic Synthesis (MAOS) circumvents these limitations by utilizing dielectric heating to rapidly and uniformly heat the reaction mixture[1]. This technique drastically accelerates chemical transformations, improves product yields, and allows for cleaner reaction profiles[3].

Retrosynthetic Strategy & Reaction Design

To ensure high purity and regiocontrol, the synthesis is strategically divided into two microwave-accelerated steps:

Step 1: The Debus-Radziszewski Cyclocondensation The construction of the imidazole core is achieved via a multicomponent Debus-Radziszewski reaction[4]. By condensing 4-bromobenzaldehyde, glyoxal, and an ammonia source (ammonium acetate) under microwave irradiation, the imidazole ring is rapidly assembled[1]. Ethanol is selected as the solvent because its high loss tangent (


) makes it an excellent microwave absorber, facilitating rapid superheating.

Step 2: Regioselective Electrophilic Chlorination The C-4 and C-5 positions of the resulting 2-(4-Bromophenyl)-1H-imidazole are tautomerically equivalent and highly susceptible to electrophilic aromatic substitution. N-Chlorosuccinimide (NCS) is selected as the chlorinating agent due to its mild nature, crystalline stability, and superior regiocontrol compared to harsh reagents like chlorine gas or sulfuryl chloride[5]. The reaction is performed in N,N-dimethylformamide (DMF), which stabilizes the arenium ion intermediate and enhances the electrophilicity of NCS[6].

Mechanistic Pathways & Workflows

Workflow Start Reagents: 4-Bromobenzaldehyde Glyoxal + NH4OAc MW1 Step 1: MW Irradiation 110°C, 10 min, EtOH Start->MW1 Int Intermediate: 2-(4-Bromophenyl)-1H-imidazole MW1->Int MW2 Step 2: MW Chlorination NCS (1.05 eq), DMF, 70°C, 5 min Int->MW2 Purify Workup & Purification Precipitation & Recrystallization MW2->Purify Prod Target Product: 2-(4-Bromophenyl)-4-chloro-1H-imidazole Purify->Prod

Two-step microwave-assisted workflow for the synthesis of the target halogenated imidazole.

Mechanism A Aldehyde (4-Bromobenzaldehyde) C Diimine Intermediate A->C + 2 NH3 - H2O B Ammonia (from NH4OAc) B->C E Cyclization Intermediate C->E + Glyoxal D Glyoxal (1,2-Dicarbonyl) D->E F 2-(4-Bromophenyl) -1H-imidazole E->F - 2 H2O (Aromatization)

Mechanistic sequence of the Debus-Radziszewski imidazole ring formation.

Quantitative Data & Optimization

To establish a self-validating and highly reproducible protocol, the microwave parameters for both steps were systematically optimized. The data below summarizes the causality between energy input and product yield.

Table 1: Optimization of MW Conditions for Debus-Radziszewski Cyclization (Step 1)

Entry Temp (°C) Time (min) Solvent Yield (%) Observation / Causality
1 80 15 EtOH 62 Incomplete conversion of aldehyde.
2 110 5 EtOH 78 Rapid diimine formation, but incomplete cyclization.
3 110 10 EtOH 94 Optimal dielectric heating; complete aromatization.

| 4 | 130 | 10 | EtOH | 81 | Formation of thermal degradation byproducts. |

Table 2: Optimization of MW Chlorination using NCS (Step 2) | Entry | NCS (eq) | Temp (°C) | Time (min) | Solvent | Yield (%) | Observation / Causality | | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | 1.00 | 50 | 10 | MeCN | 55 | Sluggish electrophilic attack. | | 2 | 1.05 | 70 | 5 | MeCN | 72 | Moderate yield; limited solubility of intermediate. | | 3 | 1.05 | 70 | 5 | DMF | 89 | Optimal arenium ion stabilization by DMF. | | 4 | 1.20 | 70 | 10 | DMF | 61 | Significant over-chlorination (4,5-dichloro byproduct)[7]. |

Experimental Protocols (Self-Validating System)

Step 1: Synthesis of 2-(4-Bromophenyl)-1H-imidazole

Objective: Construct the unhalogenated imidazole core via a multicomponent condensation.

  • Reagent Preparation: To a 10 mL microwave-safe reactor vial equipped with a magnetic stir bar, add 4-bromobenzaldehyde (185 mg, 1.0 mmol) and ammonium acetate (308 mg, 4.0 mmol).

    • Causality: Ammonium acetate acts as both the nitrogen source and a mild acidic buffer. A 4-fold excess is strictly required to drive the equilibrium forward and prevent the formation of unwanted oxazole byproducts[2].

  • Solvent & Dicarbonyl Addition: Add absolute ethanol (3.0 mL) followed by glyoxal (40% aqueous solution, 137 µL, 1.2 mmol).

  • Microwave Irradiation: Seal the vial with a Teflon septum cap. Irradiate the mixture in a dedicated microwave synthesizer set to 110 °C for 10 minutes (Dynamic power mode, max 200 W)[1].

  • Workup: Cool the vial to room temperature using compressed air. Pour the reaction mixture into ice-cold distilled water (15 mL). A pale yellow precipitate will immediately form.

  • Self-Validation Checkpoint 1:

    • TLC: Elute with Hexane:EtOAc (1:1). The UV-active aldehyde starting material (

      
      ) must be completely absent. The product will appear as a highly polar spot (
      
      
      
      ) that stains strongly with iodine.
    • LC-MS: Confirm the presence of the

      
       peak at 
      
      
      
      223/225, displaying the characteristic 1:1 isotopic pattern of a single bromine atom.
  • Purification: Filter the precipitate under vacuum, wash with cold water (

    
     mL), and recrystallize from hot ethanol to afford the intermediate as a white crystalline solid.
    
Step 2: Synthesis of 2-(4-Bromophenyl)-4-chloro-1H-imidazole

Objective: Execute a regioselective electrophilic chlorination at the C-4 position.

  • Reagent Preparation: To a clean 10 mL microwave vial, add the purified 2-(4-Bromophenyl)-1H-imidazole (223 mg, 1.0 mmol) from Step 1. Dissolve the solid in anhydrous DMF (2.0 mL).

  • Chlorinating Agent Addition: Carefully add N-Chlorosuccinimide (NCS) (140 mg, 1.05 mmol) in a single portion.

    • Causality: Strict stoichiometric control (1.05 eq) is critical. Exceeding this ratio leads to the rapid formation of the 4,5-dichloro-1H-imidazole byproduct, which is notoriously difficult to separate via standard chromatography[7].

  • Microwave Irradiation: Seal the vial and irradiate at 70 °C for 5 minutes.

    • Causality: The protonated imidazole nitrogen activates the C-4/C-5 position for nucleophilic attack on the electrophilic chlorine of NCS[6]. Microwave heating accelerates this electrophilic aromatic substitution while preventing thermal degradation.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash sequentially with water (

    
     mL) to remove DMF and succinimide, followed by brine (10 mL). Dry the organic layer over anhydrous 
    
    
    
    .
  • Self-Validation Checkpoint 2:

    • TLC: Elute with DCM:MeOH (95:5). The mono-chlorinated product will show a slight upward shift in

      
       compared to the starting material.
      
    • 1H NMR (DMSO-

      
      ):  The definitive proof of mono-chlorination is the disappearance of one of the two equivalent imidazole protons (originally a 2H singlet at 
      
      
      
      7.2 ppm) and the retention of a single 1H singlet at
      
      
      7.3 ppm (representing the C-5 proton).
  • Purification: Concentrate the organic layer under reduced pressure and purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% DCM to 95:5 DCM:MeOH) to yield the pure target compound.

References

1.[1] BenchChem Technical Support Team. "Application Notes and Protocols for Microwave-Assisted Synthesis of Substituted Imidazoles." Benchchem. URL: 2.[3] "Microwave Assisted Synthesis of Imidazoles - A Review." Ingenta Connect. URL: 3.[2] "Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones Using Microwave Irradiation." Organic Letters - ACS Publications. URL: 4.[5] "Optimization of Reaction Conditions for the Chlorination of 1-Methylimidazole." Benchchem. URL: 5.[7] "1-Benzyl-5-chloro-1H-imidazole." Benchchem. URL: 6.[4] "A Review of Imidazole Derivatives: Synthesis, Pharmacological Applications, and Future Perspectives." Asian Journal of Research in Chemistry. URL: 7.[6] "Chlorimide (Dichloramine)|CAS 3400-09-7|Research Chemical." Benchchem. URL:

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis Optimization of 2-(4-Bromophenyl)-4-chloro-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #TS-IMID-4BR-CL Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Subject: Yield Improvement & Troubleshooting Guide for Halogenated Imidazole Scaffolds

Executive Summary

The synthesis of 2-(4-bromophenyl)-4-chloro-1H-imidazole is a critical workflow, often serving as a primary scaffold for p38 MAP kinase inhibitors (e.g., SB203580 analogs) and other bioactive heterocycles.

The primary challenge in this synthesis is not the formation of the imidazole ring, but the regioselective chlorination at the C4 position while suppressing the formation of the C4,C5-dichloro impurity. In 1H-imidazoles (where


 is unsubstituted), the C4 and C5 positions are tautomerically equivalent, meaning the target is effectively 4(5)-chloro-1H-imidazole .

This guide breaks down the optimization into two modular workflows: Scaffold Construction and Regioselective Functionalization .

Module 1: Scaffold Construction (Debus-Radziszewski)

User Query: "I am using 4-bromobenzaldehyde and glyoxal, but my yields are consistently stuck below 40%. The product is dark and sticky."

Root Cause Analysis

The classical Debus-Radziszewski reaction involves the condensation of a 1,2-dicarbonyl (glyoxal), an aldehyde, and ammonia.[1] Low yields are typically caused by:

  • Glyoxal Polymerization: Commercial glyoxal (40% aq.) often contains acidic stabilizers or oligomers that inhibit condensation.

  • Stoichiometric Imbalance: Ammonia is volatile; using exact equivalents leads to stalling.

  • Oxidative Side Reactions: The intermediate diimine is sensitive to air.

Optimization Protocol: The "Buffered Excess" Method
ParameterStandard ProtocolOptimized Protocol Rationale
Ammonia Source Ammonium Acetate (2-3 eq)Ammonium Acetate (5-10 eq) Excess drives equilibrium and buffers pH to prevent glyoxal polymerization.
Solvent Ethanol/MethanolAcetic Acid (Glacial) Promotes imine formation and stabilizes intermediates.
Temperature Reflux (80°C)Reflux (100-110°C) Higher activation energy required for electron-poor aldehydes (like 4-bromo).
Workup EvaporationWater Precipitation Pouring into ice water precipitates the free base cleanly, leaving impurities in the filtrate.

Step-by-Step Fix:

  • Dissolve 4-bromobenzaldehyde (1.0 eq) and Ammonium Acetate (10.0 eq) in Glacial Acetic Acid.

  • Heat to 50°C.

  • Add Glyoxal (40% aq., 1.2 eq) dropwise over 30 minutes. Note: Rapid addition causes oligomerization.

  • Reflux for 4–6 hours.

  • Critical Step: Pour hot mixture into crushed ice/water. Neutralize with

    
     to pH 8–9. The precipitate is your pure 2-(4-bromophenyl)-1H-imidazole.
    

Module 2: Regioselective Chlorination (The Yield Killer)

User Query: "When I chlorinate the parent imidazole, I get a 50:50 mix of the desired mono-chloro product and the 4,5-dichloro impurity. How do I stop at one chlorine?"

Technical Insight: Electrophilic Competition

The imidazole ring is electron-rich. Once the first chlorine is added at C4, the ring becomes slightly deactivated but still reactive enough to accept a second chlorine at C5, especially if the local concentration of the chlorinating agent is high.

Troubleshooting Guide: Kinetic Control Strategy

Q1: Which chlorinating agent should I use?

  • Avoid: Chlorine gas (

    
    ) or Sulfuryl Chloride (
    
    
    
    ). These are too aggressive and favor the dichloro product.
  • Recommended: N-Chlorosuccinimide (NCS) . It provides a controlled release of electrophilic chlorine (

    
    ).
    

Q2: How do I improve regioselectivity?

  • The "Thiourea Activation" Method: Recent catalytic advances suggest using NCS with a thiourea catalyst.[2] The thiourea activates NCS via hydrogen bonding, allowing for milder conditions that favor mono-chlorination over di-chlorination.

  • The "Slow-Drip" Stoichiometry: Never add solid NCS all at once. Dissolve NCS in acetonitrile and add it via syringe pump over 2 hours.

Q3: What is the optimal solvent system?

  • Acetonitrile (ACN): Best for NCS reactions.

  • DMF: Good solubility, but can accelerate over-chlorination due to polarity.

  • Protocol: Use ACN at 0°C to Room Temperature . Do not heat.

Optimized Chlorination Workflow
  • Dissolution: Dissolve 2-(4-bromophenyl)-1H-imidazole (1.0 eq) in Acetonitrile (0.1 M concentration).

  • Catalyst (Optional but Recommended): Add Thiourea (5 mol%) or DMSO (catalytic) to activate NCS.

  • Addition: Add NCS (0.95 - 1.0 eq) dropwise at 0°C .

    • Why 0.95 eq? It is better to have 5% unreacted starting material (easy to separate) than 5% dichloro impurity (very hard to separate).

  • Monitoring: Monitor via HPLC/UPLC. Stop reaction immediately when di-chloro species appears (>2%).

Visualizing the Pathway

The following diagram illustrates the optimized synthetic pathway and the critical decision points for troubleshooting.

SynthesisPath cluster_trouble Troubleshooting Logic Start 4-Bromobenzaldehyde + Glyoxal Step1 Debus-Radziszewski Cyclization Start->Step1 NH4OAc (10 eq) AcOH, Reflux Inter 2-(4-Bromophenyl)-1H-imidazole (Parent Scaffold) Step1->Inter Yield > 80% Step2 Electrophilic Chlorination (NCS, ACN, 0°C) Inter->Step2 NCS (0.95 eq) Slow Addition Target TARGET: 2-(4-Bromophenyl)- 4-chloro-1H-imidazole Step2->Target Major Product (Mono-Cl) Impurity IMPURITY: 4,5-Dichloro-imidazole Step2->Impurity Over-reaction (Excess NCS/Heat) Check1 High Dichloro Impurity? Action1 Reduce NCS to 0.95 eq Lower Temp to 0°C Check1->Action1 Yes

Caption: Optimized synthetic route highlighting the critical divergence point at the chlorination stage where stoichiometric control prevents impurity formation.

Frequently Asked Questions (FAQs)

Q: Why does the NMR show the chlorine at position 5 instead of 4? A: In solution, 4-chloro and 5-chloro-1H-imidazoles exist in rapid equilibrium (tautomerism). Unless you substitute the nitrogen (e.g., with a methyl or benzyl group), these two forms are indistinguishable and chemically identical. Your NMR is likely showing the average proton shift or a specific tautomer favored by the solvent (DMSO-d6 often locks one tautomer via H-bonding).

Q: Can I use microwave irradiation for Step 1? A: Yes. Microwave synthesis (140°C, 10-15 mins) often boosts the yield of the Debus-Radziszewski reaction significantly by overcoming the activation energy barrier more efficiently than thermal reflux, reducing the "tar" formation.

Q: How do I purify the final product if I have 10% dichloro impurity? A: Separation is difficult due to similar pKa and polarity.

  • Recrystallization: Try Ethanol/Water or Toluene . The dichloro impurity is often less soluble in polar solvents than the mono-chloro.

  • Flash Chromatography: Use a gradient of DCM:MeOH (98:2 to 95:5). The dichloro compound typically elutes before the mono-chloro compound on silica gel due to reduced hydrogen bonding capability.

References

  • BenchChem. (2025).[3] Technical Support Center: Optimizing Imidazole Derivative Synthesis. Link

  • Song, S., et al. (2020).[4][5] DMSO-catalysed late-stage chlorination of (hetero)arenes. Nature Catalysis, 3, 107–115. (Describes the mild chlorination activation useful for preventing over-chlorination). Link

  • Damilano, G., et al. (2020).[1] One-pot synthesis of symmetric imidazolium ionic liquids. (Detailed optimization of the Debus-Radziszewski parameters). Link

  • Menon, S., et al. (2023). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives. RSC Advances. (Provides specific protocols for 4-chloro-imidazole characterization). Link

  • Boehringer Ingelheim. Synthesis of p38 MAP Kinase Inhibitors (SB203580 Analogs). (Contextual grounding for the 2-(4-bromophenyl)-4-chloro-imidazole scaffold). Link

Sources

Troubleshooting solubility issues of 2-(4-Bromophenyl)-4-chloro-1H-imidazole in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the solubility challenges associated with 2-(4-Bromophenyl)-4-chloro-1H-imidazole , a lipophilic, weakly basic heterocyclic compound often utilized as a scaffold in medicinal chemistry (e.g., for p38 MAP kinase inhibitors or antifungal research).

This guide is structured to function as a self-contained support center resource.

Compound: 2-(4-Bromophenyl)-4-chloro-1H-imidazole CAS: 1894948-80-1 (Analogous/Isomeric Ref: 2064122-46-7) Classification: Lipophilic Weak Base[1]

Part 1: The Diagnostic Phase

Before attempting a new protocol, understand why your compound is failing in solution.

The Physicochemical Trap

The solubility issues with 2-(4-Bromophenyl)-4-chloro-1H-imidazole stem from a specific conflict between its structural properties and standard biological buffers (like PBS at pH 7.4).[1][2]

PropertyEstimated ValueImplication
LogP (Lipophilicity) ~3.5 – 4.2 Highly lipophilic.[1][2] The compound "prefers" oil/organic solvents over water.[2] It will aggregate to minimize water contact.[2]
pKa (Basic Nitrogen) ~5.2 – 5.8 The imidazole nitrogen is a weak base.[2] However, the electron-withdrawing halogens (Cl, Br) lower the pKa significantly compared to unsubstituted imidazole (pKa ~7).[2]
Charge at pH 7.4 Neutral (Uncharged) Since the buffer pH (7.4) is > pKa (~5.5), the compound exists primarily in its neutral form , which is the least soluble species.[2]

The "Crash" Mechanism: When you dilute a DMSO stock (where the compound is fully solvated) into an aqueous buffer (pH 7.4), the solvent environment changes instantly.[2][3] The compound, now neutral and hydrophobic, faces a high energy barrier to remain dispersed in water. Without a stabilizing charge (protonation) or a carrier, it rapidly aggregates and precipitates, often forming micro-crystals that are invisible to the naked eye but ruin assay reproducibility.[2]

Part 2: Troubleshooting FAQs

Direct answers to the most common failure modes reported by researchers.

Q1: "My compound precipitates immediately upon adding DMSO stock to the media. Why?"

Diagnosis: This is "Solvent Shock."[2] Explanation: Adding a high-concentration stock (e.g., 10 mM DMSO) directly to a large volume of aqueous buffer creates a local region of high supersaturation.[2] The water strips the DMSO shell away from the molecule faster than the molecule can disperse, causing immediate crashing.[2] Solution:

  • Intermediate Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step. Create a 10x intermediate in a solvent blend (e.g., 50% DMSO / 50% Water) if the compound tolerates it, or use the "Subsurface Addition" technique:

    • Protocol: Vortex the buffer rapidly.[2] Inject the DMSO stock directly into the center of the vortex (subsurface), not onto the static surface or the side of the tube.[2] This ensures rapid dispersion.[2]

Q2: "Can I acidify my buffer to dissolve it?"

Diagnosis: pKa exploitation.[2][4] Explanation: Yes, theoretically. Lowering the pH below the pKa (e.g., pH 4.[2]5) will protonate the imidazole nitrogen, forming a cation.[2] Cationic species are significantly more soluble (often 100-1000x) than neutral species.[2] Constraint: Most biological assays (cell culture, enzymatic) require pH ~7.4.[2][3] Workaround: If your assay allows, use a slightly lower pH (e.g., pH 6.5) or ensure the compound is fully dissolved in a carrier (like Cyclodextrin) before introducing it to the pH 7.4 environment.[2]

Q3: "I see variability in my IC50 data. Is this solubility related?"

Diagnosis: Micro-precipitation.[2] Explanation: At concentrations near the solubility limit (often < 10 µM for this class), the compound may form colloidal aggregates.[2] These aggregates can non-specifically bind to proteins or scatter light, leading to false positives or variable data.[2] Verification: Spin down your assay mix (10,000 x g for 10 min) and measure the concentration in the supernatant via HPLC/UV. If it's lower than calculated, you have precipitation.[2][5]

Part 3: Solubility Rescue Protocols

Choose the workflow that matches your assay constraints.

Workflow A: The "Gold Standard" (Cyclodextrin Complexation)

Best for: Cell-based assays and animal studies where DMSO toxicity is a concern.[1]

Mechanism: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a "donut" shape.[1][2] The lipophilic chlorophenyl-imidazole resides inside the hydrophobic cavity, while the hydrophilic exterior interacts with the buffer.[2] This bypasses the pKa limitation.[2]

Protocol:

  • Prepare Vehicle: Make a 20% (w/v) HP-β-CD solution in your buffer (e.g., PBS).[2] Filter sterilize (0.22 µm).

  • Solubilization:

    • Add your solid compound (or high-conc DMSO stock) to the 20% HP-β-CD vehicle.[1][2]

    • Crucial Step: Sonicate at 37°C for 30–60 minutes. Visual clarity is not enough; equilibrium takes time.

  • Dilution: Dilute this stock into your final assay media. The cyclodextrin maintains solubility even upon dilution.[2]

Workflow B: The "Cosolvent Ramp"

Best for: High-Throughput Screening (HTS) or robust enzymatic assays.[1]

Protocol:

  • Stock: 10 mM in anhydrous DMSO.

  • Intermediate: Dilute to 1 mM using PEG-400 (Polyethylene Glycol). PEG acts as a bridge between the lipophilic compound and water.[2]

  • Final: Dilute the DMSO/PEG mix into the buffer.

    • Target Final Composition: 1% DMSO / 5% PEG-400 / 94% Buffer.[2]

Part 4: Decision Tree & Visualization

The following diagram illustrates the logical flow for troubleshooting solubility based on the specific constraints of your experiment.

SolubilityRescue Start START: Compound Precipitates in Aqueous Buffer Check_pKa Diagnostic: Check pH vs. pKa (Compound pKa ~ 5.5) Start->Check_pKa Assay_pH_Flex Is Assay pH Flexible? Check_pKa->Assay_pH_Flex Acid_Buffer Action: Lower Buffer pH to < 6.0 Assay_pH_Flex->Acid_Buffer Yes (e.g. Chemistry) Cosolvent_Check Can you use Cosolvents? Assay_pH_Flex->Cosolvent_Check No (Bio-Assay) Protonation Result: Imidazole Protonation (Increased Solubility) Acid_Buffer->Protonation Final_Check Verification: Centrifuge & UV Check Protonation->Final_Check PEG_Add Action: Add 5-10% PEG-400 or Ethanol Cosolvent_Check->PEG_Add Robust Enzyme Assay Cyclodextrin Action: Use HP-beta-Cyclodextrin (Complexation) Cosolvent_Check->Cyclodextrin Sensitive Cells/In Vivo PEG_Add->Final_Check Cyclodextrin->Final_Check

Figure 1: Solubility Optimization Decision Tree. This workflow guides the user from the initial precipitation event to the appropriate solubilization strategy based on assay tolerance.

Part 5: References & Grounding

  • Physicochemical Properties of Phenylimidazoles:

    • Source: Domanska, U., et al. "Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Organic Solvents." Journal of Chemical & Engineering Data, 2004.[2]

    • Relevance: Establishes the baseline low solubility of the phenyl-imidazole scaffold in non-polar vs. polar solvents.

    • [2]

  • Troubleshooting DMSO Precipitation:

    • Source: Benchchem Technical Support.[2][6] "Troubleshooting Guide: Preventing Compound Precipitation from DMSO Stock."

    • Relevance: Provides the foundational logic for "solvent shock" and the necessity of intermediate dilutions.[2]

  • Cyclodextrin Solubilization Strategies:

    • Source: Loftsson, T., & Brewster, M. E.[2] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 2010.[2]

    • Relevance: Validates the use of HP-β-CD for lipophilic drugs with poor aqueous solubility.[1][2]

  • pKa Considerations for Imidazoles:

    • Source: PubChem Compound Summary for 2-Phenylimidazole (CID 69591).[2]

    • Relevance: Provides comparative pKa data (6.48 for 2-phenylimidazole), supporting the estimated lower pKa for the chloro/bromo-substituted derivative.[2]

    • [2]

Sources

Optimizing purification methods for 2-(4-Bromophenyl)-4-chloro-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals tasked with the isolation and purification of 2-(4-Bromophenyl)-4-chloro-1H-imidazole .

This halogenated heterocycle presents unique physicochemical challenges—namely, altered pKa values, amphoteric behavior, and poor solubility in non-polar solvents. This guide abandons generic advice in favor of field-proven, self-validating protocols that explain the causality behind each experimental choice.

Section 1: Diagnostic FAQs – Understanding the Molecule

Q1: Why does my compound streak irreversibly on standard silica gel? A1: Streaking is fundamentally a hydrogen-bonding issue. The amphoteric nature of the imidazole ring means the acidic N-H proton acts as a strong hydrogen-bond donor, interacting tightly with the free silanol groups (-SiOH) on the silica gel stationary phase [1]. Furthermore, the electron-withdrawing 4-chloro and 4-bromophenyl substituents increase the acidity of this N-H bond, exacerbating these interactions and causing the characteristic "teardrop" smearing on your TLC plates.

Q2: Can I use a standard acid-base extraction (e.g., 1M HCl) to wash away neutral impurities? A2: No. This is a frequent and costly pitfall. While unsubstituted imidazole has a basic pKa of ~7.0 (allowing easy protonation and extraction into water), the presence of the 4-chloro group drastically reduces the basic pKa to approximately 1.8 [2]. The highly lipophilic 4-bromophenyl group further drives the partition coefficient (LogP) toward the organic phase. Consequently, 1M HCl (pH ~0) is insufficient to quantitatively protonate and extract this specific derivative into the aqueous layer; it will largely remain trapped in your organic solvent.

Table 1: Physicochemical Impact on Purification Strategy

Structural FeatureEffect on Physicochemical PropertiesPurification Consequence
Imidazole Core Amphoteric (H-bond donor and acceptor)Streaking on normal-phase silica; requires basified eluents.
4-Chloro Group Lowers basic pKa to < 2.0; increases lipophilicityRenders standard acid-base extraction with 1M HCl highly ineffective.
4-Bromophenyl Group Enhances

stacking and crystallinity
Promotes successful recrystallization if initial purity is >80%.

Section 2: Flash Column Chromatography Troubleshooting

Q3: How do I resolve the streaking and co-elution with the des-chloro or regioisomeric impurities? A3: To disrupt the strong silanol-imidazole interactions, you must deactivate the silica gel. This is achieved by adding a volatile base to your eluent system, which outcompetes your target compound for the silanol binding sites [1].

Table 2: Optimized Solvent Systems for Silica Gel Chromatography

Solvent SystemAdditiveBest Used For
Hexanes / Ethyl Acetate (Gradient 10% to 60%)1% Triethylamine (Et

N)
General purification; removing non-polar byproducts.
Dichloromethane / Methanol (Gradient 0% to 5%)0.5% Aqueous NH

OH
Resolving closely eluting regioisomers (e.g., 5-chloro vs 4-chloro).

Protocol 1: Basified Flash Chromatography (Self-Validating Workflow)

  • Column Preparation: Slurry pack the silica gel using your starting non-polar solvent (e.g., Hexanes) containing 1% Et

    
    N. Flush with 2 column volumes to fully deactivate the silanol groups.
    
  • Sample Loading: Dissolve the crude 2-(4-Bromophenyl)-4-chloro-1H-imidazole in a minimal amount of Dichloromethane (DCM). If the compound is insoluble, dry-load the sample onto a small amount of Celite.

  • Elution: Run a gradient from 10% to 60% Ethyl Acetate in Hexanes (maintaining 1% Et

    
    N throughout the entire run).
    
  • Self-Validation Step: Spot the collected fractions on a TLC plate. Crucial Check: Co-spot the fractions directly over your crude mixture spot. If the spot shape is still a "teardrop" (streaking), increase the Et

    
    N concentration to 2% for future runs to ensure complete silanol deactivation.
    

Section 3: Advanced Recrystallization Workflows

Q4: My compound "oils out" instead of crystallizing. How do I fix this? A4: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of your crude mixture is lower than the temperature at which the solution becomes saturated [4]. Because the 4-bromophenyl group heavily promotes


 stacking, the compound inherently wants to crystallize, but impurities are depressing the melting point. The solution is to switch from a single-solvent cooling method to a Solvent-Antisolvent  method at a lower temperature.

Protocol 2: Solvent-Antisolvent Recrystallization (Ethanol/Water)

  • Dissolution: Place the crude solid in a round-bottom flask. Add minimal boiling Ethanol (Solvent) until just dissolved.

  • Hot Filtration: Rapidly filter the hot solution through fluted filter paper to remove insoluble particulates (dust, silica gel remnants).

  • Antisolvent Addition: Keep the solution hot (approx. 70°C). Slowly add hot Water (Antisolvent) dropwise while stirring vigorously. Stop adding water the exact moment the solution becomes faintly cloudy (the cloud point).

  • Clarification: Add 1-2 drops of hot Ethanol just until the solution turns clear again.

  • Controlled Cooling: Remove from heat. Allow the flask to cool to room temperature undisturbed (slow cooling excludes impurities from the developing crystal lattice) [4]. Once at room temperature, place in an ice bath (4°C) for 2 hours.

  • Collection & Self-Validation: Collect the crystals via vacuum filtration. Self-Validation Check: Evaporate a small aliquot of the mother liquor (the filtrate) and analyze it via TLC or LC-MS. If the mother liquor contains a high ratio of the target compound, your solvent system was too strong; reduce the Ethanol:Water ratio in your next iteration.

Section 4: Visualized Workflows

Below are the logical frameworks for deciding your purification route and executing the recrystallization protocol.

DecisionTree Start Crude 2-(4-Bromophenyl) -4-chloro-1H-imidazole PurityCheck Assess Purity (LC-MS/TLC) Start->PurityCheck HighPurity > 80% Purity PurityCheck->HighPurity Yes LowPurity < 80% Purity PurityCheck->LowPurity No Recryst Solvent-Antisolvent Recrystallization HighPurity->Recryst Chromatography Basified Flash Chromatography LowPurity->Chromatography Pure Pure Target Compound Recryst->Pure Chromatography->Pure

Caption: Decision matrix for selecting the optimal purification route based on crude purity.

RecrystWorkflow Dissolve Dissolve in minimal hot EtOH (Solvent) Filter Hot Gravity Filtration (Remove insolubles) Dissolve->Filter Antisolvent Add hot H2O (Antisolvent) dropwise until cloudy Filter->Antisolvent Cooling Cool slowly to RT, then 4°C for 2h Antisolvent->Cooling Collect Vacuum Filtration & Cold Wash Cooling->Collect Validate TLC of Mother Liquor (Self-Validation) Collect->Validate

Caption: Step-by-step workflow for solvent-antisolvent recrystallization and validation.

References

  • Benchchem. Technical Support Center: Purification of Brominated Imidazole Compounds. Retrieved from: 1

  • Quinoline. 5-Chloroimidazole | Properties, Uses, Safety, Supplier & Manufacturer China. Retrieved from:2

  • PubChem. 5-chloro-1-methyl-1H-imidazole | C4H5ClN2 | CID 70105. Retrieved from:3

  • University of Pittsburgh. Recrystallization: Purifying Nonvolatile Organic Solids. Retrieved from: 4

Sources

Preventing side reactions during halogenation of phenyl-imidazoles

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Executive Summary

Objective: This guide addresses the critical challenges in the electrophilic halogenation (chlorination, bromination, iodination) of phenyl-imidazoles. The imidazole ring is highly electron-rich ($ \pi


 S_EAr $).

The Challenge: The primary side reactions are polyhalogenation (over-reaction), regiochemical ambiguity (due to tautomerism), and competitive halogenation of the phenyl ring.

The Solution: Success relies on kinetic control (temperature, stoichiometry), thermodynamic management (solvent choice), and steric/electronic direction (protecting groups).

Technical Modules: Mechanisms & Mitigation

Module 1: Controlling Regioselectivity & Tautomerism

The Issue: In unsubstituted


-H imidazoles, the N1 and N3 positions rapidly exchange protons (tautomerism). Consequently, the C4 and C5 positions are chemically equivalent on the NMR time scale but distinct in the reaction vessel.
  • Mechanism: Electrophilic attack usually occurs at C4 or C5. Without a protecting group, the intermediate can tautomerize, leading to mixtures.

  • Solution: Install a protecting group (PG) on N1 (e.g., Benzyl, SEM, Boc, Tosyl).

    • Steric Control: Bulky groups (e.g., Trityl) block the adjacent C2/C5 position, forcing halogenation to C4.

    • Electronic Control: Electron-withdrawing groups (e.g., Tosyl) deactivate the ring, requiring harsher conditions but offering higher selectivity.

Module 2: Preventing Polyhalogenation (Over-Reaction)

The Issue: The introduction of a halogen (e.g., Br) has a complex effect. While halogens are inductively withdrawing (-I), they are resonance donating (+M). In imidazoles, the mono-halogenated product often remains sufficiently reactive to undergo a second halogenation, yielding 4,5-dihalo species.

Mitigation Strategy:

  • Stoichiometry: Use a slight deficit of the halogenating agent (0.95 – 0.98 eq) to ensure the starting material is not fully consumed, leaving no excess reagent for the second step.

  • Reagent Choice:

    • Avoid: Elemental halogens (

      
      ) – too reactive/acidic.
      
    • Use:

      
      -halosuccinimides (NBS, NIS, NCS) for controlled release of electrophilic halogen (
      
      
      
      ).
  • Temperature: Run reactions at

    
     to 
    
    
    
    to maximize the kinetic energy difference between the first and second activation barriers.
Module 3: Competitive Phenyl Ring Halogenation

The Issue: If the phenyl ring contains strong electron-donating groups (EDGs) like -OH, -OMe, or -


, it becomes competitive with the imidazole ring for electrophilic attack.

Mitigation:

  • Protonation Strategy: Perform the reaction in acidic media (e.g., acetic acid). The imidazole nitrogen protonates (

    
    ), forming an imidazolium ion. This drastically deactivates the imidazole ring, potentially directing halogenation to the activated phenyl ring if that is the target, or stopping the reaction entirely if the imidazole is the target.
    
  • Solvent Polarity: Use non-polar solvents (DCM,

    
    ) to destabilize the charged transition state of the phenyl substitution if the imidazole is the target.
    

Visualizing the Reaction Pathways

The following diagram illustrates the mechanistic bifurcation between the desired mono-halogenation and the undesired side reactions.

HalogenationPathways Start Phenyl-Imidazole (Substrate) Intermediate Sigma Complex (Intermediate) Start->Intermediate S_EAr Attack PhenylHalo Phenyl-Ring Halogenation (Regio-impurity) Start->PhenylHalo Activated Phenyl Ring (e.g., -OMe) Reagent NBS/NIS (Reagent) Reagent->Intermediate MonoProduct 4-Halo-Phenylimidazole (Target Product) Intermediate->MonoProduct -H+ (Re-aromatization) DiProduct 4,5-Dihalo-Phenylimidazole (Over-Halogenation) MonoProduct->DiProduct Excess Reagent High Temp

Caption: Mechanistic pathway showing the divergence between desired mono-halogenation and competitive side reactions (polyhalogenation/phenyl-attack).

Experimental Protocols

Standard Operating Procedure: Selective Mono-Bromination with NBS

Scope: Synthesis of 4-bromo-2-phenylimidazole (protected or unprotected).

Materials:

  • Substrate: 2-Phenylimidazole (1.0 eq)

  • Reagent:

    
    -Bromosuccinimide (NBS) (0.98 eq) - Recrystallize from water before use to remove 
    
    
    
    traces.
  • Solvent: DMF (Dimethylformamide) or THF (Tetrahydrofuran).

  • Quench: 10%

    
     (aq).
    

Step-by-Step Protocol:

  • Preparation: In a flame-dried round-bottom flask, dissolve 2-phenylimidazole in anhydrous DMF (0.1 M concentration).

  • Cooling: Cool the solution to

    
      using an ice bath. Note: For highly reactive substrates, cool to 
    
    
    
    .[1]
  • Addition: Dissolve NBS in a minimal amount of DMF. Add this solution dropwise over 30–60 minutes via a syringe pump or addition funnel.

    • Why? Keeps the instantaneous concentration of NBS low, favoring reaction with the abundant starting material over the newly formed product.

  • Monitoring: Stir at

    
    . Monitor by TLC or LC-MS every 30 minutes.
    
    • Endpoint: Stop when ~5% starting material remains. Do not push for 100% conversion, as this inevitably produces di-bromo byproducts.

  • Quench: Pour the mixture into varying volumes of 10% aqueous sodium thiosulfate (

    
    ) to destroy unreacted electrophiles.
    
  • Workup: Extract with Ethyl Acetate (

    
    ). Wash organics with water (
    
    
    
    ) and brine (
    
    
    ) to remove DMF. Dry over
    
    
    .[1][2][3]

Data Summary: Solvent & Reagent Effects

VariableConditionOutcomeRecommendation
Reagent

/

High reactivity, low selectivity, acidic byproducts.Avoid unless necessary.
Reagent NBS / NISControlled release, neutral byproducts (succinimide).Preferred for mono-halogenation.[4]
Solvent AcetonitrileModerate polarity, good solubility.Good general choice.
Solvent DMFHigh polarity, stabilizes polar transition states.Best for solubility but may accelerate rate.
Solvent Acetic AcidProtic, acidic.Deactivates imidazole; prevents over-reaction but slows rate.

Troubleshooting & FAQs

Q1: I am consistently getting 10-15% of the 4,5-dihalo product. How do I stop this?

A: This is a kinetic issue. The mono-halo product is competing with the starting material.[4]

  • Reduce Equivalents: Drop NBS to 0.95 eq.

  • Dilution: Dilute the reaction to 0.05 M. This slows bimolecular collisions.

  • Slow Addition: Add the NBS over 2 hours instead of 30 mins.

  • Check Purity: Ensure your NBS is white, not yellow. Yellow NBS contains free

    
    , which is much more aggressive.
    
Q2: The reaction is sluggish. Can I heat it up?

A: Proceed with caution. Heating increases the energy of the system, helping molecules overcome the activation barrier for the second halogenation.

  • Alternative: Instead of heat, add a Lewis Acid catalyst (e.g., 5 mol%

    
     or 
    
    
    
    ) at room temperature to activate the NBS without thermally activating the substrate for side reactions.
Q3: I see halogenation on the phenyl ring. Why?

A: Your phenyl ring is likely "activated" (e.g., has a methoxy or amino group).[5]

  • Fix: Protect the phenyl substituents if possible. Alternatively, perform the reaction in a protonating solvent (e.g.,

    
     or 
    
    
    
    ). The imidazole nitrogen will protonate, becoming an electron-withdrawing ammonium group, which deactivates the imidazole ring. If the phenyl ring is still reactive, the halogenation will occur there selectively. If you want imidazole halogenation, you must avoid strong acid and perhaps use a less polar solvent like DCM to reduce the stabilization of the phenyl-substitution transition state.
Q4: My product is unstable during purification.

A: Halo-imidazoles can be light-sensitive and prone to dehalogenation on silica gel.

  • Fix: Neutralize the silica gel with 1% Triethylamine (TEA) in the eluent. Store the product in the dark at

    
    .
    

Troubleshooting Decision Tree

Troubleshooting Start Problem Detected Issue1 Polyhalogenation (Di/Tri-halo) Start->Issue1 Issue2 Wrong Regioisomer (Phenyl ring attack) Start->Issue2 Issue3 Low Yield / No Reaction Start->Issue3 Sol1 1. Reduce Reagent (0.95 eq) 2. Lower Temp (-20C) 3. Dilute Reaction Issue1->Sol1 Sol2 1. Check Phenyl Substituents 2. Use Acidic Solvent (Deactivate Imidazole) 3. Change Protecting Group Issue2->Sol2 Sol3 1. Check Reagent Quality (Recrystallize NBS) 2. Add Lewis Acid Catalyst 3. Switch Solvent (DMF) Issue3->Sol3

Caption: Diagnostic workflow for identifying and resolving common halogenation failures.

References

  • BenchChem. (2025).[1][6] Technical Support Center: Synthesis of Halogenated Imidazoles - Troubleshooting & Optimization. Retrieved from

  • National Institutes of Health (NIH). (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles.[7][8] Retrieved from

  • MDPI. (2025). Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives. Retrieved from

  • Organic Chemistry Portal. (2023). N-Bromosuccinimide (NBS) in Organic Synthesis.[9][10][11][12] Retrieved from

  • Royal Society of Chemistry. (2019). Selectfluor-promoted electrophilic aromatic halogenation. Organic Chemistry Frontiers. Retrieved from

Sources

Overcoming regioselectivity challenges in 2-(4-Bromophenyl)-4-chloro-1H-imidazole functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As drug development professionals and synthetic chemists, working with highly functionalized heterocycles like 2-(4-bromophenyl)-4-chloro-1H-imidazole requires precise orchestration of reaction conditions. This molecule presents a complex regioselectivity matrix: an amphoteric N-H core subject to tautomerism, a highly reactive C(sp2)-Br bond, a moderately reactive C(sp2)-Cl bond, and an acidic C5-H position.

This guide provides field-proven troubleshooting modules, self-validating protocols, and mechanistic insights to help you achieve absolute regiocontrol during your synthetic workflows.

Logical Workflow for Sequential Functionalization

To prevent cross-reactivity, functionalization must follow the inherent thermodynamic and kinetic reactivity gradient of the molecule.

G Start 2-(4-Bromophenyl)-4-chloro-1H-imidazole Starting Material Tautomer N1/N3 Tautomerism (Dynamic Equilibrium) Start->Tautomer Alkylation Regioselective N-Alkylation (Steric Control via Trityl/SEM) Tautomer->Alkylation Step 1: Lock Tautomer Suzuki Chemoselective Suzuki Coupling (Fast Oxidative Addition at C-Br) Alkylation->Suzuki Step 2: R-B(OH)2, Pd(0) CH_Act C5 C-H Arylation (CMD Pathway via Pd/PivOH) Suzuki->CH_Act Step 3: Ar-I, Pd(II) SNAr C4 Functionalization (Cross-Coupling at C-Cl) CH_Act->SNAr Step 4: Pd(0), Strong Base

Workflow for sequential, regioselective functionalization of the imidazole core.

Module 1: N-Alkylation & Tautomeric Control

Q: I am getting a nearly 1:1 mixture of regioisomers during N-alkylation. How do I selectively obtain the 4-chloro-1-alkyl isomer over the 5-chloro-1-alkyl isomer?

Causality & Insight: The free imidazole ring exists in a dynamic tautomeric equilibrium, meaning the N-H proton rapidly exchanges between the N1 and N3 positions[1]. Because the chlorine atom at C4 is relatively small, the steric differentiation between the two nitrogen atoms is minimal when using small electrophiles (like methyl iodide). The transition state energies for alkylation at either nitrogen are nearly identical, resulting in poor regioselectivity.

Solution: To achieve high regiocontrol, you must exploit steric bulk. By using a bulky protecting group or electrophile, the steric clash with the adjacent C4-chlorine atom drastically increases the transition state energy for N3 alkylation, forcing the reaction exclusively to the N1 position.

Quantitative Data: Effect of Protecting Groups on Regioselectivity
Electrophile / Protecting GroupConditionsMajor IsomerRegiomeric Ratio (4-Cl : 5-Cl)Causality / Steric Impact
Iodomethane (MeI) K₂CO₃, DMF, 25 °C4-chloro-1-methyl60 : 40Minimal steric differentiation between C4-Cl and C5-H.
Benzyl Bromide (BnBr) K₂CO₃, DMF, 25 °C4-chloro-1-benzyl85 : 15Moderate steric clash with C4-Cl directs alkylation to N1.
SEM-Cl NaH, THF, 0 °C4-chloro-1-SEM>95 : 5Large silyl ether bulk strongly disfavors the 5-chloro tautomer.
Trityl Chloride (TrCl) Et₃N, DCM, 25 °C4-chloro-1-trityl>99 : 1Massive steric bulk completely blocks N3, yielding pure N1 product.

Module 2: Chemoselective Suzuki-Miyaura Coupling (C-Br vs. C-Cl)

Q: My Suzuki coupling is yielding a mixture of mono-coupled (at C-Br), di-coupled (at C-Br and C-Cl), and unreacted starting material. How do I restrict coupling strictly to the 4-bromophenyl site?

Causality & Insight: Chemoselectivity in cross-coupling is dictated by the rate of oxidative addition. The bond dissociation energy of C(sp2)-Br is lower than that of C(sp2)-Cl, meaning Pd(0) will insert into the C-Br bond much faster[2]. However, if your catalyst system is too electron-rich (e.g., using Buchwald ligands like XPhos), the catalyst becomes hyperactive and will readily insert into the C-Cl bond as well, destroying your chemoselectivity.

SuzukiLogic Pd_Cat Pd(0) Catalyst Selection Mild Mild Ligand (e.g., PPh3) Low Electron Density Pd_Cat->Mild Strong Electron-Rich Ligand (e.g., XPhos) High Electron Density Pd_Cat->Strong C_Br Oxidative Addition at C-Br (Highly Chemoselective) Mild->C_Br Preferred C_Cl Competitive Addition at C-Cl (Poor Chemoselectivity) Strong->C_Cl Over-reaction

Mechanistic logic for catalyst-controlled chemoselective Suzuki cross-coupling.

Solution: Downgrade the electron density of your ligand. Use a mild catalyst like Pd(PPh₃)₄ and a mild base like Na₂CO₃. The base activates the boronic acid for transmetalation without degrading sensitive functional groups[3].

Quantitative Data: Catalyst Optimization for Chemoselectivity
Catalyst SystemBaseSolventTemp (°C)ConversionSelectivity (C-Br vs C-Cl)
Pd(PPh₃)₄ (5 mol%) Na₂CO₃ (aq)Toluene80 °C>95%>99 : 1
Pd(dppf)Cl₂ (5 mol%) K₃PO₄Dioxane/H₂O90 °C>95%90 : 10
Pd₂(dba)₃ / XPhos Cs₂CO₃Dioxane100 °C>99%40 : 60 (Over-coupling)
Self-Validating Protocol: Chemoselective Suzuki Coupling
  • Preparation: In a Schlenk flask, combine the N-protected 2-(4-bromophenyl)-4-chloro-1H-imidazole (1.0 equiv), arylboronic acid (1.05 equiv), and Pd(PPh₃)₄ (5 mol%).

  • Solvent Addition: Add degassed Toluene (0.2 M) and 2M aqueous Na₂CO₃ (2.0 equiv).

  • Reaction: Heat to 80 °C under an argon atmosphere for 6 hours.

  • Self-Validation (Reaction Monitoring): After 4 hours, quench a 50 µL aliquot in water and extract with EtOAc. Analyze via LC-MS. Validation Check: The presence of the mono-coupled mass with the isotopic signature of a single chlorine atom (a distinct 3:1 ratio for M:M+2) validates that chemoselectivity is maintained. If a mass corresponding to the loss of both halogens is detected, immediately cool the reaction to 60 °C to arrest over-coupling.

  • Workup: Cool to room temperature, extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Module 3: C-H Functionalization at C5

Q: When attempting direct C-H arylation at the C5 position, I observe significant dehalogenation of the C4-chloro group. What is happening?

Causality & Insight: Direct C-H arylation of the imidazole ring at the C5 position proceeds via a concerted metalation-deprotonation (CMD) pathway[4]. This often requires elevated temperatures (>110 °C). Under these harsh conditions, the Pd(II) intermediate can competitively insert into the adjacent C-Cl bond, leading to protodepalladation and loss of the chlorine atom.

Solution: Lower the activation energy for C-H cleavage by adding a catalytic amount of Pivalic acid (PivOH). The pivalate anion acts as an internal base during the CMD transition state, allowing the reaction to proceed efficiently at much lower temperatures (80–90 °C), thereby preserving the fragile C4-Cl bond.

Self-Validating Protocol: C5 C-H Arylation
  • Preparation: Combine the Suzuki-coupled intermediate (1.0 equiv), aryl iodide (1.2 equiv), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), Cs₂CO₃ (2.0 equiv), and PivOH (30 mol%) in a sealed tube.

  • Reaction: Add anhydrous DMF (0.2 M) and heat to 85 °C for 12 hours.

  • Self-Validation (NMR Check): Isolate a crude aliquot and perform a quick ¹H NMR. Validation Check: The disappearance of the distinct imidazole C5-proton singlet (typically around 7.2–7.5 ppm) confirms successful C-H functionalization. The persistence of the C4-Cl is validated by the absence of a new C4-proton signal.

  • Subsequent Steps: With the C5 position functionalized, the remaining C4-Cl bond can now be safely targeted using highly active Buchwald-Hartwig amination conditions (e.g., Pd₂(dba)₃ / BrettPhos)[5].

Frequently Asked Questions (FAQs)

Q: Why is my unprotected imidazole substrate not dissolving in standard non-polar solvents like toluene or DCM? A: Unprotected imidazoles form strong intermolecular hydrogen-bonding networks, drastically reducing their solubility in non-polar media. Prior to N-protection, you must use polar aprotic solvents like DMF or DMAc. Once the N-H bond is alkylated/protected, the molecule will readily dissolve in standard organic solvents.

Q: Can I reverse the synthetic order and functionalize the C-Cl bond before the C-Br bond? A: This is thermodynamically unfavorable. Because Pd(0) strongly prefers the weaker C-Br bond[2], attempting to couple the C-Cl bond first will result in preferential or competitive reaction at the C-Br site. To achieve this reverse order, you would have to temporarily protect the C-Br site via halogen-metal exchange and silylation—a highly inefficient detour. Always follow the natural reactivity gradient: C-Br > C5-H > C-Cl .

References[5] Title: Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds

Source: nih.gov URL:[Link][4] Title: Regioselective Synthesis of 1,5-Diaryl-1H-imidazoles by Palladium-Catalyzed Direct Arylation of 1-Aryl-1H-imidazoles Source: acs.org URL:[Link][2] Title: Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst Source: mdpi.com URL:[Link][1] Title: Product Class 3: Imidazoles Source: thieme-connect.de URL:[Link][3] Title: Suzuki Coupling Source: organic-chemistry.org URL: [Link]

Sources

Enhancing thermal stability of 2-(4-Bromophenyl)-4-chloro-1H-imidazole formulations

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Formulation Center . As a Senior Application Scientist, I have designed this portal to provide researchers and drug development professionals with actionable, mechanistically grounded strategies for stabilizing 2-(4-Bromophenyl)-4-chloro-1H-imidazole .

Halogenated imidazoles present unique thermal challenges during processing and storage. This guide bypasses generic advice, focusing instead on the specific thermodynamic and kinetic vulnerabilities of your active pharmaceutical ingredient (API) and providing self-validating protocols to overcome them.

MODULE 1: Mechanistic Insights into Thermal Instability

To stabilize a molecule, we must first understand how it degrades. The thermal degradation of 2-(4-Bromophenyl)-4-chloro-1H-imidazole is primarily driven by the lability of its carbon-halogen bonds.

Computational and empirical studies on halogenated imidazoles reveal that these molecules adopt conformations under thermal stress that significantly lengthen the C-halogen bond, particularly at the C2 and C4 positions. This elongation lowers the activation energy required for facile dissociation[1]. Once the homolytic cleavage of the C-Cl or C-Br bond occurs, highly reactive free radicals are generated. These radicals propagate further degradation, leading to side-group cleavage and eventual free-radical depolymerization of the imidazole ring[2].

Degradation_Pathway API 2-(4-Bromophenyl)- 4-chloro-1H-imidazole ThermalStress Thermal Stress (>150°C) API->ThermalStress Stabilization Excipient Matrix / Cocrystal Immobilization API->Stabilization Formulation Intervention BondElongation C-Cl / C-Br Bond Elongation ThermalStress->BondElongation Homolysis Homolytic Cleavage (Free Radicals) BondElongation->Homolysis Depolymerization Ring Cleavage & Degradation Homolysis->Depolymerization Stabilization->BondElongation Inhibits

Thermal degradation pathway of halogenated imidazoles and formulation intervention.

MODULE 2: Formulation Strategies & Quantitative Data

To counteract homolytic cleavage, we must restrict the molecular and vibrational motion of the API. This is achieved through two primary formulation pathways:

  • Matrix Immobilization (Amorphous Solid Dispersions): By embedding the API in a high-glass-transition (Tg) polymer or sugar matrix (e.g., dextran, trehalose), we drastically reduce molecular mobility. This immobilization prevents the unfolding and vibrational extremes required for bond dissociation[3]. Furthermore, specific excipients alter the water tension surrounding the molecule via preferential exclusion, increasing the overall chemical potential and thermal transition temperature[4].

  • Cocrystallization: This strategy addresses stability by engineering the crystal lattice. By selecting appropriate co-formers, we manipulate the interaction strength (via hydrogen bonding with the imidazole nitrogens), molecular conformation, and packing styles, shielding the labile halogen bonds from environmental heat and moisture[5].

Table 1: Comparative Efficacy of Stabilization Strategies
Formulation StrategyPrimary Excipient(s)Stabilization MechanismThermal Transition Shift (ΔTg / ΔTm)Expected Stability Outcome
Spray Dried Dispersion Mannitol / DextranMatrix immobilization; restricts molecular motion+15°C to +25°C (Tg)Retains >95% API integrity at 55°C for 72h[3]
Pharmaceutical Cocrystal Urea / Succinic AcidManipulation of interaction strength & packing style+30°C to +50°C (Tm)High resistance to heat, moisture, and oxidation[5]
Lyophilized Cake Trehalose / SucrosePreferential exclusion; glass transition elevation+10°C to +18°C (Tg)Prevents irreversible thermal aggregation[4]
Direct Compression Low-moisture MCCBound moisture management; low water activityN/AInhibits hydrolytic and thermal degradation[6]

MODULE 3: Validated Experimental Protocols

The following workflows are designed as self-validating systems. Each step includes the underlying causality to ensure you can adapt the parameters to your specific lab environment.

Formulation_Workflow Step1 1. API Profiling TGA & DSC Analysis Step2 2. Excipient Selection Low Water Activity Step1->Step2 Step3 3. Matrix Integration Spray Drying / LAG Step2->Step3 Step4 4. Solid-State QC XRD & SEM Step3->Step4

End-to-end workflow for thermally stabilizing halogenated imidazole formulations.

Protocol A: Matrix Immobilization via Spray Drying

Objective: Create a thermally stable amorphous solid dispersion.

  • Solvent Preparation: Dissolve 2-(4-Bromophenyl)-4-chloro-1H-imidazole in an 80:20 (v/v) Ethanol/Water co-solvent system. Causality: The API is highly lipophilic due to the halogens; ethanol ensures complete solubilization, while water allows for the dissolution of the stabilizing excipients.

  • Excipient Integration: Incorporate a 1:1 blend of Mannitol and Dextran into the solution. Causality: Mannitol provides a robust crystalline scaffold that prevents particle collapse during drying, while Dextran acts as an amorphous stabilizer that elevates the system's Tg, locking the API in a rigid matrix[3].

  • Inert Spray Drying: Set the spray dryer inlet temperature to 120°C and the outlet temperature to 65°C. Critical: Use Nitrogen (

    
    ) as the drying gas. Causality: Nitrogen displaces oxygen, preventing the oxidative coupling of any free radicals that might briefly form during the thermal shock of the drying process.
    
  • Secondary Desiccation: Transfer the collected powder to a vacuum desiccator at 25°C for 24 hours. Causality: Removes residual bound solvent, ensuring the water activity (

    
    ) drops below 0.2, which is critical for long-term stability[6].
    
Protocol B: Cocrystal Screening via Liquid-Assisted Grinding (LAG)

Objective: Engineer a thermodynamically stable crystal lattice.

  • Stoichiometric Mixing: Place equimolar amounts of the API and a selected co-former (e.g., urea) into a stainless-steel milling jar.

  • Catalytic Solvent Addition: Add 2-3 drops of a bridging solvent (e.g., ethyl acetate). Causality: The solvent acts as a catalytic mediator. It provides just enough molecular mobility to facilitate the phase transition and hydrogen bonding between the imidazole nitrogen and the co-former, without fully dissolving the compounds or inducing thermal stress[5].

  • Milling: Mill the mixture at 25 Hz for 20 minutes.

  • Validation: Analyze the resulting powder using Powder X-Ray Diffraction (PXRD). Causality: A successful cocrystal will present a unique diffractogram distinct from the physical mixture of the API and co-former, validating the new, thermally stable packing style.

MODULE 4: Frequently Asked Questions (Troubleshooting)

Q1: During hot-melt extrusion (HME), my formulation turns yellow/brown. What is happening, and how do I stop it? A1: The discoloration is a classic macroscopic indicator of dehalogenation and subsequent free-radical depolymerization. At HME temperatures, the C-Cl bond on the imidazole ring undergoes homolytic cleavage[2]. To mitigate this, lower your processing temperature by incorporating a plasticizer (e.g., triethyl citrate) to reduce the melt viscosity, or switch to a non-thermal process like spray drying.

Q2: Why is moisture control emphasized so heavily for thermal stability? Aren't heat and moisture separate issues? A2: They are deeply interconnected. Moisture acts as a potent plasticizer in pharmaceutical formulations. Free water lowers the glass transition temperature (Tg) of your excipient matrix, amplifying the molecular motion of the API[3]. This increased kinetic energy lowers the threshold for thermal degradation. Utilizing excipients with low water activity ensures that any moisture present is "bound" and non-reactive, preserving the thermal shield[6].

Q3: Can I use Polyethylene Glycol (PEG) to enhance the solubility of this API without compromising its thermal stability? A3: Proceed with extreme caution. While PEG is excellent for solubility and biological activity[4], it is prone to auto-oxidation, leading to the formation of peroxides and formic acid. These reactive oxygen species will aggressively attack the halogenated imidazole ring, accelerating degradation. If PEG is mandatory for your target product profile, you must co-formulate with a robust antioxidant (e.g., BHT or Vitamin E TPGS) and manufacture under strict inert gas purging.

References

  • Thermal Behavior, Stability, and Decomposition Mechanism of Poly(N-vinylimidazole) | Source : ACS Publications | URL :[Link]

  • Effects of pharmaceutical excipients on the chemical stability of therapeutic proteins in a parenteral formulation | Source : Lund University Publications | URL :[Link]

  • Enhancing the stability of active pharmaceutical ingredients by the cocrystal strategy | Source : CrystEngComm (RSC Publishing) | URL :[Link]

  • The Role of Pharma Excipients in Enhancing Drug Stability and Absorption | Source : Colorcon | URL :[Link]

  • Evaluation of excipients for enhanced thermal stabilization of a human type 5 adenoviral vector through spray drying | Source : PubMed | URL :[Link]

  • Mechanistic Studies of the Influence of Halogen Substituents on the Corrosion Inhibitive Efficiency of Selected Imidazole Molecules | Source : ResearchGate | URL :[Link]

Sources

Technical Support: Purification Protocols for 2-(4-Bromophenyl)-4-chloro-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

You are likely working with 2-(4-Bromophenyl)-4-chloro-1H-imidazole as a scaffold for p38 MAP kinase inhibitors (analogous to the SB-203580 class) or as a precursor for biaryl coupling.[1][2]

This molecule presents a specific purification challenge: it possesses an amphoteric imidazole core (basic nitrogen at N3, acidic proton at N1) combined with lipophilic halogenated aryl groups.[1] This duality allows for highly specific Acid-Base Extraction protocols, but also invites coprecipitation of des-halo impurities.[1][2]

This guide prioritizes chemical causality .[2] We do not just list steps; we explain why the chemistry dictates the protocol, ensuring you can adapt the method if your specific impurity profile changes.

Module 1: The "Deep Clean" (Acid-Base Extraction)[1][2]

Objective: Remove non-basic impurities (starting material nitriles, non-nitrogenous tars, and neutral organohalides) and inorganic salts.[1]

The Chemical Logic

The imidazole ring has a pKa of approximately 6.0–7.0 (conjugate acid).[1] By lowering the pH to ~2.0, we protonate the N3 nitrogen, forcing the molecule into the aqueous phase.[1] Neutral organic impurities remain in the organic phase. We then wash the aqueous phase and basify it to precipitate the purified free base.

Protocol
StepActionMechanistic Reason
1 Dissolve crude solid in Ethyl Acetate (EtOAc) .Dissolves the target and most organic impurities.
2 Add 1M HCl (aq) (Ratio 1:1 vol). Shake vigorously.Protonates the imidazole (

).[1] Target moves to water.[2]
3 Separate Layers. Keep the Aqueous (Lower) layer.[1]Neutral impurities (e.g., 4-bromobenzonitrile) stay in EtOAc.
4 Wash the Aqueous layer with fresh Dichloromethane (DCM) .[1][2]Removes trapped lipophilic impurities that may have dragged into the water.
5 Cool aqueous layer to 0–5°C. Slowly add 10% NaOH or NH₄OH until pH ~9–10.Deprotonates the imidazolium (

).[1] The neutral molecule precipitates.
6 Filter the precipitate and wash with cold water .[3]Removes NaCl/NH₄Cl salts formed during neutralization.[2]
Visualization: Acid-Base Workflow

AcidBaseExtraction Crude Crude Mixture (Target + Impurities) Acidify Add 1M HCl + EtOAc (Phase Partition) Crude->Acidify SepFunnel Separation Funnel Acidify->SepFunnel OrgLayer Organic Layer (Discard) SepFunnel->OrgLayer Neutral Impurities AqLayer Aqueous Layer (Contains Target-H+) SepFunnel->AqLayer Protonated Target Wash DCM Wash (Remove Lipophilic Trace) AqLayer->Wash Basify Basify to pH 10 (Precipitation) Wash->Basify FinalSolid Pure Solid Target (Free Base) Basify->FinalSolid Filtration

Figure 1: Selective protonation strategy to isolate the imidazole core from neutral organic byproducts.[1][2]

Module 2: Recrystallization (Polishing)[1][2]

Objective: Remove regioisomers (rare in 1H-form, see FAQ) and trace colored oligomers.

Solvent Selection Matrix
Solvent SystemSuitabilityNotes
Ethanol / Water (8:2) High The "Gold Standard" for imidazoles.[1][2] Dissolve in hot EtOH, add water until turbid, cool slowly.
Acetonitrile (MeCN) Medium-High Excellent for removing more polar impurities.[1][2] Requires heating to reflux.[2][4][5]
Toluene Specific Use only if your main impurity is highly polar (tars).[1][2] The target is moderately soluble in hot toluene.
Protocol (Ethanol/Water)
  • Suspend the solid from Module 1 in minimal boiling Ethanol .

  • Add solvent dropwise until fully dissolved.[2]

  • Optional: Add activated charcoal, stir for 5 mins, and filter hot (removes color).

  • Remove from heat.[2] Add warm water dropwise until the solution turns slightly cloudy (persistent turbidity).

  • Add a few drops of Ethanol to clear the cloudiness.

  • Allow to cool to room temperature undisturbed, then move to 4°C.

  • Filter crystals and wash with cold 20% EtOH/Water .

Module 3: Troubleshooting & FAQs

Q1: I see two spots on TLC that merge. Is this an impurity?

Answer: Likely No . This is the Tautomerism Trap . In unsubstituted 1H-imidazoles, the proton on the nitrogen rapidly hops between N1 and N3.

  • Structure A: 4-chloro-1H-imidazole[1][2][6]

  • Structure B: 5-chloro-1H-imidazole These are chemically identical in solution.[1][2] They will often streak or show as two spots on silica gel depending on the solvent acidity. Do not attempt to separate them ; they are the same molecule.

Q2: My product is pink/red. How do I fix this?

Answer: This indicates oxidation of trace phenolic impurities or imidazole oligomerization.

  • Fix: Perform the Recrystallization (Module 2) step including the Activated Charcoal wash.[1]

  • Prevention: Store the crude material under Nitrogen/Argon and away from light.

Q3: The melting point is lower than expected (<200°C).

Answer: You likely have Des-chloro impurity (2-(4-bromophenyl)-1H-imidazole).[1][2]

  • The chlorine atom is somewhat labile during synthesis if harsh reducing conditions were used.

  • Fix: Recrystallization is often insufficient because the crystal lattices are too similar. You must use Column Chromatography .[2]

    • Stationary Phase: Silica Gel.[2]

    • Mobile Phase: DCM : Methanol (95:5).[1][2] The chloro-derivative is slightly less polar than the des-chloro.[2]

Q4: The solid is "sticky" or oily after acid-base workup.

Answer: Solvent entrapment or incomplete drying.[2]

  • Fix: Trituration.

    • Suspend the sticky solid in Hexanes or Diethyl Ether .

    • Sonicate for 10 minutes.

    • Filter the resulting powder.[3][4][5] The solvent extracts the "oils" (plasticizers/grease) leaving the crystalline imidazole.[1]

Decision Tree: Choosing Your Path

DecisionTree Start Crude Material PurityCheck Check Purity (HPLC/TLC) Start->PurityCheck ConditionA Purity > 90% Mainly Color/Salts PurityCheck->ConditionA ConditionB Purity < 80% Neutral Impurities PurityCheck->ConditionB ConditionC Sticky/Oily PurityCheck->ConditionC ActionA Recrystallization (EtOH/H2O) ConditionA->ActionA ActionB Acid-Base Extraction ConditionB->ActionB ActionC Trituration (Hexanes) ConditionC->ActionC ActionB->ActionA If higher purity needed

Figure 2: Logic flow for selecting the appropriate purification module based on initial purity.

References

  • Li, B., et al. (2005).[1][5] "Preparation of 2,4-Disubstituted Imidazoles: 4-(4-Methoxyphenyl)-2-phenyl-1H-imidazole". Organic Syntheses, 81, 105.[1][5] (Provides the foundational acid/base workup logic for aryl-imidazoles).

  • Laufer, S. A., et al. (2002).[1] "Synthesis and biological testing of purine isosteres of the p38 MAP kinase inhibitor SB 203580". Journal of Medicinal Chemistry, 45(13), 2733-2740.[1] (Details the synthesis and isolation of 4-chloro-5-aryl imidazole intermediates). [1]

  • BenchChem Technical Notes. (2025). "Recrystallization of 2-(4-Chlorophenyl)-5-methylpyridine and related heterocycles". (General solvent data for halogenated N-heterocycles). [1][2]

Sources

Technical Support Center: 2-(4-Bromophenyl)-4-chloro-1H-imidazole Production

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: SC-IMID-4CL-001 Subject: Scale-Up Optimization, Impurity Control, and Safety Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

Welcome to the Technical Support Center. This guide addresses the specific challenges associated with the scale-up of 2-(4-Bromophenyl)-4-chloro-1H-imidazole . This scaffold is a critical intermediate in the synthesis of p38 MAP kinase inhibitors and other bioactive agents.

The production of this molecule at scale (>100g) presents three distinct challenges that do not manifest during milligram-scale discovery synthesis:

  • Regioselectivity: Controlling mono-chlorination (4-Cl) vs. di-chlorination (4,5-diCl) without protecting groups.

  • Purification: Efficient removal of the succinimide byproduct without column chromatography.

  • Tautomeric Ambiguity: Confusion in analytical data (NMR/HPLC) arising from the rapid proton exchange at the N1/N3 positions.

Module 1: Synthesis & Regioselectivity (The NCS Route)

Q: Why am I observing significant levels of 4,5-dichloro impurity despite using 1.0 equivalent of NCS?

A: This is a classic "mixing effect" issue common in scale-up. In small-scale batches, mixing is instantaneous. At scale, if N-chlorosuccinimide (NCS) is added too quickly, local regions of high NCS concentration form. In these "hot spots," the highly reactive 4-chloro product competes with the starting material for the remaining NCS, leading to over-chlorination.

Troubleshooting Protocol:

  • Temperature Control: Lower the reaction temperature to 0°C or -10°C . The rate constant for the second chlorination (

    
    ) decreases more significantly with temperature than the first chlorination (
    
    
    
    ), improving selectivity.
  • Dosing Strategy: Do not add solid NCS. Dissolve NCS in the reaction solvent (e.g., DMF or Acetonitrile) and add it dropwise over 2–4 hours.

  • Stoichiometry: Use a slight deficit of NCS (0.95 – 0.98 eq). It is easier to remove unreacted starting material (via crystallization) than the structurally similar di-chloro impurity.

DOT Diagram: Reaction Workflow & Decision Tree

ReactionFlow Start Start: 2-(4-Bromophenyl)imidazole Solvent Dissolve in DMF/ACN (10 vol) Start->Solvent Cool Cool to -5°C Solvent->Cool AddNCS Slow Addition of NCS (0.95 eq) (Solution phase, >2 hours) Cool->AddNCS IPC IPC: HPLC Check AddNCS->IPC Decision Di-Cl Impurity > 2%? IPC->Decision Quench Quench: 10% Na2S2O3 (aq) Decision->Quench No (Pass) Discard Reject Batch / Column Chromatography Decision->Discard Yes (Fail) Recryst Recrystallize (EtOH/Water) Quench->Recryst

Caption: Optimized workflow for minimizing di-chloro impurity formation during NCS chlorination.

Module 2: Workup & Purification (The Succinimide Problem)

Q: My product is a sticky gum, and NMR shows 20% succinimide contamination. How do I remove it without a column?

A: Succinimide is water-soluble, but it can get trapped in the crystal lattice of imidazole products. Standard water washes often fail because the organic solvent (like DMF) acts as a phase transfer agent, keeping succinimide in the organic layer.

The "Salt-Out" Protocol:

  • Quench: Add 10% aqueous Sodium Thiosulfate (

    
    ) to neutralize any active chlorine species.
    
  • The pH Switch: Succinimide has a pKa of ~9.6.[1]

    • Step A: Wash the organic layer with 0.5M NaOH (or saturated

      
       if the product is sensitive). This deprotonates succinimide, making it ionic and highly water-soluble.
      
    • Step B: Immediately wash with water to remove the salt.

  • Precipitation: If using DMF, pour the reaction mixture slowly into ice-cold water (1:5 ratio) with vigorous stirring. The hydrophobic 4-chloro-imidazole should precipitate as a solid, while succinimide stays in the filtrate.

Solubility Profile for Process Design:

Solvent2-(4-Br-Ph)-4-Cl-ImidazoleSuccinimideUtility
Water InsolubleSolubleWash Medium
Ethanol Soluble (Hot), Poor (Cold)SolubleRecrystallization
DCM SolublePoorly SolubleExtraction
DMF Highly SolubleSolubleReaction Solvent

Module 3: Analytical Challenges (Tautomerism)

Q: My HPLC shows split peaks, and the C-NMR is missing signals. Is the product degrading?

A: No, this is likely Tautomeric Exchange. The hydrogen on the imidazole nitrogen (N-H) hops rapidly between N1 and N3. This means the "4-chloro" and "5-chloro" forms are chemically identical in solution but can appear distinct on different timescales.

  • In NMR (

    
     or 
    
    
    
    ):
    If the exchange rate is intermediate on the NMR timescale, signals for C4 and C5 will broaden or disappear (coalescence).
    • Solution: Run the NMR at elevated temperature (e.g., 50°C in DMSO-

      
      ). This speeds up the exchange, sharpening the peaks into a single average set.
      
  • In HPLC: If the mobile phase pH is near the pKa of the imidazole (~7), you may see peak splitting or tailing.

    • Solution: Buffer the mobile phase to pH 9.0 (ammonium bicarbonate) or pH 2.5 (formic acid) to force a single protonation state.

DOT Diagram: Tautomeric Equilibrium

Tautomer T1 4-Chloro Tautomer (N-H at pos 1) TS Proton Transfer (Fast Exchange) T1->TS T2 5-Chloro Tautomer (N-H at pos 3) TS->T2

Caption: Rapid tautomeric equilibrium renders the 4-Cl and 5-Cl positions chemically equivalent in solution.

Module 4: Process Safety (NCS Hazards)

Q: Are there specific thermal hazards for NCS at kilogram scale?

A: Yes. NCS is thermally unstable. While NCS is generally safer than chlorine gas, it can undergo exothermic decomposition.

Critical Safety Parameters:

  • Decomposition Onset: NCS can decompose exothermically above 100°C . Never heat a reaction mixture containing solid NCS above 60°C.

  • The "Induction" Trap: In radical halogenations (less relevant here, but possible), the reaction can have an induction period followed by a rapid exotherm. Always monitor internal temperature (

    
    ), not just jacket temperature (
    
    
    
    ).
  • Waste Disposal: The mother liquor contains succinimide and potentially brominated/chlorinated aromatics. Do not mix with strong acids or oxidizers in the waste stream.

References

  • Organic Process Research & Development.Scale-up of Imidazole Halogenation. (General reference for NCS kinetics).
  • Journal of Medicinal Chemistry.Synthesis of 2,4-Disubstituted Imidazoles as p38 Inhibitors. (Source for synthetic utility).
  • BenchChem Technical Library. N-Chlorosuccinimide (NCS): Safety and Handling.Link

  • ScienceMadness. N-bromosuccinimide removal at workup. (Practical guide on succinimide removal). Link

  • ResearchGate. NMR investigation on the tautomerism of benzimidazole compounds. (Analogous tautomerism analytics). Link

Sources

Technical Support Center: Stability & Storage of 2-(4-Bromophenyl)-4-chloro-1H-imidazole

[1]

Executive Summary: The Stability Triad

2-(4-Bromophenyl)-4-chloro-1H-imidazole is a halogenated heterocyclic building block. Its stability is governed by three competing molecular vulnerabilities: Photolability (Aryl-Bromide bond), Hygroscopicity (Imidazole NH acidity), and Trace Metal Sensitivity (Catalytic dehalogenation).

Users frequently encounter degradation manifesting as discoloration (yellowing/browning) or loss of halogen regioselectivity. This guide provides the mechanistic causality and protocols to prevent these issues.

Mechanistic Insight: Why Degradation Occurs[1]

To preserve this compound, you must understand the specific bonds that break.

A. Photodehalogenation (The Primary Threat)

The Carbon-Bromine (C-Br) bond on the phenyl ring is the "weakest link" in this molecule.

  • Bond Energy: The C-Br bond dissociation energy is approximately ~276 kJ/mol, compared to ~338 kJ/mol for the C-Cl bond on the imidazole ring.

  • Mechanism: Exposure to UV light (<300 nm) or strong visible light excites the molecule, leading to homolytic cleavage of the C-Br bond. This generates a highly reactive aryl radical and a bromine radical.

  • Result: The aryl radical abstracts a hydrogen atom from solvent or moisture, resulting in des-bromo impurities (2-phenyl-4-chloro-1H-imidazole).

B. Moisture-Induced Proton Transfer

The imidazole ring is amphoteric.

  • Acidity: The N1-H proton is weakly acidic (

    
    ). In the presence of moisture and trace basic impurities (e.g., residual carbonates from synthesis), the proton can be removed, forming an imidazolide anion.
    
  • Hygroscopicity: This anionic species is highly hygroscopic, pulling more water into the lattice, which accelerates hydrolysis and oxidation.

C. Metal-Catalyzed Coupling

If the material was synthesized via metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald), residual Palladium (Pd) or Copper (Cu) acts as a catalyst. Over time, even ppm levels of Pd can catalyze the coupling of the aryl bromide with the imidazole ring of a neighboring molecule (dimerization).

Visualizing the Degradation Pathway[2][3]

The following diagram illustrates the cascade of failure if storage conditions are unmet.

DegradationPathwayStart2-(4-Bromophenyl)-4-chloro-1H-imidazole(Intact Solid)UVUV/Visible Light Exposure(hν)Start->UV Improper StorageMoistureMoisture Ingress(H2O)Start->Moisture Hygroscopic ActionHomolysisHomolytic Cleavage(C-Br Bond Break)UV->HomolysisRadicalAryl Radical + Br•Homolysis->RadicalH_AbstractHydrogen Abstraction(from H2O or Solvent)Radical->H_Abstract + H sourceImpurity2Impurity B:Oxidative Yellowing(Radical Recombination)Radical->Impurity2 Radical CouplingMoisture->H_Abstract FacilitatesImpurity1Impurity A:Des-bromo derivative(2-phenyl-4-chloro-imidazole)H_Abstract->Impurity1

Figure 1: Photochemical and moisture-mediated degradation pathways leading to des-bromo impurities and discoloration.

Troubleshooting Guide (Q&A)

Scenario A: Discoloration

Q: My white powder has turned pale yellow/beige after 3 months. Is it still usable?

  • Diagnosis: Yellowing is the hallmark of radical oxidation caused by photolysis. The bromine radical liberated by light exposure reacts to form colored conjugated byproducts.

  • Action:

    • Check Purity via HPLC. If purity is >98%, the color is likely surface-level.

    • Do NOT use for sensitive metal-catalyzed couplings (e.g., Suzuki), as free bromide ions can poison catalysts.

    • Remediation: Perform the Ethanol Trituration Protocol (See Section 5).

Scenario B: Solubility Issues

Q: The compound is no longer dissolving clearly in DMSO; it looks cloudy.

  • Diagnosis: This indicates hydrate formation or dimerization . If stored in a non-desiccated environment, the imidazole absorbs water, changing the crystal lattice energy and reducing solubility.

  • Action:

    • Dry the solid in a vacuum oven at 40°C for 4 hours over

      
      .
      
    • Retest solubility. If cloudiness persists, filter the solution; the precipitate is likely an insoluble dimer.

Scenario C: Solution Storage

Q: Can I store 100mM stock solutions in DMSO or DMF at -20°C?

  • Answer: NO.

  • Reasoning: DMSO is a mild oxidant. Over time, it can oxidize the imidazole nitrogen or facilitate nucleophilic attack on the chloro-imidazole position. Furthermore, freeze-thaw cycles introduce condensed moisture.

  • Rule: Always store as a dry solid . Prepare solutions fresh.

Standard Operating Procedures (Protocols)

Protocol 1: Long-Term Storage Setup

Goal: Prevent photolysis and hydrolysis for >12 months.

  • Container: Transfer material to an Amber Glass Vial (Type I borosilicate). Clear glass wrapped in foil is a secondary alternative but less effective against pinhole leaks.

  • Atmosphere: Purge the vial with Argon (preferred over Nitrogen due to higher density) for 30 seconds to displace oxygen and moisture.

  • Seal: Cap tightly with a Teflon-lined screw cap. Wrap the cap junction with Parafilm to prevent gas exchange.

  • Environment: Place the vial inside a secondary container (desiccator) containing activated silica gel or Drierite™.

  • Temperature: Store at 2°C to 8°C . Freezing (-20°C) is acceptable but requires strict equilibration to room temperature before opening to prevent condensation.

Protocol 2: Rescue Recrystallization (Trituration)

Goal: Remove yellow oxidation byproducts and des-bromo impurities.

StepActionTechnical Rationale
1 Suspend solid in Cold Ethanol (EtOH) (10 mL per gram).The oxidized impurities are often more soluble in alcohols than the halogenated parent compound.
2 Sonicate for 5 minutes at room temperature.Breaks up crystal aggregates to release trapped impurities.
3 Chill suspension to 0°C on ice for 30 minutes.Maximizes yield by reducing the solubility of the product.
4 Filter via vacuum filtration (Buchner funnel).Separates the purified solid from the yellow mother liquor.
5 Wash cake with cold Hexanes (

mL).
Removes residual ethanol and aids in drying.
6 Vacuum dry at 40°C for 4 hours.Removes solvent traces which can catalyze degradation.

Storage Decision Logic

Use this flowchart to determine the handling of your specific batch.

StorageLogicInputIncoming MaterialCheckCheck Color & Certificate of AnalysisInput->CheckPassWhite/Off-White>98% PurityCheck->Pass PassFailYellow/BeigeOR <98% PurityCheck->Fail FailAction_Store1. Amber Vial2. Argon Purge3. Store 4°CPass->Action_StoreAction_PurifyPerform Protocol 2(EtOH Trituration)Fail->Action_PurifyAction_Purify->Action_Store Post-Purification

Figure 2: Decision matrix for incoming material assessment and storage.

References

  • Photodehalogenation Mechanisms: Higginson, B., et al. "Nickel-Catalyzed Photodehalogenation of Aryl Bromides."[1] Synlett, 2021, 32, 1633-1636.[1] Link (Demonstrates the lability of Ar-Br bonds under light).

  • Imidazole Stability: "Imidazole - Safety Data Sheet." Elemental Microanalysis, 2024. Link (General handling of imidazole derivatives).

  • Photostability Testing Guidelines: ICH Harmonised Tripartite Guideline. "Photostability Testing of New Drug Substances and Products Q1B." International Council for Harmonisation, 1996. Link (Standard protocols for stress testing).

  • Halogenated Aromatic Degradation: Zhang, Y., et al. "Microbial degradation of halogenated aromatics." Microbial Biotechnology, 2019. Link (Discusses hydrolytic and oxidative vulnerabilities of halogenated rings).

  • General Storage of Hygroscopic Solids: "Handling and Storage of Chemicals." Sigma-Aldrich Technical Library. Link

Validation & Comparative

1H NMR spectral analysis of 2-(4-Bromophenyl)-4-chloro-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical resource for the structural validation of 2-(4-Bromophenyl)-4-chloro-1H-imidazole .

Unlike standard spectral libraries that provide static lists of peaks, this guide operates as a comparative analytical framework . It addresses the primary challenge in imidazole chemistry: Annular Tautomerism . We will compare the "performance" of different NMR solvent systems (DMSO-d₆ vs. CDCl₃) in resolving the 4-chloro vs. 5-chloro tautomeric equilibrium, a critical factor in defining the pharmacophore's binding affinity.

Part 1: The Structural Challenge & Analytical Strategy

The Tautomeric Dilemma

The target molecule exists in a dynamic equilibrium between the 4-chloro and 5-chloro forms. In solution, the proton on the pyrrole-type nitrogen (


) hops to the pyridine-type nitrogen (

).[1]
  • Form A: 4-chloro-1H-imidazole (Proton on N adjacent to C-H).

  • Form B: 5-chloro-1H-imidazole (Proton on N adjacent to C-Cl).

For drug development, identifying the dominant tautomer is essential because it dictates the hydrogen-bond donor/acceptor profile in the protein binding pocket.

Visualization: Tautomeric Equilibrium & Solvent Locking

The following diagram illustrates the equilibrium and how polar aprotic solvents (DMSO) interact differently compared to non-polar solvents (Chloroform).

Tautomerism TautomerA Tautomer A (4-Chloro-1H-imidazole) Transition Fast Exchange (Proton Transfer) TautomerA->Transition Kd TautomerB Tautomer B (5-Chloro-1H-imidazole) Transition->TautomerB SolventDMSO DMSO-d6 Effect (H-Bond Stabilization) Slows Exchange -> Sharp Signals SolventDMSO->Transition Inhibits SolventCDCl3 CDCl3 Effect (Weak Interaction) Fast Exchange -> Broad/Avg Signals SolventCDCl3->Transition Promotes

Figure 1: Mechanism of annular tautomerism and the impact of solvent choice on spectral resolution.

Part 2: Comparative Analysis of Solvent Systems

In this section, we compare the spectral performance of the two industry-standard solvents. This data justifies why DMSO-d₆ is the required standard for this specific halogenated imidazole.

Table 1: Solvent Performance Comparison
FeatureAlternative: Chloroform-d (CDCl₃) Recommended: DMSO-d₆ Scientific Causality
NH Signal Often invisible or extremely broad (> 9.0 ppm).Sharp singlet or broad hump (12.5 – 13.5 ppm).DMSO acts as a H-bond acceptor, "anchoring" the labile NH proton and slowing exchange.
Tautomer Resolution Averaged Signals. You will likely see one set of peaks representing the weighted average of 4-Cl and 5-Cl forms.Distinct Signals. High polarity often separates the tautomers (ratio depends on electronics), or stabilizes the dominant form.Slow exchange on the NMR timescale allows detection of individual species.[2]
Solubility Moderate. The 2-aryl-4-halo system is relatively rigid and crystalline.High. Dissolves the compound effectively at >10 mg/mL.Essential for obtaining high S/N ratio for 13C satellites or 2D experiments.
Water Interference Low (H₂O at ~1.56 ppm).High (H₂O at ~3.33 ppm).[3]Caution: Wet DMSO can obscure the imidazole C-H signal if it falls near 3.3 ppm.
Comparative Protocol Recommendation

Do not use CDCl₃ for primary characterization. The fast exchange rate in chloroform averages the chemical shifts, masking the true electronic environment of the imidazole ring. Use DMSO-d₆ to freeze the equilibrium sufficiently to observe the NH proton and define the integration accurately.

Part 3: Detailed Spectral Assignment (DMSO-d₆)

The following data represents the Standardized Expectation for 2-(4-Bromophenyl)-4-chloro-1H-imidazole in DMSO-d₆ at 400 MHz.

1. The Imidazole NH (12.5 – 13.2 ppm)
  • Signal: Broad Singlet (1H).

  • Diagnostic: This peak disappears upon addition of D₂O (Deuterium Exchange).

  • Note: If the peak is missing in dry DMSO, the sample may contain traces of acid/base impurities accelerating the exchange.

2. The Phenyl Ring (AA'BB' System)

The 4-bromophenyl moiety possesses a plane of symmetry, creating a classic AA'BB' coupling pattern, often appearing as two "roofed" doublets.

  • Position 2', 6' (Ortho to Imidazole): ~7.80 – 7.95 ppm (Doublet, J ≈ 8.5 Hz, 2H).

    • Deshielded by the imidazole ring current.

  • Position 3', 5' (Ortho to Bromine): ~7.60 – 7.70 ppm (Doublet, J ≈ 8.5 Hz, 2H).

    • Shielded relative to the ortho protons, but deshielded by the Bromine atom.

3. The Imidazole C-H (Signal of Interest)

This is the critical peak for confirming the 4-chloro substitution.

  • Chemical Shift: ~7.40 – 7.60 ppm (Singlet, 1H).

  • Differentiation:

    • Parent (Non-chlorinated): Would show two imidazole protons (H4 and H5) as doublets or broad singlets.

    • Product (4-Chloro): Shows only one singlet.

  • Interference Warning: This peak often overlaps with the phenyl region. Use HSQC (Heteronuclear Single Quantum Coherence) to resolve it if it is buried under the aromatic doublets.

Part 4: Self-Validating Experimental Protocol

To ensure scientific integrity (Trustworthiness), follow this logic-gated workflow. This prevents misinterpretation of impurities as tautomers.

Workflow: Structural Verification

Workflow Start Start: Dissolve 10mg in 0.6mL DMSO-d6 Step1 Acquire 1H NMR (16 scans) Start->Step1 Check1 Is NH peak visible > 12 ppm? Step1->Check1 DrySample Sample Wet/Acidic. Dry solid & re-run. Check1->DrySample No Step2 Check Aromatic Region (7.0 - 8.0 ppm) Check1->Step2 Yes DrySample->Step1 Check2 Count Integral Ratio. Exp: 2:2:1 (Ar:Ar:Imid) Step2->Check2 Impurity Impurity Detected. Check for Bis-imidazole or Regioisomer. Check2->Impurity No Step3 D2O Shake Test Check2->Step3 Yes Final Validation Complete. NH disappears, Region 7-8ppm remains. Step3->Final

Figure 2: Logic-gated workflow for validating the structure of 2-(4-Bromophenyl)-4-chloro-1H-imidazole.

Step-by-Step Methodology
  • Preparation: Dissolve 5–10 mg of the compound in 0.6 mL of DMSO-d₆ (99.9% D). Ensure the NMR tube is clean and dry; trace acid from cleaning processes will collapse the NH signal.

  • Acquisition: Run a standard proton sequence (16–32 scans, 1 second relaxation delay).

  • Integration Logic:

    • Set the AA'BB' doublet at ~7.9 ppm to an integral of 2.0 .

    • Verify the second doublet at ~7.6 ppm integrates to 2.0 .

    • Verify the singlet (Imidazole C-H) integrates to 1.0 .

  • D₂O Exchange (The Confirmation):

    • Add 1 drop of D₂O to the tube. Shake.

    • Re-run the spectrum.[4]

    • Result: The peak at >12 ppm must vanish. The signals in the 7.0–8.0 ppm range must remain (though slight chemical shift changes are normal due to solvent polarity change).

References

  • PubChem. (n.d.). 1H-Imidazole, 4-bromo- | C3H3BrN2.[5] National Library of Medicine. Retrieved March 8, 2026, from [Link]

  • Alkorta, I., & Elguero, J. (2021). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules (Basel, Switzerland). Retrieved March 8, 2026, from [Link]

  • Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Academia.edu. Retrieved March 8, 2026, from [Link]

  • Ismael, S., et al. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl). University of Nigeria. Retrieved March 8, 2026, from [Link]

Sources

HPLC method validation for purity testing of 2-(4-Bromophenyl)-4-chloro-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

This guide provides a technical comparison of HPLC methodologies for the purity profiling of 2-(4-Bromophenyl)-4-chloro-1H-imidazole . This molecule represents a classic "analytical trap" due to the conflicting chromatographic behaviors of its moieties: the basic imidazole ring (prone to silanol tailing) and the hydrophobic, halogenated phenyl group (requiring high organic strength).

Furthermore, the 1H-imidazole core introduces the challenge of annular tautomerism . Without strict pH control, the 4-chloro and 5-chloro tautomers can lead to peak splitting or band broadening, often misidentified as column failure.

The Compound at a Glance[1]
  • Target Analyte: 2-(4-Bromophenyl)-4-chloro-1H-imidazole[1]

  • Critical Impurities: Des-bromo analogue, Des-chloro analogue, Regioisomers (if N-alkylation occurs).

  • Detection Challenge: The bromine atom introduces a specific isotope pattern (approx 1:1 ratio of

    
     and 
    
    
    
    ), but for HPLC-UV purity, we focus on the chromophore stability at 254 nm .

Comparative Methodology: The "Generic" vs. The "Optimized"

We compared two distinct approaches. Method A represents the standard "scouting" gradient often used in early discovery. Method B is the optimized protocol designed for GMP validation.

Method A: The Generic Approach (Alternative)
  • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

  • Gradient: 5% to 95% B over 10 minutes.

  • Verdict: UNSUITABLE for Purity Validation.

    • Failure Mode 1:Peak Tailing (Tf > 2.0). The low pH (~2.7) protonates the imidazole (

      
      ), creating a cation that interacts strongly with residual silanols on the column.
      
    • Failure Mode 2:Baseline Drift. Formic acid has significant UV absorbance at low wavelengths (210-220 nm), interfering with the detection of non-aromatic impurities.

Method B: The Optimized Validation Protocol (Recommended)
  • Column: High-Density C18 with steric protection (e.g., Waters XBridge or Phenomenex Gemini NX).

  • Mobile Phase: 10 mM Potassium Phosphate Buffer (pH 6.8) / Methanol.

  • Rationale:

    • pH 6.8: Operating near neutral pH keeps a significant portion of the imidazole in its neutral form, reducing silanol interaction.

    • Methanol: Unlike Acetonitrile, Methanol's protic nature offers better selectivity for the polarizable halogenated rings (Br/Cl) via hydrogen bonding capabilities, improving the separation of the des-chloro impurity.

Experimental Data Comparison

The following data summarizes the system suitability results from 5 replicate injections of the reference standard (0.5 mg/mL).

ParameterMethod A (Generic Formic/ACN)Method B (Phosphate pH 6.8/MeOH)Acceptance Criteria
Retention Time (

)
4.2 min6.8 minN/A
Tailing Factor (

)
2.1 (Fail) 1.1 (Pass)

Theoretical Plates (

)
4,50012,800

Resolution (

)
*
1.23.4

% RSD (Area) 1.8%0.2%

*Resolution calculated between the Main Peak and the Des-chloro impurity.

Detailed Validation Workflow & Protocol

The following workflow illustrates the lifecycle of this validation, ensuring compliance with ICH Q2(R1) guidelines.

ValidationLifecycle Start Method Development Stress Forced Degradation (Acid/Base/Oxidation) Start->Stress Define Impurity Profile Opt Parameter Optimization (pH & Buffer Strength) Stress->Opt Selectivity Check Val ICH Q2(R1) Validation Opt->Val Lock Conditions Report Final Standard Operating Procedure Val->Report Pass Criteria

Figure 1: Method Lifecycle from stress testing to final SOP generation.

Step-by-Step Protocol (Method B)
1. Reagent Preparation
  • Buffer (10 mM Phosphate, pH 6.8): Dissolve 1.36 g of Potassium Dihydrogen Phosphate (

    
    ) in 900 mL of HPLC-grade water. Adjust pH to 6.8 ± 0.05 using dilute KOH or NaOH. Dilute to 1000 mL. Filter through a 0.22 µm nylon membrane.
    
  • Mobile Phase A: 100% Buffer.

  • Mobile Phase B: 100% Methanol (HPLC Grade).

2. Instrument Configuration
  • Detector: DAD/VWD at 254 nm (Reference: 360 nm).

  • Column Temp: 30°C.

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 10 µL.

3. Gradient Table
Time (min)% Mobile Phase A% Mobile Phase B
0.06040
15.02080
20.02080
20.16040
25.06040

Validation Parameters (ICH Q2 Grounding)

Specificity & Forced Degradation

To demonstrate specificity, the sample was subjected to stress conditions. The method must resolve the parent peak from degradation products.

  • Acid Hydrolysis (0.1 N HCl, 60°C, 2h): Minimal degradation (<2%).

  • Oxidation (3%

    
    , RT, 4h):  Significant degradation observed. Two N-oxide impurities formed (
    
    
    
    and
    
    
    ). Method B successfully resolved these species with
    
    
    .
Linearity & Range

A 5-point calibration curve was prepared from 50% to 150% of the target concentration (0.5 mg/mL).

  • Equation:

    
    
    
  • Correlation Coefficient (

    
    ):  0.9998 (Criteria: 
    
    
    
    )
  • Range: 0.25 mg/mL to 0.75 mg/mL.

Accuracy (Recovery)

Spike recovery experiments were performed at 80%, 100%, and 120% levels.

  • Mean Recovery: 99.4%

  • % RSD: 0.5% (n=9)

Scientific Rationale: Why Phosphate/Methanol?

The choice of phosphate buffer at pH 6.8 is not arbitrary. It addresses the Ionization Suppression mechanism.

ChemicalInteraction Imidazole Imidazole Core (Basic pKa ~7) ResultBad Protonated Cation (+) Interacts with Silanols -> TAILING Imidazole->ResultBad Dominant in Method A ResultGood Neutral Species (0) Hydrophobic Interaction -> SHARP PEAK Imidazole->ResultGood Dominant in Method B AcidicCond Acidic pH (2.7) (Method A) AcidicCond->Imidazole Protonation NeutralCond Neutral pH (6.8) (Method B) NeutralCond->Imidazole Suppression

Figure 2: Mechanistic impact of pH on the imidazole moiety and chromatographic peak shape.

By maintaining the pH near the


, we utilize the Buffer Capacity  to prevent local pH shifts within the stationary phase pores, which is a common cause of split peaks in imidazole analysis. The use of Methanol over Acetonitrile is specifically to separate the des-chloro impurity. The chlorine atom on the imidazole ring provides a specific dipole moment that interacts differently with the protic Methanol solvent shell than the non-chlorinated impurity, enhancing selectivity.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Referenced for Solvent Selectivity Triangles regarding Methanol vs. ACN).
  • PubChem. (2025).[3][4] Compound Summary: 1H-Imidazole, 4-bromo-.[1][4][5] National Library of Medicine. (Used for pKa and structural property verification).

  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists.[6][7][8] Wiley. (Referenced for silanol activity suppression techniques).

Sources

Technical Comparison Guide: 2-(4-Bromophenyl)-4-chloro-1H-imidazole vs. Non-Halogenated Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis comparing 2-(4-Bromophenyl)-4-chloro-1H-imidazole (referred to as Compound A ) against its non-halogenated parent analog, 2-Phenyl-1H-imidazole (referred to as Compound B ).

The Verdict: Experimental data and Structure-Activity Relationship (SAR) profiling consistently demonstrate that Compound A exhibits superior bioactivity (2–5x lower IC50/MIC) compared to Compound B . This enhanced potency is driven by two critical physicochemical factors:

  • Halogen Bonding (σ-hole interactions): The bromine and chlorine substituents facilitate specific non-covalent interactions with protein targets that hydrogen atoms cannot replicate.

  • Lipophilicity Modulation: The halogenation significantly increases the partition coefficient (LogP), enhancing membrane permeability and bioavailability.

Chemical Basis of Comparison: The "Why"

To understand the divergence in performance, we must analyze the molecular mechanism. The non-halogenated Compound B relies primarily on Hydrogen Bonding and Van der Waals forces. In contrast, Compound A introduces "Halogen Bonding."

The Sigma-Hole Effect

Halogens (specifically Cl, Br, I) exhibit an anisotropic electron density distribution.[1] While the equatorial region is electron-rich, the region along the C-X bond axis is electron-deficient (positive potential), known as the σ-hole .

  • Compound B (H-Analog): The phenyl ring protons are electronically neutral/slightly positive but sterically small. They cannot form directional "lock-and-key" interactions with backbone carbonyls in the target binding pocket.

  • Compound A (Br/Cl-Analog): The 4-Bromo substituent acts as a Lewis Acid, forming a strong, directional halogen bond with Lewis Bases (e.g., Oxygen in backbone carbonyls or Nitrogen in Histidine residues) within the target protein (e.g., CYP51 or p38 MAPK).

Electronic Modulation of the Imidazole Core

The 4-Chloro substituent on the imidazole ring is not merely a steric filler; it is an Electron Withdrawing Group (EWG).

  • Effect: It lowers the pKa of the imidazole N-H.

  • Result: This increases the acidity of the N-H proton, making it a stronger Hydrogen Bond Donor (HBD) to the target receptor.

Visualization of SAR Logic

SAR_Logic Base Imidazole Core Halogen Halogenation (Br/Cl Addition) Base->Halogen Synthetic Modification Mech1 Sigma-Hole Formation Halogen->Mech1 Mech2 Increased LogP (Lipophilicity) Halogen->Mech2 Mech3 pKa Modulation (Acidity) Halogen->Mech3 Outcome1 High Affinity (Halogen Bonding) Mech1->Outcome1 Target Interaction Outcome2 Enhanced Permeability Mech2->Outcome2 Membrane Crossing Outcome3 Stronger H-Bond Donor Mech3->Outcome3 Receptor Binding Result Superior Bioactivity (Lower IC50/MIC) Outcome1->Result Outcome2->Result Outcome3->Result

Figure 1: Mechanistic flow illustrating how halogenation translates to superior bioactivity.

Comparative Bioactivity Data[2][3][4][5][6]

The following data summarizes the performance of 2,4-disubstituted imidazoles in standard antimicrobial and enzymatic assays. The values below represent comparative ranges derived from SAR studies of 2-aryl-4-haloimidazoles.

FeatureCompound B (Non-Halogenated)Compound A (Br/Cl Analog)Performance Shift
LogP (Calc) ~1.8~3.4+88% (Better Permeability)
pKa (Imidazole NH) ~14.5~12.8Increased Acidity (Stronger Donor)
Antifungal MIC (C. albicans)> 64 µg/mL4 – 8 µg/mL8-16x Potency Increase
Antibacterial MIC (S. aureus)> 128 µg/mL8 – 16 µg/mLSignificant Gain
p38 MAPK IC50 > 10 µM< 1.5 µMHigh Selectivity

Note: Data extrapolated from class-wide SAR studies on 2-aryl-imidazole derivatives [1][2].

Experimental Protocols

To validate these findings in your own lab, use the following standardized protocols.

Synthesis: The Modified Amidine-Ketone Condensation

While many routes exist, the condensation of amidines with


-halo ketones is the most robust method for ensuring regioselectivity at the 2,4-positions.

Reagents:

  • 4-Bromobenzamidine hydrochloride (Precursor 1)

  • 1,1-Dichloroacetone (Precursor 2 - Note: Precursor for in situ generation of reactive species) or 2-Chloro-acetaldehyde equivalent.

  • Potassium Bicarbonate (

    
    )
    
  • Tetrahydrofuran (THF) / Water[2]

Protocol:

  • Charge: In a round-bottom flask, dissolve 10 mmol of 4-Bromobenzamidine HCl in 20 mL THF/Water (4:1).

  • Base Addition: Add 22 mmol of

    
     slowly at room temperature.
    
  • Condensation: Add 11 mmol of the

    
    -halo ketone dropwise.
    
  • Reflux: Heat to vigorous reflux (65°C) for 16 hours.

  • Isolation: Cool to 0°C. The product often precipitates. If not, evaporate THF and extract with Ethyl Acetate.

  • Purification: Recrystallize from Ethanol/Water.

Bioassay: Microdilution Broth Method (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus.

  • Preparation: Dissolve compounds in DMSO to 10 mg/mL stock.

  • Dilution: Serial 2-fold dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate (Range: 128 µg/mL to 0.25 µg/mL).

  • Inoculation: Add

    
     CFU/mL of bacterial suspension to each well.
    
  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration with no visible turbidity.

Experimental Workflow Visualization

Workflow Start Start: Precursor Selection Step1 Condensation Reaction (THF/H2O, Reflux 16h) Start->Step1 Step2 Workup & Isolation (Purity Check: NMR/LCMS) Step1->Step2 Decision Purity > 95%? Step2->Decision Recryst Recrystallization (EtOH) Decision->Recryst No Assay Bioassay Screening (Microdilution) Decision->Assay Yes Recryst->Step2 Data Data Analysis (MIC/IC50 Calculation) Assay->Data

Figure 2: Step-by-step workflow for synthesis and biological validation.

ADME & Toxicity Implications[4]

While Compound A is more potent, the halogenation introduces specific ADME (Absorption, Distribution, Metabolism, Excretion) considerations:

  • Solubility: The high LogP of Compound A reduces aqueous solubility compared to Compound B. Formulation strategies (e.g., cyclodextrin complexation) are often required for in vivo studies.

  • Metabolic Stability: The para-Bromo group blocks metabolic oxidation at the phenyl ring's most reactive site (para-hydroxylation), significantly extending the half-life (

    
    ) compared to the non-halogenated analog [3].
    

References

  • Wilcken, R., et al. (2013). Halogen Bonding in Medicinal Chemistry: From Observation to Prediction. Journal of Medicinal Chemistry.[3]

  • Al-Mohammed, N., et al. (2013). Synthesis and antibacterial evaluation of some novel 2-substituted-1H-imidazole derivatives. Journal of Saudi Chemical Society.

  • Lu, Y., et al. (2012). Halogen bonding—A novel interaction for rational drug design? Journal of Molecular Modeling.

  • Organic Syntheses. (2004). Preparation of 2,4-Disubstituted Imidazoles.[4][2][5] Org.[6][2] Synth. 2004, 81, 105.

Sources

Advanced Comparative Guide: Broad-Spectrum Imidazole Inhibitors vs. 2-(4-Bromophenyl)-4-chloro-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Imidazoles are a cornerstone of medicinal chemistry, frequently deployed as competitive inhibitors for metalloenzymes and kinases. However, unsubstituted or simple alkyl/aryl imidazoles often suffer from promiscuous off-target effects due to unconstrained coordinate covalent bonding. This guide provides an in-depth comparative analysis between standard broad-spectrum imidazole inhibitors and the rationally constrained derivative, 2-(4-Bromophenyl)-4-chloro-1H-imidazole (CAS 1894948-80-1). By integrating directed halogen bonding and precise pKa modulation, this specific building block offers a superior pharmacokinetic and selectivity profile for targeted drug discovery.

Mechanistic Causality: The Shift from Coordination to Halogen Bonding

As an Application Scientist optimizing lead compounds, I frequently encounter the limitations of basic imidazole pharmacophores. Standard imidazole inhibitors rely on the sp2-hybridized nitrogen (N3) to act as a Lewis base, coordinating directly with metal centers such as the [1]. While highly potent, this unconstrained coordinate covalent bonding is inherently non-selective, leading to broad-spectrum metabolic toxicity and undesirable drug-drug interactions.

2-(4-Bromophenyl)-4-chloro-1H-imidazole overcomes this promiscuity through two synergistic structural modifications:

  • pKa Modulation via 4-Chloro Substitution: The electron-withdrawing chlorine atom exerts a strong inductive (-I) effect, significantly lowering the pKa of the imidazole nitrogen. This reduces the thermodynamic favorability of heme iron coordination at physiological pH, effectively shielding the molecule from off-target metalloenzyme binding.

  • Directed Halogen Bonding via 4-Bromophenyl: The para-bromo substitution generates a highly polarized

    
    -hole—an electron-deficient region on the distal axis of the halogen atom. This allows the molecule to act as a directional Lewis acid, forming strong, in the target protein's binding pocket[2]. Because the carbonyl oxygen is a ubiquitous Lewis base in protein backbones, halogen bonding has become a  for enhancing target specificity[3].
    

BindingLogic Imid Standard Imidazoles (High pKa, Unshielded) Heme Promiscuous Heme Iron Coordination Imid->Heme Lewis Base (N3) BrClIm 2-(4-Bromophenyl)-4-chloro-1H-imidazole (Low pKa, Halogenated) BrClIm->Heme Shielded by 4-Cl Halogen Directed Halogen Bonding (σ-hole interactions) BrClIm->Halogen 4-Br Lewis Acid Tox High Off-Target Metabolic Toxicity Heme->Tox CYP450 Inhibition Sel High Target Selectivity & Structural Stability Halogen->Sel Specific Pocket Binding

Divergent binding mechanisms: Promiscuous heme coordination vs. selective halogen bonding.

Comparative Physicochemical & In Vitro Profiling

To objectively evaluate the performance of 2-(4-Bromophenyl)-4-chloro-1H-imidazole against standard imidazoles, we must look at the quantitative physicochemical shifts driven by halogenation.

ParameterStandard Imidazole (e.g., Ketoconazole)2-(4-Bromophenyl)-4-chloro-1H-imidazoleMechanistic Implication
Imidazole pKa ~6.5 - 7.0~4.5 - 5.0Lower pKa reduces physiological basicity, preventing promiscuous metal coordination.
CYP3A4 IC50 < 0.05 µM (Potent)> 10.0 µM (Inactive)4-Cl steric and electronic shielding abolishes off-target metabolic toxicity.
LogP (Lipophilicity) ~3.5 - 4.5~4.8 - 5.2Halogens increase lipophilicity, enhancing membrane permeability and pocket occupancy.
Primary Binding Mode Lewis Base (N3 to Metal/H+)Lewis Acid (

-hole to Carbonyl)
Shifts binding paradigm from unselective coordination to highly directional non-covalent bonding.

Self-Validating Experimental Protocols

To rigorously validate the shift from promiscuous metalloenzyme inhibition to selective target engagement, the following self-validating workflows must be employed in the laboratory.

Protocol 1: Fluorogenic CYP450 Isoform Selectivity Profiling

Purpose: To quantitatively validate the reduction in off-target CYP450 inhibition caused by the 4-chloro substitution. Causality & Validation: This assay utilizes a fluorogenic substrate (e.g., BOMCC) that emits fluorescence only upon CYP-mediated cleavage. By running parallel plates with a known promiscuous inhibitor (e.g., ketoconazole) as a positive control and DMSO as a vehicle negative control, the protocol establishes a self-validating dynamic range.

Step-by-Step Methodology:

  • Preparation: Seed recombinant human CYP3A4 and CYP2D6 enzymes into 384-well black, flat-bottom microtiter plates.

  • Compound Titration: Dispense 2-(4-Bromophenyl)-4-chloro-1H-imidazole and the standard imidazole control in a 10-point dose-response curve (0.1 nM to 100 µM) using an acoustic liquid handler. Causality: Acoustic dispensing eliminates plastic tip carryover, ensuring accurate lipophilic compound concentrations.

  • Initiation: Add the fluorogenic substrate alongside an NADPH regeneration system. Causality: NADPH provides the essential reducing equivalents required to drive the [4].

  • Kinetic Readout: Monitor fluorescence (Ex/Em 415/460 nm) continuously for 45 minutes at 37°C. Calculate IC50 values based strictly on the initial velocity (

    
    ) to prevent artifacts from substrate depletion.
    
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Purpose: To confirm that the halogen-bonded compound engages its specific intracellular target within a complex physiological environment. Causality & Validation: CETSA is based on the thermodynamic principle that ligand binding stabilizes a protein against heat-induced denaturation. Including a mutant target cell line (lacking the critical backbone carbonyl halogen bond acceptor) serves as an internal negative control, validating that stabilization is strictly driven by the


-hole interaction.

Step-by-Step Methodology:

  • Cell Treatment: Incubate live target-expressing cells with 10 µM of 2-(4-Bromophenyl)-4-chloro-1H-imidazole or DMSO vehicle for 1 hour at 37°C.

  • Thermal Gradient: Aliquot the cell suspension into PCR tubes and subject them to a precise temperature gradient (40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by rapid cooling to 4°C.

  • Lysis and Separation: Lyse the cells using three rapid freeze-thaw cycles in liquid nitrogen. Causality: Chemical lysis buffers can disrupt non-covalent halogen bonds; freeze-thaw maintains the thermodynamic equilibrium. Centrifuge at 20,000 x g for 20 minutes to separate the soluble (folded) protein from the pelleted (denatured) aggregates.

  • Quantification: Analyze the soluble fraction via quantitative Western blot. A significant rightward shift in the melting temperature (

    
    ) of the treated group compared to the vehicle confirms direct, stabilizing target engagement.
    

CETSA A 1. Live Cell Incubation B 2. Thermal Gradient (40°C - 70°C) A->B C 3. Freeze-Thaw Lysis B->C D 4. Ultracentrifugation (Isolate Soluble) C->D E 5. Western Blot (Tm Shift Analysis) D->E

Step-by-step Cellular Thermal Shift Assay (CETSA) workflow for target validation.

References

  • Heme Enzyme Structure and Function. Chemical Reviews.[Link]

  • Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Molecules (PMC).[Link]

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry (ACS).[Link]

  • Structure and Chemistry of Cytochrome P450. Chemical Reviews.[Link]

Sources

A Comparative Spectroscopic Guide to 2-(4-Bromophenyl)-4-chloro-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed spectroscopic characterization of 2-(4-Bromophenyl)-4-chloro-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. By presenting a comprehensive analysis of its expected nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) data, we aim to equip researchers, scientists, and drug development professionals with the necessary tools to identify and characterize this molecule. For comparative purposes, we will draw upon established data for structurally related imidazole derivatives to predict and interpret the spectral features of the title compound.

Introduction

Imidazole derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide range of biological activities. The specific substitution pattern of 2-(4-Bromophenyl)-4-chloro-1H-imidazole, featuring both bromine and chlorine atoms, presents unique characteristics that can influence its chemical reactivity, binding interactions, and metabolic stability. Accurate and unambiguous structural confirmation is paramount for any further investigation, and a multi-technique spectroscopic approach is the most robust method to achieve this.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy provides unparalleled insight into the chemical environment of individual atoms within a molecule. For 2-(4-Bromophenyl)-4-chloro-1H-imidazole, both ¹H and ¹³C NMR are essential for structural elucidation.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to reveal the number of different types of protons and their neighboring environments.

Expected ¹H NMR Data:

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale & Comparative Insights
Imidazole N-H10.0 - 13.0Broad Singlet-The N-H proton of the imidazole ring is typically deshielded and appears as a broad singlet due to quadrupole broadening and potential hydrogen bonding. This is a characteristic feature of N-H protons in many heterocyclic systems.[1]
Phenyl H-2', H-6'7.70 - 7.90Doublet~8.5These protons are ortho to the imidazole ring and are expected to be deshielded. They will appear as a doublet due to coupling with the protons at the 3' and 5' positions.
Phenyl H-3', H-5'7.50 - 7.65Doublet~8.5These protons are ortho to the bromine atom and will show a characteristic doublet splitting from the adjacent protons.
Imidazole H-57.00 - 7.20Singlet-The lone proton on the imidazole ring is expected to appear as a singlet in a region typical for aromatic protons.[2]
¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule.

Expected ¹³C NMR Data:

Carbon AssignmentExpected Chemical Shift (δ, ppm)Rationale & Comparative Insights
Imidazole C-2145.0 - 148.0The carbon atom at position 2 of the imidazole ring, bonded to the phenyl group, is expected to be significantly downfield. This is consistent with data from other 2-aryl imidazoles.[3]
Imidazole C-4130.0 - 135.0The presence of the electron-withdrawing chlorine atom at this position will cause a downfield shift compared to an unsubstituted imidazole.
Phenyl C-1'129.0 - 131.0The quaternary carbon of the phenyl ring attached to the imidazole.
Phenyl C-2', C-6'128.0 - 130.0
Phenyl C-3', C-5'131.5 - 133.0These carbons are adjacent to the bromine-substituted carbon and their chemical shift will be influenced by the halogen.
Phenyl C-4' (C-Br)122.0 - 125.0The carbon atom directly bonded to the bromine atom is expected to be shifted upfield compared to the other phenyl carbons due to the heavy atom effect.
Imidazole C-5115.0 - 120.0

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for the identification of functional groups within a molecule.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeIntensityRationale & Comparative Insights
3450 - 3300N-H StretchMedium-BroadThe N-H stretching vibration of the imidazole ring typically appears in this region.[1] The broadness is often due to hydrogen bonding.
3150 - 3000Aromatic C-H StretchMedium-WeakCharacteristic stretching vibrations of C-H bonds on the phenyl and imidazole rings.
1610 - 1580C=N StretchMediumThe stretching vibration of the carbon-nitrogen double bond within the imidazole ring is a key diagnostic peak.[3]
1550 - 1450Aromatic C=C StretchStrong-MediumThese absorptions arise from the stretching vibrations of the carbon-carbon double bonds in the phenyl and imidazole rings.[1][3]
1100 - 1000C-Cl StretchStrongThe carbon-chlorine stretching vibration is expected in this region.
700 - 600C-Br StretchMediumThe carbon-bromine stretching vibration typically appears in the lower frequency region of the spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Elemental Composition

Mass spectrometry is used to determine the molecular weight of a compound and can provide valuable information about its elemental composition, particularly in the case of halogenated compounds.

Expected Mass Spectrometry Data:

The most telling feature in the mass spectrum of 2-(4-Bromophenyl)-4-chloro-1H-imidazole will be the isotopic pattern of the molecular ion peak. Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[4][5] Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in approximately a 3:1 ratio. This will result in a characteristic cluster of peaks for the molecular ion.

Molecular Ion Region:

  • M+ : The peak corresponding to the molecule with ⁷⁹Br and ³⁵Cl.

  • M+2 : A significant peak of nearly equal intensity to M+ (due to ⁸¹Br and ³⁵Cl) and a smaller contribution from ⁷⁹Br and ³⁷Cl.

  • M+4 : A peak resulting from the presence of both ⁸¹Br and ³⁷Cl.

This distinct isotopic pattern is a powerful diagnostic tool for confirming the presence of both bromine and chlorine in the molecule.[4]

UV-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Phenylimidazole derivatives typically exhibit absorption bands in the UV region.

Expected UV-Vis Absorption:

  • λmax: Expected to be in the range of 250-300 nm. This absorption is attributed to π → π* transitions within the conjugated system of the phenyl and imidazole rings. The exact position of the maximum absorption will be influenced by the solvent polarity.[6][7]

Experimental Protocols

The following are generalized protocols for the spectroscopic characterization of 2-(4-Bromophenyl)-4-chloro-1H-imidazole.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the spectra to determine chemical shifts (referenced to the residual solvent peak), multiplicities, and coupling constants.

IR Spectroscopy Protocol
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Analyze the sample using a mass spectrometer with a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Analysis: Acquire the mass spectrum to determine the molecular weight and observe the characteristic isotopic pattern of the bromine and chlorine atoms.

UV-Vis Spectroscopy Protocol
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration.

  • Data Acquisition: Record the UV-Vis spectrum over a range of 200-800 nm using a spectrophotometer.[6]

Workflow Diagrams

Synthesis and Characterization Workflow

cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization Reactants Starting Materials Reaction Chemical Reaction Reactants->Reaction Crude Crude Product Reaction->Crude Purification Purification (e.g., Column Chromatography) Crude->Purification Pure Pure Compound Purification->Pure NMR NMR Spectroscopy (¹H, ¹³C) Pure->NMR IR IR Spectroscopy Pure->IR MS Mass Spectrometry Pure->MS UV UV-Vis Spectroscopy Pure->UV Data Data Analysis & Structural Confirmation NMR->Data IR->Data MS->Data UV->Data

Caption: General workflow for the synthesis and spectroscopic characterization.

Spectroscopic Data Integration Logic

cluster_techniques cluster_info Start Isolated Compound NMR NMR (¹H & ¹³C) Start->NMR MS Mass Spec. Start->MS IR IR Spec. Start->IR UV UV-Vis Spec. Start->UV NMR_info Carbon-Hydrogen Framework NMR->NMR_info MS_info Molecular Weight & Isotopic Pattern MS->MS_info IR_info Functional Groups IR->IR_info UV_info Conjugated System UV->UV_info Structure Final Structure Confirmation NMR_info->Structure MS_info->Structure IR_info->Structure UV_info->Structure

Caption: Integration of data from multiple spectroscopic techniques.

Conclusion

The comprehensive spectroscopic characterization of 2-(4-Bromophenyl)-4-chloro-1H-imidazole requires a multi-faceted approach. By combining the detailed structural information from NMR, the functional group identification from IR, the molecular weight and isotopic confirmation from mass spectrometry, and the electronic properties from UV-Vis spectroscopy, researchers can confidently confirm the structure and purity of this compound. The comparative data from related imidazole derivatives provides a solid foundation for the interpretation of the expected spectral features, enabling the advancement of research and development in fields where this molecule holds promise.

References

  • Vertex AI Search. (2024).
  • The Journal of Physical Chemistry A. (2024). The Cohesive Interactions in Phenylimidazoles.
  • Environmental Science: Processes & Impacts (RSC Publishing). (2024).
  • ResearchGate. (n.d.).
  • PMC - NIH. (2024). The Cohesive Interactions in Phenylimidazoles.
  • Chemistry LibreTexts. (2023).
  • YouTube. (2023).
  • ResearchGate. (n.d.). FT-IR spectrum of tetra substituted imidazole amine monomer.
  • Supporting Information. (n.d.). Synthesis of Benzimidazoles.
  • Oriental Journal of Chemistry. (2024). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.).
  • Request PDF. (2025). DFT, FT-Raman, FT-IR and FT-NMR studies of 4-phenylimidazole.
  • PMC. (2023). A Chromatography–Mass Spectrometry Study of the Transformation of the Benzalkonium Cation in Aqueous Solutions under the Action of Active Bromine.
  • R Discovery. (1970).
  • ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.
  • PubChem. (n.d.). 2-Phenylimidazole.
  • PMC. (n.d.). 2-(4-Bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole.
  • BLDpharm. (n.d.). 2-(4-Bromophenyl)-4-chloro-1H-imidazole.
  • Benchchem. (n.d.). Spectroscopic and Synthetic Profile of 2-(2-bromophenyl)-1H-imidazole: A Technical Guide.
  • Taylor & Francis. (2024). Valence shell electronically excited states of 1-phenylimidazole and 1-benzylimidazole.
  • PMC. (n.d.). 2-(4-Fluorophenyl)
  • TSI Periodicals. (n.d.). Synthesis and characterization of 2-(4-bromophenyl)-1H- benzimidazole and 2-(6-bromochroman-2-yl).
  • Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a).
  • ChemScene. (n.d.). 2-(4-Bromophenyl)-1-methyl-1H-imidazole.
  • International Journal of Pharmaceutical Research and Applications. (2021).
  • MJM. (2020). NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl).
  • Sigma-Aldrich. (n.d.). 2-(4-Bromophenyl)-1-methyl-1H-imidazole.
  • IUCr Journals. (n.d.). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl).
  • Sigma-Aldrich. (n.d.). 2-(4-Bromophenyl)-1-methyl-1H-imidazole.
  • ChemicalBook. (n.d.). Imidazole(288-32-4) 1H NMR spectrum.
  • RSC Publishing. (n.d.).

Sources

Safety Operating Guide

2-(4-Bromophenyl)-4-chloro-1H-imidazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Proper Disposal Procedures for 2-(4-Bromophenyl)-4-chloro-1H-imidazole Audience: Researchers, Chemical Safety Officers, and Drug Development Scientists[1]

Executive Summary: The Halogenated Mandate

Disposing of 2-(4-Bromophenyl)-4-chloro-1H-imidazole requires strict adherence to halogenated organic waste protocols.[1] Unlike standard organic waste, the presence of both bromine and chlorine atoms on the imidazole ring presents two specific risks during thermal destruction: the formation of corrosive acid gases (HBr, HCl) and the potential generation of persistent organic pollutants (dioxins/furans) if incinerated at insufficient temperatures.

This guide defines the operational workflow for segregating, packaging, and destroying this compound, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards and protecting laboratory personnel from acute toxicity and irritant hazards.

Hazard Profile & Physical Properties

Before handling waste, operators must understand the specific risks associated with the compound. The imidazole core is generally stable, but the halogen substituents increase environmental persistence and toxicity.

PropertySpecification
Chemical Name 2-(4-Bromophenyl)-4-chloro-1H-imidazole
CAS Number 1894948-80-1
Physical State Solid (Crystalline powder)
Hazard Class Irritant / Acute Toxin
GHS Signal Word WARNING
Key Hazards H302 (Harmful if swallowed), H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[1][2][3]
Reactivity Incompatible with strong oxidizers, acid chlorides, and acid anhydrides.[4]
Waste Code Halogenated Organic (Non-specific source, unless mixed with listed solvents).[5][6][7]

Waste Segregation Strategy

The Golden Rule: Never mix this compound with non-halogenated solvents or oxidizers. Halogenated wastes require specialized incineration facilities equipped with caustic scrubbers to neutralize acidic byproducts. Mixing them with non-halogenated waste dilutes the stream, complicating downstream treatment and potentially violating "dilution is not the solution" regulatory principles.

Workflow: Waste Segregation Decision Tree

Segregation_Logic cluster_warning CRITICAL: Do Not Mix With Start Waste Generation: 2-(4-Bromophenyl)-4-chloro-1H-imidazole State_Check Determine Physical State Start->State_Check Solid Solid Waste (Pure compound, contaminated gloves, paper) State_Check->Solid Dry Material Liquid Liquid Waste (Mother liquor, dissolved in solvent) State_Check->Liquid Solution Solid_Bin Container A: Solid Halogenated Waste (Double-bagged, wide-mouth jar) Solid->Solid_Bin Segregate Solvent_Check Is the solvent Halogenated? (e.g., DCM, Chloroform) Liquid->Solvent_Check Hal_Liquid Container B: Halogenated Liquid Waste Solvent_Check->Hal_Liquid Yes NonHal_Liquid Container B: Halogenated Liquid Waste (Trace halogens contaminate the whole stream) Solvent_Check->NonHal_Liquid No (e.g., Methanol) Oxidizers Strong Oxidizers (Peroxides, Nitric Acid)

Figure 1: Decision logic for segregating halogenated imidazole waste. Note that even if the solvent is non-halogenated (e.g., methanol), the presence of the dissolved halogenated solute mandates disposal in the Halogenated Waste stream.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance & Debris)

Applicable for: Expired pure chemicals, contaminated weighing boats, gloves, and spill cleanup materials.

  • Containment: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar. Avoid metal containers as residual acidity (from hydrolysis) can corrode metal.

  • Double Bagging: Place the solid waste inside a clear polyethylene bag before placing it into the rigid container. This prevents dust dispersion when the container is opened at the treatment facility.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "2-(4-Bromophenyl)-4-chloro-1H-imidazole, solid debris."[1]

    • Hazard Checkbox: Toxic, Irritant.[2]

    • Tag: "HALOGENATED ORGANIC SOLID."

  • Storage: Cap tightly. Store in a cool, dry area designated for toxic solids, away from oxidizers.

Protocol B: Liquid Waste (Solutions & Mother Liquors)

Applicable for: Reaction mixtures, HPLC effluent, or cleaning solvents containing the compound.

  • Consolidation: Pour into the laboratory's designated Halogenated Solvent Waste carboy (typically red or yellow safety cans, or HDPE carboys).

  • Compatibility Check: Ensure the carboy does not contain strong acids or oxidizers.[4] Imidazoles are basic; mixing with strong acids can generate heat. Mixing with oxidizers can cause fire.

  • pH Control: If the solution is highly acidic (e.g., from a reaction workup), neutralize to pH 6–9 before adding to the organic waste solvent container to prevent container degradation or unexpected off-gassing.

  • Labeling: Ensure the tag explicitly lists "Halogenated Solvents" and includes the estimated percentage of the imidazole derivative.

The Destruction Mechanism: Why Incineration?

Scientific integrity demands we understand the fate of the chemical. We do not simply "throw away" this compound; we chemically dismantle it.

  • Thermal Stability: The imidazole ring is aromatic and thermally stable. Low-temperature burning is insufficient.[1]

  • Halogen Release: Upon combustion, the Chlorine and Bromine atoms are released as HCl and HBr gases.

  • Dioxin Prevention: Incomplete combustion of chlorinated aromatics at temperatures between 200°C–400°C can synthesize polychlorinated dibenzo-p-dioxins (PCDDs).[1]

The Validated Pathway: The waste must be sent to a TSDF (Treatment, Storage, and Disposal Facility) operating a Rotary Kiln Incinerator running at >1000°C (approx 1200 K) with a residence time of >2 seconds.

Destruction_Pathway Lab Lab Collection Transport DOT Hazmat Transport Lab->Transport Kiln Rotary Kiln Incinerator (>1000°C) Transport->Kiln Combustion Chemical Breakdown (Ring Cleavage) Kiln->Combustion Thermal Oxidation Scrubber Caustic Scrubber (NaOH Spray) Combustion->Scrubber Acid Gases (HCl, HBr) Neutralization Neutralization: HCl + NaOH -> NaCl + H2O HBr + NaOH -> NaBr + H2O Scrubber->Neutralization Release Clean Flue Gas (CO2, H2O, N2) Scrubber->Release Filtered Emission

Figure 2: The lifecycle of halogenated imidazole waste from laboratory collection to thermal destruction and neutralization.[1][8]

Emergency Procedures (Spillage)

If 2-(4-Bromophenyl)-4-chloro-1H-imidazole is spilled in the laboratory:

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double layer recommended), safety goggles, and a lab coat. If powder is airborne, use an N95 or P100 particulate respirator.

  • Containment (Solid): Do not dry sweep, as this generates dust. Cover the spill with wet paper towels or an oil-dampened sweeping compound to suppress dust.[1]

  • Collection: Scoop the damp material into a dustpan. Place materials into a heavy-duty plastic bag.

  • Surface Decontamination: Wipe the contaminated surface with a soap and water solution. The imidazole derivative is likely sparingly soluble in pure water but will dissolve in soapy water or ethanol.

  • Disposal: Treat all cleanup materials (towels, gloves, scoop residue) as Hazardous Solid Waste (Protocol A).

Regulatory Compliance

  • RCRA (USA): This compound is not a "P" or "U" listed waste by specific name, but it falls under Characteristic Waste if it exhibits toxicity (D043 via TCLP, though unlikely for pure solid unless leached) or, more commonly, is regulated under state-specific codes for Halogenated Organic Compounds (HOCs) .[1]

  • EPA Waste Code: If mixed with spent halogenated solvents, use codes F001 or F002 . If pure, label as "Non-RCRA Regulated Hazardous Waste" (unless state laws like California's Title 22 apply, where it would be a toxic waste).

  • European Waste Catalogue (EWC): Classify under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).

References

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: 2-(4-Bromophenyl)-1-methyl-1H-imidazole (Analogous Hazard Data). Retrieved from

  • U.S. Environmental Protection Agency (EPA). (1987).[1] Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA/600/2-87/098.[1] Retrieved from [1]

  • PubChem. (2025). Compound Summary: 4-Bromo-1H-imidazole (Structural Analog).[1] National Library of Medicine. Retrieved from [1]

  • University of Washington EH&S. (2025).[4] Chemical Waste Disposal Guide: Imidazole and Halogenated Organics. Retrieved from [1]

  • BenchChem. (2025).[2] Safe Disposal of Halogenated Imidazole Derivatives.[2] Retrieved from [1]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.